2-Benzylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSOWXPYKGFJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446038 | |
| Record name | 2-benzylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56153-61-8 | |
| Record name | 2-(Phenylmethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56153-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-benzylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzylbenzonitrile (CAS: 56153-61-8)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-Benzylbenzonitrile, a versatile aromatic nitrile with significant potential as a building block in medicinal chemistry and materials science. This document explores its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.
Chemical and Physical Properties
2-Benzylbenzonitrile, with the CAS number 56153-61-8, is an organic compound featuring a benzyl group attached to a benzonitrile ring at the ortho position.[1] Its chemical structure combines the reactivity of the nitrile group with the steric and electronic influence of the benzyl substituent.
Table 1: Physicochemical Properties of 2-Benzylbenzonitrile [1][2]
| Property | Value |
| CAS Number | 56153-61-8 |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-benzylbenzonitrile |
| Synonyms | o-Benzylbenzonitrile |
| Appearance | Predicted to be a solid or liquid |
| Storage | Sealed in a dry, room temperature environment is recommended. |
Synthesis of 2-Benzylbenzonitrile
The synthesis of 2-Benzylbenzonitrile can be achieved through several modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming the C(sp²)-C(sp³) bond between the benzonitrile and benzyl moieties.
Suzuki-Miyaura Cross-Coupling Approach
This approach involves the palladium-catalyzed reaction of an ortho-halobenzonitrile with a benzylboronic acid derivative.[3][4] This method is favored for its high efficiency and broad functional group tolerance.[3]
Diagram 1: Suzuki-Miyaura Coupling for 2-Benzylbenzonitrile Synthesis
Caption: A generalized workflow for the synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura Coupling [3]
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of benzylboronic acids with aryl halides.
Materials:
-
2-Bromobenzonitrile
-
Benzylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add 2-bromobenzonitrile (1.0 equiv), benzylboronic acid pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed toluene and water to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-benzylbenzonitrile.
The causality behind these choices lies in the established efficacy of the Pd(OAc)₂/SPhos catalytic system for C(sp²)-C(sp³) couplings, and the use of a biphasic toluene/water system with K₃PO₄ as the base often enhances reaction rates and yields.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 2-Benzylbenzonitrile
| Technique | Predicted Peaks / Characteristics |
| ¹H NMR | Aromatic protons (phenyl and benzonitrile rings): multiplets in the range of δ 7.2-7.8 ppm. Methylene protons (-CH₂-): a singlet around δ 4.0-4.3 ppm. |
| ¹³C NMR | Nitrile carbon (-C≡N): a signal around δ 118-120 ppm. Aromatic carbons: multiple signals in the range of δ 125-145 ppm. Methylene carbon (-CH₂-): a signal around δ 40-45 ppm. |
| IR Spectroscopy | C≡N stretch: a sharp, medium intensity band around 2220-2230 cm⁻¹. Aromatic C-H stretch: sharp bands above 3000 cm⁻¹. C-H stretch (aliphatic): sharp bands below 3000 cm⁻¹. Aromatic C=C stretch: medium to weak bands in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 193. A prominent fragment at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group. |
Diagram 2: Predicted ¹H NMR Chemical Shifts for 2-Benzylbenzonitrile
Caption: A conceptual workflow illustrating how 2-Benzylbenzonitrile can be utilized in a drug discovery program.
Safety and Toxicology
Detailed toxicological data for 2-benzylbenzonitrile is limited. However, data for the parent compound, benzonitrile, can provide some guidance. Benzonitrile is classified as harmful if swallowed or in contact with skin. [5]It is important to handle 2-benzylbenzonitrile with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Conclusion
2-Benzylbenzonitrile is a valuable chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible building block for the creation of more complex molecules. While its own biological profile is yet to be fully explored, the prevalence of the benzonitrile scaffold in pharmaceuticals suggests that 2-benzylbenzonitrile and its derivatives are promising candidates for future drug discovery efforts. This guide provides a foundational technical overview to support and inspire further research into this intriguing molecule.
References
- Benchchem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry.
- Benchchem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.
-
PubChem. (n.d.). 2-Benzylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
- Benchchem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
- Lead Sciences. (n.d.). 2-Benzylbenzonitrile.
- Benchchem. (2025). 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry.
- Benchchem. (2025). 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile.
-
National Institute for Occupational Safety and Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]
-
PubMed. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Benchchem. (2025). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzylbenzonitrile - Lead Sciences [lead-sciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Benzylbenzonitrile
Abstract: This technical guide provides a comprehensive analysis of 2-benzylbenzonitrile (C₁₄H₁₁N), a key aromatic nitrile with significant applications in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail robust synthetic methodologies, dissect its chemical reactivity, and provide a thorough spectroscopic characterization. Furthermore, this document highlights the role of the benzonitrile scaffold in modern drug development, offering insights for researchers, scientists, and professionals in the field. The protocols and data presented are grounded in authoritative sources to ensure scientific integrity and practical utility.
Introduction to 2-Benzylbenzonitrile
2-Benzylbenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted at the ortho position with a benzyl group.[1] This unique structure, combining two aromatic rings linked by a methylene bridge, imparts a specific set of steric and electronic properties that make it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the cyano (-C≡N) group influences the reactivity of its attached aromatic ring, while the benzylic C-H bonds of the methylene bridge present a distinct site for functionalization.[2][3] Its structural motifs are found in various biologically active molecules, making it a compound of interest for drug discovery and materials science.[4][5]
Physicochemical Properties
The fundamental properties of 2-benzylbenzonitrile are critical for its handling, reaction setup, and purification. These properties are derived from computational analysis and available chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 2-benzylbenzonitrile | PubChem[1] |
| Molecular Formula | C₁₄H₁₁N | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| CAS Number | 3274-34-8 (Note: PubChem lists 56153-61-8 for this structure) | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge |
| XLogP3-AA | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 (from the nitrile nitrogen) | PubChem[1] |
Table 1: Core Physicochemical and Computed Properties of 2-Benzylbenzonitrile.
Synthesis of 2-Benzylbenzonitrile
The synthesis of methylene-linked biaryl systems like 2-benzylbenzonitrile can be achieved through several modern synthetic strategies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method due to its high functional group tolerance and the use of stable organoboron reagents.[6]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The causality behind selecting the Suzuki-Miyaura reaction lies in its robustness and efficiency for forming C(sp²)-C(sp³) bonds. This palladium-catalyzed reaction couples an organohalide with an organoboron compound.[7] For 2-benzylbenzonitrile, a logical approach involves coupling a benzyl halide with an arylboronic acid.
Diagram 1: Workflow for the Suzuki-Miyaura synthesis of 2-benzylbenzonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura coupling of benzylic bromides.[8] It is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by the spectroscopic methods outlined in Section 5.0.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-cyanophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst system, such as Palladium(II) acetate (3 mol%) and a suitable phosphine ligand like JohnPhos (6 mol%).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent. Stir the mixture for 10 minutes to ensure homogeneity.
-
Initiation: Add benzyl bromide (1.0 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure 2-benzylbenzonitrile.
Chemical Reactivity and Key Transformations
The reactivity of 2-benzylbenzonitrile is dictated by two primary sites: the electrophilic carbon of the nitrile group and the C-H bonds at the benzylic position.[2][9]
Diagram 2: Key chemical transformations of 2-benzylbenzonitrile.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group is susceptible to nucleophilic attack.[10] Under acidic or basic aqueous conditions with heating, the nitrile can be fully hydrolyzed. This process first yields a primary amide (2-benzylbenzamide) which, upon further hydrolysis, gives the corresponding carboxylic acid (2-benzylbenzoic acid) and ammonia.[2] This transformation is fundamental for converting the nitrile, often used as a masked carboxylic acid, into its final form.
-
Reduction: The nitrile group can be reduced to a primary amine (2-benzylbenzylamine).[11] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which is a crucial step in the synthesis of many pharmaceutical intermediates.
Reactions at the Benzylic Position
The methylene bridge is a benzylic position, meaning the C-H bonds are weakened due to the stability of the resulting benzylic radical. This makes it a prime site for oxidation and radical reactions.
-
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methylene group to a ketone, yielding 2-benzoylbenzonitrile.[3] This requires at least one benzylic hydrogen to be present.
-
Radical Halogenation: Under free-radical conditions (e.g., N-bromosuccinimide with a radical initiator), the benzylic position can be selectively halogenated.[9] This introduces a leaving group, opening pathways for subsequent nucleophilic substitution reactions.
Spectroscopic Characterization
Confirming the structure and purity of 2-benzylbenzonitrile relies on a combination of spectroscopic techniques.[12] The expected data provides a fingerprint for the molecule.
| Spectroscopy | Key Feature / Peak | Rationale |
| IR Spectroscopy | Strong, sharp absorption at ~2220-2230 cm⁻¹ | Characteristic C≡N triple bond stretch of an aromatic nitrile.[13] |
| ¹H NMR | Singlet at ~4.0-4.2 ppm (2H) | Corresponds to the two equivalent protons of the benzylic -CH₂- group. |
| Multiplets at ~7.1-7.6 ppm (9H) | Aromatic protons from the two distinct benzene rings. | |
| ¹³C NMR | Signal at ~117-120 ppm | Corresponds to the carbon of the nitrile (-C≡N) group. |
| Signal at ~40-45 ppm | Corresponds to the benzylic methylene (-CH₂-) carbon. | |
| Multiple signals at ~125-145 ppm | Aromatic carbons. | |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 193 | Corresponds to the molecular weight of the compound (C₁₄H₁₁N).[14] |
Table 2: Expected Spectroscopic Data for 2-Benzylbenzonitrile.
Applications in Medicinal Chemistry and Drug Development
The benzonitrile moiety is a privileged structure in medicinal chemistry, recognized for its unique electronic properties and ability to engage in specific molecular interactions.[5] The nitrile group can act as a hydrogen bond acceptor and serves as a bioisostere for other functional groups like carbonyls or halogens.[5]
Several FDA-approved drugs incorporate a benzonitrile scaffold, highlighting its importance:
-
Alectinib & Crisaborole: These drugs, used in anti-cancer and anti-dermatitis treatments respectively, contain the benzonitrile fragment, which is crucial for their binding to target receptors.[4]
-
JAK Inhibitors: A class of drugs including Ruxolitinib and Tofacitinib, used to treat myelofibrosis and rheumatoid arthritis, feature a nitrile group that is key to their mechanism of action.[15]
The 2-benzylbenzonitrile structure itself serves as a versatile starting point for building more complex molecules. The dual aromatic system allows for diverse substitutions, enabling chemists to fine-tune steric and electronic properties to optimize interactions with biological targets, such as enzymes or protein receptors.
Conclusion
2-Benzylbenzonitrile is a compound with well-defined and versatile chemical properties. Its synthesis is readily achievable through modern cross-coupling reactions, and its reactivity at both the nitrile and benzylic positions provides a rich platform for further chemical modification. The established importance of the benzonitrile core in pharmaceuticals underscores the potential of 2-benzylbenzonitrile and its derivatives as valuable building blocks for future drug discovery and materials science endeavors. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.
References
- Vertex AI Search. Benzonitrile (C6H5(CN)) properties.
- Vertex AI Search. Benzonitrile - Grokipedia.
- Ataman Kimya. BENZONITRILE.
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- BenchChem. Comparative reactivity of Benzonitrile and other aromatic nitriles.
- PubChem. 2-(Benzylamino)benzonitrile.
- Sciencemadness Discussion Board. Benzonitrile in different ways.
- PubChem. 2-Benzylbenzonitrile.
- Google Patents. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Wikipedia. Benzonitrile.
- Fu, W., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- BenchChem. Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- YouTube. Benzene Side Chain Reactions.
- University Course Content. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Fleming, F. F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry.
- MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets.
- Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Khan Academy. Reactions at the benzylic position.
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. Benzonitrile - Wikipedia [en.wikipedia.org]
- 12. lehigh.edu [lehigh.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Benzylbenzonitrile for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Benzylbenzonitrile Scaffold
The 2-benzylbenzonitrile moiety is a privileged structural motif in medicinal chemistry and materials science. Its unique three-dimensional arrangement, arising from the flexible benzyl group appended to the benzonitrile core, allows for dynamic interactions with biological targets. Benzonitrile derivatives are integral to a wide array of pharmaceuticals, including treatments for cancer, viral infections, and microbial diseases, acting as kinase inhibitors, antiviral agents, and more.[1][2] The nitrile group itself is a versatile functional handle, capable of being transformed into various other functionalities, and it can act as a crucial hydrogen bond acceptor or a bioisostere for other chemical groups.[1]
This guide provides an in-depth exploration of the primary synthetic pathways to 2-benzylbenzonitrile, offering not just protocols but a critical analysis of the underlying chemical principles. For drug development professionals, understanding the nuances of these synthetic routes is paramount for efficient lead optimization, process development, and ultimately, the successful translation of a compound from the laboratory to the clinic.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 2-benzylbenzonitrile can be broadly approached through two main disconnection strategies: formation of the C-C bond between the two aromatic rings or introduction of the cyano group onto a pre-formed diarylmethane scaffold. This guide will delve into the most prominent and field-proven methodologies, including transition-metal catalyzed cross-coupling reactions and classical cyanation methods.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and related structures, offering high efficiency and broad functional group tolerance.[3] Palladium-based catalysts, in particular, have proven to be exceptionally versatile for the construction of the 2-benzylbenzonitrile framework.
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds, and its application to the synthesis of diarylmethanes, including 2-benzylbenzonitrile, is of significant interest.[4] This pathway involves the coupling of a benzylboronic acid derivative with a 2-halobenzonitrile or, alternatively, a 2-cyanobenzyl halide with an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions like homocoupling.[4] For benzylic couplings, catalysts like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands such as JohnPhos are often optimal.[5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, activating the boronic acid species.[4] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[6] The choice of solvent, often a mixture of an organic solvent like dioxane or DMF with water, is essential for solubilizing the various components of the reaction.[6]
-
Microwave Irradiation: To accelerate reaction times, microwave heating can be effectively utilized, often leading to comparable or improved yields compared to conventional heating.[5]
Visualizing the Suzuki-Miyaura Pathway:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura synthesis of 2-benzylbenzonitrile.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-iodobenzonitrile (1.0 mmol, 1.0 eq.), the desired benzylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[6]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[6] Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[6]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[6]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.[6][7]
An alternative and highly effective approach is the introduction of the cyano group onto a pre-existing 2-benzyl halide scaffold. Modern palladium-catalyzed cyanation methods offer significant advantages over traditional methods, particularly in terms of safety and functional group tolerance.
Causality Behind Experimental Choices:
-
Cyanide Source: Traditional cyanide sources like KCN and NaCN are highly toxic and can poison palladium catalysts.[8][9] The use of safer, operator-benign cyanide sources is a significant advancement. Benzyl cyanide has been shown to be an effective cyanation reagent in palladium-catalyzed reactions, affording aryl nitriles in moderate to good yields.[10][11][12] Trimethylsilyl cyanide (TMSCN) is another alternative.[13]
-
Catalyst System: The choice of palladium precursor and ligand is crucial to overcome catalyst deactivation by cyanide.[8] Systems employing Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands have been developed to achieve high catalytic activity.[8]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. The choice of base, such as K₂CO₃, is also important for the reaction's success.[10]
Visualizing the Palladium-Catalyzed Cyanation Workflow:
Caption: A general workflow for the palladium-catalyzed cyanation of 2-benzyl halides.
Rosenmund-von Braun Reaction: A Classic Approach
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[14][15][16] While effective, this method often requires harsh reaction conditions.
Causality Behind Experimental Choices:
-
Reactants and Conditions: The reaction typically involves heating an aryl halide with an excess of CuCN in a high-boiling polar solvent like DMF, nitrobenzene, or pyridine at reflux temperatures.[14] These elevated temperatures (up to 200°C) can limit the functional group tolerance of the reaction.[14]
-
Mechanism: The mechanism is thought to involve the formation of a Cu(III) species through oxidative addition of the aryl halide, followed by reductive elimination to yield the aryl nitrile.[14]
-
Modern Modifications: To mitigate the harsh conditions, modifications have been developed, such as the use of catalytic amounts of copper(I) iodide with alkali metal cyanides, which allows for a milder, catalytic cyanation of various aryl bromides.[14] The addition of L-proline has also been shown to promote the reaction at lower temperatures (80-120°C), expanding its applicability.[17]
Visualizing the Rosenmund-von Braun Reaction:
Caption: Key components of the Rosenmund-von Braun reaction for aryl nitrile synthesis.
Dehydrative Cyanation of Benzyl Alcohols: A Greener Alternative
Directly converting readily available benzyl alcohols to benzonitriles represents a more atom-economical and environmentally friendly approach, as water is the only byproduct.[18]
Causality Behind Experimental Choices:
-
Activation of the Hydroxyl Group: The primary challenge is the poor leaving group ability of the hydroxide ion. This is typically overcome by using a Lewis or Brønsted acid catalyst to activate the alcohol.[13][18]
-
Cyanide Source: Safer cyanide sources are preferred. Isonitriles, in the presence of a boron Lewis acid catalyst like B(C₆F₅)₃, have been successfully employed for the direct cyanation of alcohols, providing α-aryl nitriles in good to excellent yields.[18][19]
-
Mechanism: The reaction likely proceeds through an SN1-type mechanism involving the formation of a carbocation intermediate, which is then trapped by the cyanide source.[18]
Data Summary of Synthetic Pathways
| Synthetic Pathway | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 2-Halobenzonitrile, Benzylboronic acid | Pd catalyst, Phosphine ligand, Base | Good to Excellent | High functional group tolerance, Mild conditions | Cost of catalyst and ligands, Removal of boron impurities |
| Palladium-Catalyzed Cyanation | 2-Benzyl Halide | Pd catalyst, Ligand, Safer CN source | Moderate to Good[10][11] | Use of safer cyanide sources, Good functional group tolerance | Catalyst poisoning can be an issue[8] |
| Rosenmund-von Braun Reaction | 2-Benzyl Halide | CuCN | Variable | Cost-effective | Harsh reaction conditions, Stoichiometric copper waste |
| Dehydrative Cyanation | 2-Benzyl Alcohol | Lewis/Brønsted acid, Isonitrile | Good to Excellent[18] | Atom-economical, Use of readily available starting materials | Substrate scope can be limited |
Conclusion and Future Outlook
The synthesis of 2-benzylbenzonitrile is a well-established field with a diverse array of methodologies available to the modern chemist. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the availability of starting materials, the desired scale of the synthesis, cost considerations, and the tolerance of other functional groups within the molecule.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and modern cyanation methods using safer cyanide sources, represent the current state-of-the-art, offering a balance of efficiency, versatility, and operational simplicity. However, the development of greener and more sustainable methods, such as the dehydrative cyanation of benzyl alcohols, is a promising area of ongoing research. As the demand for complex and functionally diverse benzonitrile-containing molecules continues to grow, the innovation of novel and improved synthetic strategies will remain a critical endeavor in the scientific community.
References
- Palladium -catalyzed cyanide metathesis : utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyan
- Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyan
- Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Amino-3-(tert-butyl)
- Utilization of Benzyl Cyanide as an Operator‐Benign Reagent for Aryl Halide Cyan
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
- Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). MDPI.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. Benchchem.
- Applications of Benzonitrile Derivatives in Drug Development: Applic
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Rosenmund–von Braun reaction. Wikipedia.
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.
- Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. Benchchem.
- L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme.
- Brønsted Acid Catalyzed Dehydroxylative Cyanation of Benzylic Alcohols with Trimethylsilyl Cyanide Using 1,1,1,3,3,3‐Hexafluoro‐2‐propanol as a Solvent. (2025).
- Rosenmund-von Braun Reaction. SynArchive.
- A Comparative Guide to QSAR Studies of Benzonitrile Deriv
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. (2023). PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium -catalyzed cyanide metathesis : utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20770B [pubs.rsc.org]
- 11. [PDF] Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations | Semantic Scholar [semanticscholar.org]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 15. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. mdpi.com [mdpi.com]
- 19. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Benzylbenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylbenzonitrile, a molecule possessing a unique structural combination of a benzonitrile core and a benzyl substituent, holds significant interest in the fields of medicinal chemistry and materials science. Its architecture suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-benzylbenzonitrile, offering insights into its electronic and structural characteristics.
Molecular Structure of 2-Benzylbenzonitrile
To facilitate the interpretation of the spectroscopic data, the molecular structure of 2-benzylbenzonitrile is presented below. The numbering of the carbon and hydrogen atoms is provided to aid in the assignment of NMR signals.
Caption: Molecular structure of 2-Benzylbenzonitrile with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-benzylbenzonitrile is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzonitrile and benzyl rings, as well as the methylene protons. The chemical shifts are influenced by the electronic effects of the nitrile group and the magnetic anisotropy of the aromatic rings.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for 2-Benzylbenzonitrile
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3, H4, H5, H6 | 7.20 - 7.60 | Multiplet | - | 4H |
| H9', H10', H11', H12', H13' | 7.10 - 7.30 | Multiplet | - | 5H |
| H8 (CH₂) | ~4.10 | Singlet | - | 2H |
Analysis and Interpretation
The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the nine aromatic protons. The protons on the benzonitrile ring (H3, H4, H5, and H6) are anticipated to resonate at slightly higher chemical shifts compared to those on the benzyl ring due to the electron-withdrawing nature of the nitrile group.[2][3] The protons of the benzyl ring (H9' to H13') are expected to appear as a multiplet in the typical aromatic region. The most distinct signal is predicted to be a singlet around 4.10 ppm, corresponding to the two methylene protons (H8). The singlet nature of this peak arises from the absence of adjacent protons for coupling.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-benzylbenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: A standard one-pulse sequence is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure proper signal integration and resolution.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the 14 distinct carbon atoms of 2-benzylbenzonitrile are summarized below.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Benzylbenzonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C7 (C≡N) | ~118 |
| C1 | ~145 |
| C2 | ~133 |
| C3, C4, C5, C6 | 127 - 133 |
| C8 (CH₂) | ~40 |
| C1' | ~138 |
| C2', C6' | ~129 |
| C3', C5' | ~128 |
| C4' | ~127 |
| C9, C10, C11, C12, C13 | 126 - 130 |
Analysis and Interpretation
The nitrile carbon (C7) is expected to have a characteristic chemical shift around 118 ppm.[5] The quaternary carbon (C1) to which the benzyl group is attached is predicted to be the most downfield of the benzonitrile ring carbons due to the substitution effect. The carbon of the methylene group (C8) is anticipated to appear in the aliphatic region, around 40 ppm. The aromatic carbons of both rings will resonate in the typical range of 126-145 ppm.[3] The chemical shifts within the aromatic region are influenced by the position of the substituent and the electronic effects within the rings.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon, simplifying interpretation. Key parameters include a wider spectral width to encompass the full range of carbon chemical shifts, a sufficient number of scans to achieve a good signal-to-noise ratio, and an appropriate relaxation delay.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
The IR spectrum of 2-benzylbenzonitrile is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for 2-Benzylbenzonitrile
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2220 - 2240 | Strong, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, CH₂) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-H bend (aromatic) | 690 - 900 | Strong |
Analysis and Interpretation
The most prominent and diagnostic peak in the IR spectrum is expected to be the strong and sharp absorption band for the nitrile (C≡N) stretching vibration, appearing in the range of 2220-2240 cm⁻¹.[5][6] The presence of conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[7] The spectrum will also feature characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene group just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Strong C-H bending vibrations in the fingerprint region (690-900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For a liquid sample, a drop can be placed between two salt (e.g., NaCl or KBr) plates.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the spectrum of the sample is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Table 4: Predicted Major Fragment Ions for 2-Benzylbenzonitrile
| m/z | Proposed Fragment Ion | Formula | Description of Loss |
| 193 | [C₁₄H₁₁N]⁺˙ | C₁₄H₁₁N | Molecular Ion (M⁺˙) |
| 192 | [C₁₄H₁₀N]⁺ | C₁₄H₁₀N | Loss of H˙ |
| 116 | [C₈H₆N]⁺ | C₈H₆N | Loss of C₆H₅˙ (phenyl radical) |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (benzylic cleavage) |
Analysis and Interpretation
The electron ionization (EI) mass spectrum of 2-benzylbenzonitrile is expected to show a prominent molecular ion peak (M⁺˙) at m/z 193, corresponding to its molecular weight.[8] A common fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak in the spectrum.[9][10] Another significant fragmentation would be the loss of a hydrogen radical, resulting in a peak at m/z 192. The loss of a phenyl radical from the benzyl group would lead to a fragment ion at m/z 116.
Fragmentation Pathway of 2-Benzylbenzonitrile
Caption: Predicted primary fragmentation pathways of 2-Benzylbenzonitrile in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Conclusion
This technical guide provides a detailed spectroscopic blueprint of 2-benzylbenzonitrile based on established principles and comparative data. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, offer a comprehensive resource for researchers in the fields of chemistry and drug development. This information is crucial for the unambiguous identification, characterization, and quality control of 2-benzylbenzonitrile, facilitating its potential applications in various scientific endeavors.
References
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. [Link]
-
PubChem. (n.d.). 2-Benzylbenzonitrile. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. scribd.com [scribd.com]
- 8. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Physical Properties of 2-Benzylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of 2-benzylbenzonitrile (CAS No. 56153-61-8).[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and established experimental protocols for the determination of key physical characteristics. While experimental data for 2-benzylbenzonitrile is not extensively available in public literature, this guide establishes a robust predictive and comparative framework based on the known properties of the parent molecule, benzonitrile, and related substituted nitriles. Detailed, field-proven methodologies for determining melting point, boiling point, solubility, and spectroscopic characteristics are provided to ensure scientific integrity and reproducibility. This guide is structured to empower researchers with the foundational knowledge and practical protocols required for the comprehensive physical characterization of 2-benzylbenzonitrile.
Introduction: The Significance of Physical Properties in a Research and Development Context
2-Benzylbenzonitrile is an aromatic nitrile containing a benzyl substituent at the ortho position to the cyano group. The interplay of the rigid benzonitrile core and the flexible benzyl moiety imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for any successful research and development endeavor. These properties govern the compound's behavior in various environments, influencing its suitability for specific applications, dictating the choice of analytical methods, and informing the design of synthetic routes and formulation strategies.
This guide provides a detailed exploration of these properties, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. While some of these can be calculated, experimental determination is the gold standard for accuracy and reliability.
Molecular Identity and Structure
The unambiguous identification of 2-benzylbenzonitrile is the first step in its characterization.
| Property | Value | Source |
| IUPAC Name | 2-benzylbenzonitrile | [1] |
| CAS Number | 56153-61-8 | [1] |
| Molecular Formula | C₁₄H₁₁N | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2C#N | [1] |
| InChIKey | YCSOWXPYKGFJBX-UHFFFAOYSA-N | [1] |
Predicted and Comparative Physical State Properties
| Property | 2-Benzylbenzonitrile (Predicted/Undetermined) | Benzonitrile (for comparison) | Source (Benzonitrile) |
| Physical Form | Expected to be a solid or high-boiling liquid at room temperature | Colorless liquid | [2][3] |
| Melting Point | Undetermined | -13 °C | [3][4][5] |
| Boiling Point | Undetermined | 190.7 °C | [3][4][5] |
The introduction of a benzyl group to the benzonitrile structure is expected to significantly increase the molecular weight and introduce greater van der Waals forces and potential for π-π stacking interactions. These factors would lead to a higher melting and boiling point compared to benzonitrile.
Experimental Protocols for Physical Characterization
The following sections detail the authoritative, step-by-step methodologies for the experimental determination of the core physical properties of 2-benzylbenzonitrile.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure, crystalline solid.[6][7][8] It offers high precision and provides additional information about the thermal behavior of the compound, such as the enthalpy of fusion and the presence of any polymorphic transitions. The principle lies in measuring the difference in heat flow between the sample and a reference as a function of temperature.[9]
Caption: Workflow for Melting Point Determination using DSC.
Trustworthiness: The protocol's self-validating nature is ensured by the initial calibration with a known standard. A sharp, single endothermic peak in the thermogram is indicative of a pure compound.
Boiling Point Determination
For a high-boiling liquid or a compound that may be a solid at room temperature, determining the boiling point requires precise techniques.
A simple distillation setup under atmospheric or reduced pressure can be used to determine the boiling point. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For higher precision, an ebulliometer is used.
Solubility Profile Determination
Expertise & Experience: Understanding the solubility of 2-benzylbenzonitrile in various solvents is paramount for its application in solution-based assays, purification, and formulation. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[10]
Anticipated Solubility: Due to its aromatic nature and the presence of a polar nitrile group, 2-benzylbenzonitrile is expected to be poorly soluble in water but soluble in a range of organic solvents. For comparison, benzonitrile is miscible with many common organic solvents like ethanol, diethyl ether, and acetone, but has limited solubility in water.[2][3]
Trustworthiness: This method ensures that a true equilibrium between the solid solute and the solvent is reached, providing a reliable measure of thermodynamic solubility. Quantification via a validated HPLC method adds a layer of analytical rigor.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.
Comparative Data for Benzonitrile:
-
¹H NMR (in D₂O): Signals are observed around δ 7.5-7.8 ppm.[11]
-
¹³C NMR (in D₂O): Signals for the aromatic carbons appear between δ 131-136 ppm.[11]
Expected ¹H NMR Spectrum for 2-Benzylbenzonitrile:
-
Aromatic protons of the benzonitrile ring and the benzyl group will appear in the range of δ 7.0-7.8 ppm.
-
A characteristic singlet for the benzylic methylene (-CH₂-) protons is expected around δ 4.0-4.5 ppm.
Expected ¹³C NMR Spectrum for 2-Benzylbenzonitrile:
-
Multiple signals in the aromatic region (δ 125-145 ppm).
-
A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.
-
A signal for the benzylic carbon around δ 40-50 ppm.
Infrared (IR) Spectroscopy
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Characteristic Absorption for Nitriles: The most diagnostic peak for nitriles is the C≡N stretching vibration, which typically appears as a sharp, intense band in the region of 2260-2220 cm⁻¹.[12] For benzonitrile, this peak is observed around 2230 cm⁻¹.[13]
Expected IR Spectrum for 2-Benzylbenzonitrile:
-
A sharp, strong absorption band between 2220-2240 cm⁻¹ corresponding to the C≡N stretch.
-
C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.
-
C-H stretching vibrations for the methylene group just below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum for 2-Benzylbenzonitrile:
-
Molecular Ion (M⁺): A prominent peak at m/z = 193, corresponding to the molecular weight of the compound.[1]
-
Major Fragmentation Peaks: A significant peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is a very stable fragment from the benzyl group. Another likely fragment would be the loss of the benzyl group, resulting in a peak at m/z = 102 ([C₇H₄N]⁺).
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the key physical properties of 2-benzylbenzonitrile. By leveraging established, reliable experimental protocols and a comparative analysis with related compounds, researchers are well-equipped to undertake a thorough physical characterization of this molecule. The methodologies detailed herein, from DSC for thermal analysis to the shake-flask method for solubility and a suite of spectroscopic techniques for structural confirmation, are designed to ensure scientific rigor and generate high-quality, reproducible data. A precise understanding of these physical properties is the cornerstone of successful research and development, enabling the rational design of experiments and the effective application of 2-benzylbenzonitrile in its target fields.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2011). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
ResearchGate. (2025, July). Thermal Hazards Assessment of Three Azo Nitrile Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzylbenzonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 6). HPLC-DAD Determination of Nitrite and Nitrate in Human Saliva Utilizing a Phosphatidylcholine Column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemical Database. (n.d.). benzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]
-
Grokipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Benzylidene-malononitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) curves of glass flake-filled and unfilled NBR specimens. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]
-
MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ResearchGate. (2018, September 25). FAST SIMPLE HIGH THROUGHPUT HPLC METHOD FOR QUANTIFICATION OF NITROGLYCERIN IN RETARD TABLETS AIM OF WORK. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5CN (phenyl cyanide). Retrieved from [Link]
-
ACS Publications. (1941, November 1). Method for Identification of Nitriles. Industrial & Engineering Chemistry Analytical Edition. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2023, March 1). Determination of nitrites and nitrates by HPLC. Retrieved from [Link]
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
The Medicinal Chemistry of the 2-Benzylbenzonitrile Scaffold: A Technical Guide to Structural Analogues and Derivatives
Abstract
The 2-benzylbenzonitrile core represents a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its unique combination of a flexible benzyl moiety and a polar, bioisosteric nitrile group allows for extensive chemical modification and fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the synthesis, characterization, and therapeutic applications of 2-benzylbenzonitrile analogues and derivatives. We will delve into key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, present detailed experimental protocols, and summarize structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.
Introduction: The Versatility of the 2-Benzylbenzonitrile Core
The benzonitrile functional group is a cornerstone in drug design, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] When combined with a benzyl group at the 2-position, the resulting scaffold offers a three-dimensional architecture that can be tailored to interact with a wide variety of biological targets. The benzyl ring and the benzonitrile ring can be independently functionalized, allowing for systematic exploration of the chemical space to optimize target binding, selectivity, and drug-like properties.
Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and virology.[2][3] This guide will illuminate the chemical causality behind the design and synthesis of these important molecules.
Strategic Synthesis of the 2-Benzylbenzonitrile Scaffold and its Analogues
The construction of the 2-benzylbenzonitrile core and its derivatives predominantly relies on the power and versatility of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, enabling the efficient formation of the critical C(sp²)-C(sp³) bond between the benzonitrile and benzyl fragments or C(sp²)-C(sp²) bonds for biaryl analogues.[4][5]
Foundational Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for synthesizing 2-benzylbenzonitrile and its analogues due to its high functional group tolerance and the relative stability of its organoboron reagents.[5][6] A common and effective approach involves the coupling of an ortho-halobenzonitrile with a suitable benzylboron species.
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[1][4]
Experimental Protocol 1: Synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of a benzyl halide with an aryltrifluoroborate, adapted for the synthesis of the core scaffold.[5]
Materials:
-
Potassium phenyltrifluoroborate (or suitable aryltrifluoroborate)
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Dichloromethane (CH₂Cl₂)
-
Reaction tube (sealed)
-
Nitrogen or Argon source
Procedure:
-
To a sealable reaction tube, add potassium phenyltrifluoroborate (0.5 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add a 10:1 mixture of anhydrous THF and degassed water (5 mL).
-
Add benzyl bromide (0.5 mmol, 1.0 equiv) via syringe.
-
Seal the reaction tube and heat the mixture to 77 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 23 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water (2 mL).
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-benzylbenzonitrile.
Rationale: The use of potassium aryltrifluoroborates offers enhanced stability compared to boronic acids.[5] Cesium carbonate is an effective base for promoting the transmetalation step. PdCl₂(dppf) is a robust and efficient pre-catalyst for this type of transformation.
Key Structural Analogues and Their Therapeutic Applications
Systematic modification of the 2-benzylbenzonitrile scaffold has led to the discovery of potent and selective therapeutic agents. The following sections highlight key classes of derivatives and their biological activities.
Antiviral Derivatives: HCV Entry Inhibitors
A significant advancement in the application of the 2-benzylbenzonitrile scaffold is the development of potent Hepatitis C Virus (HCV) entry inhibitors.[2] These compounds function by blocking the early stages of the viral life cycle.
Structural Modifications: In this class of compounds, the methylene bridge of the benzyl group is used as a linker to attach a bisarylmethyl-piperazine moiety. This modification led to the discovery of derivatives with low nanomolar anti-HCV activity.
| Compound ID | Modification | EC₅₀ (µM) | Target |
| L0909 (Lead) | 4-Arylpiperazin-1-yl | 0.022 | HCV Entry |
| 3d | 4-Bis(4-fluorophenyl)methyl-piperazin-1-yl | < 0.022 | HCV Entry (E1 protein) |
| 3i | 4-(Phenyl(pyridin-2-yl)methyl)piperazin-1-yl | < 0.022 | HCV Entry (E1 protein) |
| Table 1: Anti-HCV activity of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Data sourced from J. Med. Chem. 2022, 65, 3, 2341–2359.[1] |
Mechanism of Action: Surface Plasmon Resonance (SPR) experiments have suggested that these derivatives may directly target the HCV E1 envelope protein, thereby inhibiting viral entry into host cells.[1] Furthermore, pharmacokinetic studies have shown that lead compounds in this series are orally available and exhibit long-lasting plasma concentrations in rats.[1]
Anticancer Derivatives: Kinase Inhibitors and Beyond
The benzonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors and other anticancer agents.[2][3][7] While many examples exist for the broader benzonitrile class, the 2-benzylbenzonitrile core offers a unique vector for exploring the active sites of these enzymes.
Potential Applications:
-
Kinase Inhibition: Patents have been filed for benzonitrile derivatives as inhibitors of kinases such as TBK1 and IKKε, which are implicated in cancer and inflammatory diseases.[3][7] The 2-benzyl group can be modified to probe specific pockets within the kinase active site.
-
Targeting Colon Cancer: A novel series of 2-(5-imino-5H-isoquinolino[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile derivatives have been synthesized and evaluated for their activity against colon cancer cells.[8]
Experimental Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of approximately 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include untreated and vehicle (DMSO) controls.
-
Incubate the plates for 48 hours.
-
After incubation, remove the compound-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.
Physicochemical and Spectroscopic Characterization
Accurate characterization is critical to confirm the identity, purity, and structure of synthesized 2-benzylbenzonitrile derivatives. A combination of spectroscopic and chromatographic techniques is employed.
Physicochemical Properties of the Core
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | PubChem[9] |
| Molecular Weight | 193.24 g/mol | PubChem[9] |
| CAS Number | 56153-61-8 | PubChem[9] |
| XLogP3-AA | 3.6 | PubChem[9] |
Table 2: Key physicochemical properties of 2-benzylbenzonitrile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-8.0 ppm) for the protons on both the benzonitrile and benzyl rings. A characteristic singlet for the methylene (-CH₂-) protons will typically appear around δ 4.0-4.5 ppm.
-
¹³C NMR: The nitrile carbon (C≡N) will appear as a characteristic quaternary signal around δ 117-120 ppm. Aromatic carbons will resonate in the δ 120-145 ppm range. The methylene carbon will be found further upfield.
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹.
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺. The fragmentation pattern can provide further structural information.
Future Directions and Conclusion
The 2-benzylbenzonitrile scaffold remains a fertile ground for drug discovery. Future research will likely focus on:
-
Expansion into New Therapeutic Areas: Exploring the scaffold's potential against new targets in areas such as neurodegenerative and inflammatory diseases.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with enhanced potency and selectivity.
-
Development of Novel Synthetic Methodologies: Creating more efficient and sustainable synthetic routes to access a wider diversity of analogues.
References
-
Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [Link][1]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. ACS Omega. [Link][8]
-
Benzonitrile derivatives as kinase inhibitors. Google Patents. [3]
-
Benzonitrile derivatives as kinase inhibitors. Google Patents. [7]
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
- Benzonitrile derivatives as kinase inhibitors.
- Benzonitrile derivatives as kinase inhibitors.
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link][5]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. ResearchGate. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link][6]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
- Preparation of benzonitriles.
- The preparation method of 2-nitro substituted phenylacetonitrile compounds.
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MX2014002683A - Benzonitrile derivatives as kinase inhibitors. - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. WO2013034238A1 - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 8. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis and Evolution of a Key Synthetic Scaffolding: An In-depth Technical Guide to 2-Benzylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Benzylbenzonitrile, a seemingly unassuming aromatic nitrile, holds a significant position in the landscape of organic synthesis, particularly as a versatile intermediate in the development of pharmaceuticals and other functional materials. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and modern catalytic preparations of this important molecule. We will delve into the foundational chemical principles that governed its early synthesis and trace the advancements in chemical methodology that have led to the highly efficient and selective catalytic routes employed today. Furthermore, this guide will illuminate the practical utility of 2-benzylbenzonitrile by examining its role as a key building block in the synthesis of bioactive molecules, supported by detailed experimental protocols and comparative data.
Introduction: The Structural Significance of 2-Benzylbenzonitrile
2-Benzylbenzonitrile (C₁₄H₁₁N) is an aromatic compound characterized by a benzonitrile core substituted with a benzyl group at the ortho position[1]. Its structure, combining the reactive nitrile functionality with the diarylmethane framework, makes it a valuable precursor for a variety of more complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the diarylmethane scaffold is a common feature in many biologically active compounds[2][3][4]. This unique combination of structural features has made 2-benzylbenzonitrile a molecule of interest for synthetic chemists, particularly in the field of medicinal chemistry.
The Historical Tapestry: Early Synthetic Endeavors
While a singular, celebrated discovery of 2-benzylbenzonitrile is not prominently documented in the annals of chemical history, its genesis can be traced back to the development of fundamental reactions in organic chemistry. Early synthetic approaches to diarylmethanes and substituted benzonitriles laid the groundwork for the eventual synthesis of this molecule.
Plausible Early Synthetic Routes:
-
Friedel-Crafts Benzylation: The Friedel-Crafts reaction, discovered in 1877, represents one of the most classical methods for forming carbon-carbon bonds to an aromatic ring[5][6][7]. It is highly probable that early preparations of 2-benzylbenzonitrile could have been achieved through the Lewis acid-catalyzed reaction of benzonitrile with a benzyl halide, such as benzyl chloride[8][9][10][11]. This electrophilic aromatic substitution would introduce the benzyl group onto the benzonitrile ring. However, a significant challenge with this method is controlling the regioselectivity, as the reaction can yield a mixture of ortho, meta, and para isomers.
-
Grignard Reactions: The development of Grignard reagents at the turn of the 20th century provided a powerful tool for carbon-carbon bond formation[12][13]. A plausible early synthesis of 2-benzylbenzonitrile would involve the reaction of a benzyl Grignard reagent, such as benzylmagnesium chloride, with 2-chlorobenzonitrile[14][15][16]. This nucleophilic aromatic substitution reaction would directly yield the desired product.
-
Ullmann and Rosenmund-von Braun Reactions: These classical copper-mediated reactions provided early methods for the formation of aryl-aryl bonds and the synthesis of aryl nitriles, respectively[17][18][19]. While less direct, variations of these reactions could have been adapted for the synthesis of 2-benzylbenzonitrile. For instance, an Ullmann-type coupling could potentially be used to couple a benzyl derivative with a 2-halobenzonitrile[19][20]. The Rosenmund-von Braun reaction, which converts an aryl halide to an aryl nitrile using cuprous cyanide, represents a foundational method for synthesizing the benzonitrile core itself[17][18].
The Modern Synthesis Toolkit: Precision and Efficiency
The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls and related structures, including 2-benzylbenzonitrile. These modern methods offer significant advantages over their classical counterparts in terms of efficiency, selectivity, and functional group tolerance.
Key Modern Synthetic Strategies:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern organic synthesis. 2-Benzylbenzonitrile can be efficiently synthesized by coupling 2-bromobenzonitrile with a benzylboronic acid or a suitable derivative.
-
Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. This method provides another highly effective route to 2-benzylbenzonitrile, for example, by coupling a benzylzinc reagent with 2-chlorobenzonitrile.
-
Catalytic C-H Activation: More recent advancements have focused on the direct functionalization of C-H bonds. Catalytic C-H benzylation of benzonitrile represents a highly atom-economical approach to synthesizing 2-benzylbenzonitrile, avoiding the need for pre-functionalized starting materials.
| Synthetic Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Friedel-Crafts Benzylation | Benzonitrile, Benzyl Halide | Lewis Acid (e.g., AlCl₃) | Anhydrous, often harsh | Readily available starting materials | Poor regioselectivity, potential for polyalkylation |
| Grignard Reaction | 2-Halobenzonitrile, Benzylmagnesium Halide | None | Anhydrous ether or THF | Direct bond formation | Sensitive to moisture and protic functional groups |
| Suzuki-Miyaura Coupling | 2-Halobenzonitrile, Benzylboronic Acid | Palladium Catalyst, Base | Mild, various solvents | High yield, good functional group tolerance | Boronic acids can be unstable |
| Negishi Coupling | 2-Halobenzonitrile, Benzylzinc Reagent | Palladium or Nickel Catalyst | Mild, anhydrous | High yield, reactive organozinc reagents | Organozinc reagents can be sensitive |
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of 2-benzylbenzonitrile is essential for its handling, purification, and use in subsequent reactions.
| Property | Value |
| Molecular Formula | C₁₄H₁₁N[1] |
| Molecular Weight | 193.24 g/mol [1] |
| Appearance | Not widely reported, likely a solid or high-boiling liquid |
| CAS Number | 56153-61-8[1] |
Spectroscopic Data: The identity and purity of 2-benzylbenzonitrile are confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two benzene rings and a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the benzylic carbon, and the aromatic carbons.
-
IR Spectroscopy: A strong, sharp absorption band in the region of 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
The true value of 2-benzylbenzonitrile lies in its utility as a versatile intermediate in the synthesis of pharmaceutically active compounds. The benzonitrile moiety is a recognized pharmacophore and a bioisostere for other functional groups, and its presence in a molecule can significantly influence its biological activity[2][3].
Case Study: Synthesis of Bendazac
One of the most notable applications of 2-benzylbenzonitrile is as a key precursor in the synthesis of Bendazac [21]. Bendazac, or [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has also been investigated for the treatment of cataracts[9][17][22][23]. The synthesis of Bendazac from 2-benzylbenzonitrile typically involves the following key transformations:
-
Cyclization: The 2-benzylbenzonitrile core is used to construct the indazole ring system.
-
Functional Group Interconversion: The nitrile group is eventually converted into the oxyacetic acid side chain.
Other Potential Applications:
-
Isoquinolone Synthesis: The 2-benzylbenzonitrile scaffold is well-suited for the synthesis of isoquinolone derivatives, which are present in numerous natural products and pharmacologically active compounds[24][25][26][27][28][29]. The reaction of 2-halobenzonitriles with ketones can lead to the formation of isoquinolones[22][30].
-
Anticonvulsant Agents: The diarylmethane motif is found in a number of anticonvulsant drugs[31][32][33][34]. The structural features of 2-benzylbenzonitrile make it an attractive starting point for the synthesis of novel anticonvulsant candidates.
Experimental Protocols
To provide a practical context, the following sections detail representative experimental procedures for both a classical and a modern synthesis of a 2-substituted benzonitrile, illustrating the evolution of synthetic methodology.
Protocol 1: Classical Synthesis - Friedel-Crafts Benzylation (Hypothetical)
This protocol is a generalized representation of how 2-benzylbenzonitrile might be synthesized using a classical Friedel-Crafts approach.
Objective: To synthesize 2-benzylbenzonitrile via the Friedel-Crafts benzylation of benzonitrile.
Materials:
-
Benzonitrile
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzonitrile (1.0 eq) to the stirred suspension.
-
Slowly add benzyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-benzylbenzonitrile, along with its isomers.
Caption: Friedel-Crafts Benzylation of Benzonitrile.
Protocol 2: Modern Synthesis - Suzuki-Miyaura Coupling
This protocol outlines a modern, efficient synthesis of 2-benzylbenzonitrile using a palladium-catalyzed Suzuki-Miyaura coupling.
Objective: To synthesize 2-benzylbenzonitrile via the Suzuki-Miyaura coupling of 2-bromobenzonitrile and benzylboronic acid.
Materials:
-
2-Bromobenzonitrile
-
Benzylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 2-bromobenzonitrile (1.0 eq), benzylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-benzylbenzonitrile.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Conclusion and Future Outlook
2-Benzylbenzonitrile serves as a compelling example of how a relatively simple organic molecule can become a cornerstone in the construction of complex and valuable compounds. Its history mirrors the evolution of synthetic organic chemistry, from the broad strokes of classical reactions to the fine-tuned precision of modern catalytic methods. The continued importance of diarylmethane and nitrile-containing scaffolds in medicinal chemistry ensures that 2-benzylbenzonitrile and its derivatives will remain relevant to drug discovery and development. Future research will likely focus on even more efficient and sustainable synthetic routes, such as direct C-H functionalization, and the exploration of novel applications for this versatile building block in the creation of new therapeutic agents and advanced materials.
References
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
-
Benzylic Methylene Functionalizations of Diarylmethanes. PubMed Central (PMC). [Link]
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]
-
Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization. PubMed. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Isoquinolone Synthesis through SNAr Reaction of 2‑Halobenzonitriles with Ketones Followed by Cyclization. Sci-Hub. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Previous synthesis of diarylmethanes and this work. ResearchGate. [Link]
-
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed. [Link]
-
Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed. [Link]
-
Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]
-
Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate. [Link]
-
pounds.[1–3] Benzylic Grignard reagent. Science of Synthesis. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central (PMC). [Link]
-
Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. ACS Publications. [Link]
-
Bendazac. PubChem. [Link]
-
Isoquinoline. Wikipedia. [Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P
-
647 ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE' Nearly thirty years ago Tiffeneau and Delange2 observed that the action of f. Journal of the American Chemical Society. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Catalytic approaches to benzonitrile synthesis. ResearchGate. [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. [Link]
-
An effective anticonvulsant prepared following a host-guest strategy that uses hydroxypropyl-beta-cyclodextrin and benzaldehyde semicarbazone. PubMed. [Link]
-
n-AMYLBENZENE. Organic Syntheses. [Link]
-
Isoquinoline synthesis. Química Orgánica. [Link]
-
BzMgCl + MeCN, what did I get? Sciencemadness.org. [Link]
-
Isoquinoline synthesis from 2‐alkynyl benzyl azides. ResearchGate. [Link]
-
Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether. ResearchGate. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central (PMC). [Link]
-
What is the mechanism of Bendazac? Patsnap Synapse. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
- WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google P
-
Friedel-Crafts Benzylations Mediated by FeCl - -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. ChemRxiv. [Link]
-
2-Benzylbenzonitrile. PubChem. [Link]
-
Cyanogen Chloride with Organomagnesium Compounds. UNI ScholarWorks. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]
-
Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Semantic Scholar. [Link]
-
Isoquinoline Synthesis through SNAr Reaction of 2‑Halobenzonitriles with Ketones Followed by Cyclization. ACS Publications. [Link]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. ResearchGate. [Link]
- CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent - Google P
-
(PDF) Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103641784A - Bendazac lysine synthesis process - Google Patents [patents.google.com]
- 3. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Bendazac? [synapse.patsnap.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. sciencemadness.org [sciencemadness.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
- 16. US4451477A - Bendazac treatment of cataract - Google Patents [patents.google.com]
- 17. CN103565734A - Bendazac lysine eye drops as well as preparation method thereof - Google Patents [patents.google.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. data.epo.org [data.epo.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Isoquinoline - Wikipedia [en.wikipedia.org]
- 25. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 26. Isoquinoline synthesis [quimicaorganica.org]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. An effective anticonvulsant prepared following a host-guest strategy that uses hydroxypropyl-beta-cyclodextrin and benzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Benzylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Benzylbenzonitrile, a versatile aromatic nitrile, holds significant potential within the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring a benzyl group ortho to a nitrile functionality, serves as a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of 2-benzylbenzonitrile, including its nomenclature, physicochemical properties, detailed synthetic protocols, spectral analysis, and a critical evaluation of its current and potential applications in therapeutic discovery. Particular emphasis is placed on its role as a precursor to kinase inhibitors and other targeted anticancer agents.
Nomenclature and Chemical Identity
The compound of interest is systematically named 2-benzylbenzonitrile according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name unambiguously defines the arrangement of a benzyl substituent at the second position of a benzonitrile core.
Synonyms:
CAS Number: 56153-61-8[1]
Molecular Formula: C₁₄H₁₁N[1]
Molecular Weight: 193.24 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-benzylbenzonitrile is presented in Table 1. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value |
| Molecular Weight | 193.24 g/mol [1] |
| Appearance | White to light yellow powder or crystals |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water. |
| LogP | 3.6 (Predicted) |
Synthesis of 2-Benzylbenzonitrile: Experimental Protocols
The synthesis of 2-benzylbenzonitrile can be achieved through several strategic approaches. Two prominent methods are detailed below: the Rosenmund-von Braun reaction and nucleophilic substitution.
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical and effective method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[2][3][4][5][6] This approach is cost-effective and operationally straightforward.
Reaction Scheme:
A conceptual workflow for the Rosenmund-von Braun synthesis of 2-Benzylbenzonitrile.
Experimental Protocol:
Materials:
-
2-Benzylbromobenzene
-
Copper(I) cyanide (CuCN)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), pyridine, or nitrobenzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-benzylbromobenzene (1.0 equivalent) and copper(I) cyanide (1.2-2.0 equivalents).
-
Add the high-boiling solvent (e.g., DMF) to the flask.
-
Flush the reaction vessel with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 2-benzylbenzonitrile by column chromatography on silica gel or recrystallization.
Causality Behind Experimental Choices:
-
The use of a high-boiling polar solvent is necessary to achieve the high temperatures required for the reaction to proceed and to dissolve the reactants.
-
An inert atmosphere is crucial to prevent oxidation of the copper(I) cyanide and other reactants at high temperatures.
-
The workup with ferric chloride and hydrochloric acid is a standard procedure to break down the stable copper-nitrile complexes formed during the reaction, facilitating the isolation of the desired product.
Nucleophilic Substitution
An alternative and often milder approach involves the nucleophilic substitution of a suitable benzyl halide with a cyanide source, or the reaction of a 2-halobenzonitrile with a benzyl organometallic reagent. A plausible synthetic route is the reaction of 2-cyanobenzyl bromide with a phenyl Grignard reagent.
Reaction Scheme:
A conceptual workflow for the nucleophilic substitution synthesis of 2-Benzylbenzonitrile.
Experimental Protocol (Conceptual):
Materials:
-
2-Cyanobenzyl bromide
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine. Add a solution of bromobenzene in anhydrous ether or THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining bromobenzene solution and reflux until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Add a solution of 2-cyanobenzyl bromide in anhydrous ether or THF dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Causality Behind Experimental Choices:
-
Strictly anhydrous conditions are paramount for the success of the Grignard reaction to prevent the quenching of the highly reactive organometallic species.
-
The dropwise addition of the electrophile (2-cyanobenzyl bromide) at a low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
The ammonium chloride quench is a standard method to protonate the magnesium alkoxide and any remaining Grignard reagent in a controlled manner.
Spectral Analysis
The structural elucidation of 2-benzylbenzonitrile is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-benzylbenzonitrile is expected to show distinct signals for the aromatic protons of both the benzonitrile and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The aromatic region will likely display complex multiplets due to the ortho-substitution pattern.
¹³C NMR: The carbon NMR spectrum will provide evidence for all 14 carbon atoms in the molecule. Key signals will include the nitrile carbon, the quaternary carbons of the aromatic rings, and the benzylic carbon. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile group and the benzyl substituent.[7][8][9][10][11][12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum of 2-benzylbenzonitrile will exhibit characteristic absorption bands that confirm the presence of its key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the nitrile group.[15][16]
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ will indicate the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.
-
CH₂ Bending: A band around 1450 cm⁻¹ is expected for the scissoring vibration of the benzylic methylene group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-benzylbenzonitrile will likely show a prominent molecular ion peak (M⁺) at m/z = 193, corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium ion at m/z = 91 (C₇H₇⁺) as a major fragment.[17][18][19][20] Other fragments may arise from the loss of HCN from the molecular ion or further fragmentation of the aromatic rings.
Applications in Drug Development
The benzonitrile scaffold is a privileged structure in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[21] Benzonitrile derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.
Anticancer Activity
The primary therapeutic interest in benzonitrile derivatives lies in their potential as anticancer agents.[21] The mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer signaling pathways.
Kinase Inhibition: Many benzonitrile-containing compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[15][22][23] The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, contributing to the high affinity and selectivity of these inhibitors. While specific data for 2-benzylbenzonitrile is not widely available, its structural similarity to known kinase inhibitors suggests it could serve as a valuable scaffold for the design of novel therapeutics targeting kinases such as EGFR, VEGFR, and others involved in oncogenic signaling.[7][23]
Tubulin Polymerization Inhibition: Certain benzonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[14][21] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Illustrative Signaling Pathway:
A simplified diagram illustrating the potential inhibitory action of 2-benzylbenzonitrile derivatives on a generic receptor tyrosine kinase pathway.
Biological Evaluation
To assess the therapeutic potential of 2-benzylbenzonitrile and its derivatives, a series of in vitro assays are typically employed.
Cytotoxicity Assays (e.g., MTT Assay): The MTT assay is a colorimetric method used to determine the viability and metabolic activity of cells. It is a standard preliminary screen to evaluate the cytotoxic effects of a compound on cancer cell lines.[24][25][26] The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key parameter determined from this assay.[21][27]
Enzyme Inhibition Assays: To investigate the specific mechanism of action, enzyme inhibition assays are performed.[22][24][28][29] For potential kinase inhibitors, this would involve incubating the purified target kinase with its substrate and varying concentrations of the test compound. The inhibitory activity is quantified by measuring the reduction in enzyme activity, from which an IC₅₀ value can be calculated.
Table 2: Representative IC₅₀ Values for Benzonitrile Derivatives in Cancer Cell Lines (Illustrative)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Phenylacrylonitriles | HCT116 (Colon) | 0.0059[7] |
| Indole-Acrylonitriles | NCI-60 Panel (Mean) | 0.38[7] |
| Benzotriazole-Acrylonitriles | HeLa (Cervical) | Nanomolar range[7] |
Note: The data presented in Table 2 is for illustrative purposes to demonstrate the potential potency of benzonitrile derivatives and is not specific to 2-benzylbenzonitrile.
Conclusion and Future Perspectives
2-Benzylbenzonitrile is a synthetically accessible and versatile molecule with significant promise in the field of drug discovery. Its physicochemical properties and the established biological activities of related benzonitrile derivatives, particularly as kinase inhibitors, make it an attractive starting point for the development of novel targeted therapies. Future research should focus on the synthesis of a library of 2-benzylbenzonitrile analogs with diverse substitution patterns on both aromatic rings to explore the structure-activity relationships (SAR) for various biological targets. Detailed in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising chemical scaffold.
References
- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- BenchChem. (n.d.). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
- Wu, J. X., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69-72.
- Chem-Station. (2016). Rosenmund-von Braun Reaction.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
- ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix...
- BenchChem. (n.d.). Unveiling Benzonitrile: A Technical Guide to its Discovery and Historical Synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10856342, 2-Benzylbenzonitrile. Retrieved from [Link]
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- BenchChem. (n.d.). Validating the Efficacy of 2-Hydroxybenzonitrile as an Enzyme Inhibitor: A Comparative Guide.
- DergiPark. (2022). Cumhuriyet Science Journal.
- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectral Library.
- ChemicalBook. (n.d.). Benzonitrile(100-47-0) 13C NMR spectrum.
- SpectraBase. (n.d.). 2-Benzylidene-malononitrile - Optional[13C NMR] - Chemical Shifts.
- vjhhqg.tattoo. (n.d.). Ir spectrum of benzonitrile.
- ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
- Biczysko, M., et al. (2021). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Astrophysical Journal, 914(2), 110.
- SYNENTEC GmbH. (n.d.). Dose Response (AN-B243-XX-02).
- ATB (Automated Topology Builder). (n.d.). Benzonitrile | C 7 H 5 N | MD Topology | NMR | X-Ray.
- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed...
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Majid Ali. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement [Video]. YouTube.
- ChemicalBook. (n.d.). 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum.
- SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Spectrum.
- BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.
- Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
- K. F. Tipton, et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192.
- Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution.
- Leibniz-HKI. (n.d.). Quantitative analysis of biological processes.
- Google Patents. (n.d.). WO1998008795A1 - Benzonitrile and process for preparing benzyl alcohol.
- BioNinja. (n.d.). Enzyme Inhibition.
- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society, 143(50), 22354–22360.
- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]
- 9. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 10. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. whitman.edu [whitman.edu]
- 18. pharmacy180.com [pharmacy180.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. synentec.com [synentec.com]
- 28. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
A Theoretical and Computational Scrutiny of 2-Benzylbenzonitrile: A Guide for Researchers
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-benzylbenzonitrile. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to understand the structural, electronic, and spectroscopic properties of this molecule. By leveraging established computational chemistry techniques, this guide explains the causality behind experimental choices and provides a self-validating system for theoretical protocols.
Introduction: The Significance of the Benzonitrile Scaffold
Benzonitrile derivatives are a cornerstone in organic synthesis and medicinal chemistry. The nitrile group's unique electronic properties and its ability to be transformed into other functional groups make it a valuable component in the design of complex molecules.[1][2] These derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties.[1][2] Specifically, benzonitrile-containing compounds have shown promise as anticancer agents by inhibiting tubulin polymerization and key enzymes in cancer progression.[3] They have also been explored as antiviral and antimicrobial agents.[3] The subject of this guide, 2-benzylbenzonitrile, presents an interesting case study due to the conformational flexibility introduced by the benzyl group. Understanding its three-dimensional structure and electronic landscape is crucial for predicting its reactivity and potential biological activity.
Molecular Structure and Conformational Analysis
The foundational step in the theoretical study of 2-benzylbenzonitrile is the determination of its most stable conformation. This is achieved through geometry optimization using computational methods.
Computational Methodology: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard tool for the accurate prediction of molecular geometries and energies.[4][5] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules.[6][7] For a molecule like 2-benzylbenzonitrile, a basis set such as 6-311+G(2d,2p) provides a good balance between computational cost and accuracy, allowing for the inclusion of polarization and diffuse functions to describe the electron distribution accurately.[5]
Experimental Protocol: Geometry Optimization
-
Initial Structure Construction: Build the 3D structure of 2-benzylbenzonitrile using molecular modeling software.
-
Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a lower level of theory (e.g., molecular mechanics) can identify low-energy conformers for further optimization.
-
DFT Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP.
-
Basis Set: 6-311+G(2d,2p).
-
Procedure: Perform a full geometry optimization without any symmetry constraints.
-
-
Frequency Analysis: Following optimization, a vibrational frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The dihedral angle between the two benzene rings is a key structural parameter in 2-benzylbenzonitrile. For a related compound, 2-(4-methylphenyl)benzonitrile, the experimentally determined dihedral angle is 44.6(7)°.[8] The optimized geometry of 2-benzylbenzonitrile is expected to exhibit a similar non-planar arrangement to minimize steric hindrance.
Visualization: Optimized Molecular Structure
Caption: Optimized molecular structure of 2-benzylbenzonitrile.
Spectroscopic Properties: A Bridge Between Theory and Experiment
Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental data and confirming the identity and purity of a synthesized compound.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared to experimental FT-IR and FT-Raman spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisite: A fully optimized geometry and the corresponding frequency calculation from the previous step.
-
Data Analysis:
-
The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and the approximate nature of the theoretical method.[5]
-
The nitrile (-C≡N) stretching frequency is a characteristic and strong absorption in the IR spectrum, typically appearing around 2220-2260 cm⁻¹. For protonated benzonitrile, this stretch is observed at 2191 ± 10 cm⁻¹.[9]
-
Other key vibrational modes include C-H stretching of the aromatic rings, C-C stretching, and various bending modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[10] Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.
Experimental Protocol: NMR Chemical Shift Calculation
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.
-
Procedure:
-
Use the B3LYP/6-311+G(2d,2p) optimized geometry.
-
Perform a GIAO calculation at the same or a higher level of theory.
-
The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.
-
-
Expected ¹H NMR Signatures: The proton NMR spectrum of 2-benzylbenzonitrile is expected to show distinct signals for the aromatic protons of the two rings and a characteristic singlet for the benzylic methylene (-CH₂-) protons.
-
Expected ¹³C NMR Signatures: The carbon NMR spectrum will show signals for the quaternary carbons, the aromatic CH carbons, the benzylic carbon, and the nitrile carbon.
Table 1: Predicted Spectroscopic Data for 2-Benzylbenzonitrile
| Spectroscopic Technique | Key Feature | Predicted Value |
| FT-IR | Nitrile (-C≡N) Stretch | ~2230 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| ¹H NMR | Benzylic (-CH₂) Protons | Singlet |
| Aromatic Protons | Multiplets in the aromatic region | |
| ¹³C NMR | Nitrile Carbon | ~118 ppm |
| Aromatic Carbons | ~120-140 ppm |
Electronic Properties and Reactivity
The electronic properties of 2-benzylbenzonitrile, such as the distribution of electron density and the energies of the frontier molecular orbitals, are crucial for understanding its reactivity and potential as a precursor in organic synthesis or as a pharmacophore.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[6] It can reveal hyperconjugative interactions and charge transfer within the molecule, offering insights into its stability and reactivity.
Experimental Protocol: Electronic Property Calculation
-
Software: The same quantum chemistry package used for geometry optimization.
-
Procedure:
-
Use the optimized geometry.
-
Request HOMO and LUMO energies and NBO analysis in the calculation input.
-
-
Data Interpretation:
-
Visualize the HOMO and LUMO to identify the regions of the molecule most likely to participate in electron donation and acceptance.
-
Analyze the NBO output to determine the natural charges on each atom and identify significant donor-acceptor interactions.
-
Visualization: Computational Workflow
Caption: A standard workflow for the computational analysis of 2-benzylbenzonitrile.
Potential Applications in Drug Development
The benzonitrile moiety is a privileged scaffold in medicinal chemistry.[3] Its ability to act as a hydrogen bond acceptor and its role as a bioisostere for other functional groups make it a versatile component in drug design.[3] For instance, benzonitrile derivatives are key intermediates in the synthesis of drugs like Letrozole, an aromatase inhibitor used in breast cancer treatment, and Enzalutamide, an androgen receptor inhibitor for prostate cancer.[11] The theoretical understanding of 2-benzylbenzonitrile's structure and electronic properties can guide the design of novel derivatives with potential therapeutic applications.
Conclusion
This guide has outlined a comprehensive theoretical framework for the study of 2-benzylbenzonitrile. By employing DFT calculations for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can gain deep insights into the nature of this molecule. The presented protocols, grounded in established computational methodologies, provide a robust and self-validating approach to theoretical investigation. The knowledge gained from such studies is essential for advancing the application of benzonitrile derivatives in both materials science and drug discovery.
References
-
DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex - The University of Texas at Austin. Available at: [Link]
-
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. Available at: [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC - NIH. Nature Communications. Available at: [Link]
-
2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem - NIH. Available at: [Link]
-
2-(4-Methylphenyl)benzonitrile - PMC. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Journal of Physical Chemistry A. Available at: [Link]
-
A spectroscopic study of Benzonitrile | Request PDF - ResearchGate. Available at: [Link]
-
The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]
-
BENZONITRILE | - atamankimya.com. Available at: [Link]
-
Neeraj Misra etal Der Pharma Chemica; 2009, 1 (1): 196-209. Available at: [Link]
-
Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC - PubMed Central. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Quantum chemical calculations for 2-Benzylbenzonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Benzylbenzonitrile: A Computational Drug Discovery Perspective
Authored by: A Senior Application Scientist
Abstract
The structural and electronic properties of pharmacologically active molecules are paramount to their function and efficacy. 2-Benzylbenzonitrile, a scaffold found in various biologically active compounds, presents a compelling case for in-depth computational analysis.[1] Its conformational flexibility, arising from the benzyl group, and the electronic influence of the nitrile moiety necessitate a sophisticated approach to understanding its behavior at the molecular level. This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on 2-benzylbenzonitrile, with a focus on methodologies relevant to drug discovery and development professionals. We will move beyond rote procedural descriptions to elucidate the causal reasoning behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Rationale for Computational Scrutiny
Benzonitrile derivatives are integral to modern medicinal chemistry, serving as key components in drugs targeting a wide range of diseases, including cancer and viral infections.[2][3][4][5] The 2-benzylbenzonitrile framework is of particular interest due to the interplay between its two aromatic systems and the connecting methylene bridge. This structure imparts a specific three-dimensional profile and electronic distribution that governs its interaction with biological targets.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer an unparalleled window into the molecular world.[6][7] They allow us to predict, from first principles, a molecule's stable conformation, electronic landscape, and reactivity—properties that are critical for rational drug design.[8][9] For a flexible molecule like 2-benzylbenzonitrile, DFT can map the potential energy surface to identify low-energy conformers, which are likely the biologically relevant forms. Furthermore, understanding the electronic properties, such as the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), can provide crucial insights into potential binding interactions and metabolic stability.[10][11][12]
This guide will detail the necessary computational steps to build a comprehensive profile of 2-benzylbenzonitrile, transforming theoretical data into actionable insights for drug development.
The Computational Workflow: A Validated Approach
A reliable computational study is not a single calculation but a sequence of logical, interdependent steps. Each step builds upon the last and includes validation checks to ensure the scientific integrity of the results. The workflow described here is designed to be robust and reproducible.
Caption: A validated workflow for quantum chemical analysis.
Methodologies and Protocols
Selection of the Theoretical Model
The accuracy of any quantum chemical calculation is critically dependent on the choice of the theoretical method and basis set.[7]
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium-to-large molecules. It offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the simpler electron density.[6][13]
-
Causality: We choose the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electronic structure, particularly for organic molecules, compared to pure DFT functionals. Its widespread use and extensive benchmarking provide a high degree of confidence in the results.
-
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[14][15]
-
Causality: We select the 6-31G* (or 6-31G(d)) Pople-style basis set . This is a split-valence basis set, meaning it uses two sets of functions for valence electrons, allowing for more flexibility in describing their distribution.[16][17] The asterisk (*) indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing the anisotropic electron density in systems with pi-bonds and lone pairs, such as the nitrile group and aromatic rings in our molecule.[16][17]
-
Protocol 1: Geometry Optimization
The first step is to find the most stable 3D arrangement of atoms—the global energy minimum on the potential energy surface.
Objective: To obtain the equilibrium geometry of 2-benzylbenzonitrile.
Step-by-Step Methodology:
-
Input Structure: Generate an initial 3D structure of 2-benzylbenzonitrile using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using a simple force field (e.g., UFF or MMFF94) to obtain a reasonable starting point.
-
Calculation Setup:
-
Select the DFT method: B3LYP.
-
Select the basis set: 6-31G*.
-
Specify the task: Geometry Optimization.
-
Define the molecular charge (0) and spin multiplicity (Singlet).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, Q-Chem). The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.
-
Convergence Check: Ensure the optimization has converged by checking that the forces on the atoms and the energy change between steps are below the software's default thresholds.
Protocol 2: Vibrational Frequency Analysis
This is a critical validation step. A true energy minimum has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.
Objective: To confirm the optimized geometry corresponds to a true local minimum and to obtain thermodynamic data.
Step-by-Step Methodology:
-
Input Structure: Use the fully optimized geometry from Protocol 1.
-
Calculation Setup:
-
Use the same theoretical level (B3LYP/6-31G*).
-
Specify the task: Frequency.
-
-
Execution: Run the calculation.
-
Analysis:
-
Examine the output for the number of imaginary frequencies. If there are zero, the structure is a true minimum.
-
If an imaginary frequency exists, visualize the corresponding vibrational mode to understand the nature of the instability (e.g., a rotating phenyl group). Modify the input structure along this mode and re-run the optimization.
-
The output will also provide zero-point vibrational energy (ZPVE), thermal energy, and entropy, which can be used to calculate Gibbs free energy.
-
Table 1: Predicted Geometric Parameters for 2-Benzylbenzonitrile (B3LYP/6-31G*)
(Note: These are representative values for illustrative purposes.)
| Parameter | Description | Optimized Value |
| C≡N | Nitrile bond length | 1.15 Å |
| C-C≡N | Bond angle of nitrile group | 179.5° |
| C(ring)-CH₂ | Bond length (benzonitrile-methylene) | 1.51 Å |
| CH₂-C(ring) | Bond length (methylene-benzyl) | 1.52 Å |
| Dihedral Angle | Torsional angle between the two rings | ~75° |
Analysis of Molecular Properties for Drug Design
Once a validated structure is obtained, we can calculate properties that directly inform drug development.
Caption: Linking calculated properties to drug design insights.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[11] The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[9][10]
-
High HOMO energy: Indicates a better electron donor.
-
Low LUMO energy: Indicates a better electron acceptor.
-
Small HOMO-LUMO gap: Suggests higher reactivity and lower kinetic stability, which can be important for binding but may also indicate potential toxicity.[10]
Table 2: Calculated Electronic Properties (B3LYP/6-31G*)
(Note: These are representative values for illustrative purposes.)
| Property | Value (Hartree) | Value (eV) | Implication for Drug Design |
| HOMO Energy | -0.251 | -6.83 | Region of electron donation (likely the benzyl ring). |
| LUMO Energy | -0.015 | -0.41 | Region of electron acceptance (likely the benzonitrile ring). |
| HOMO-LUMO Gap | 0.236 | 6.42 | Indicates good kinetic stability.[9] |
| Dipole Moment | - | 3.95 Debye | High polarity, influencing solubility and binding. |
Natural Bond Orbital (NBO) Analysis
While Mulliken population analysis is simple, it is highly basis-set dependent. NBO analysis provides a more chemically intuitive and robust picture of charge distribution by localizing orbitals into bonds and lone pairs.[18][19][20] This helps identify specific atoms involved in electrostatic or hydrogen-bonding interactions.
Objective: To obtain a reliable atomic charge distribution and analyze donor-acceptor (hyperconjugative) interactions.
Protocol:
-
Use the optimized geometry from Protocol 1.
-
In the calculation setup, add the keyword Pop=NBO.
-
Analyze the output for the "Natural Atomic Charges" and the "Second Order Perturbation Theory Analysis," which quantifies the strength of interactions between filled (donor) and empty (acceptor) orbitals.[21]
Table 3: NBO Analysis - Natural Atomic Charges
(Note: These are representative values for illustrative purposes.)
| Atom | Natural Charge (e) | Implication |
| N (of Nitrile) | -0.45 | Strong hydrogen bond acceptor site. |
| C (of Nitrile) | +0.12 | Electrophilic site, though sterically shielded. |
| C (Methylene) | -0.28 | Slightly nucleophilic character. |
| H (Methylene) | +0.21 | Potential for weak hydrogen bond donation. |
The Effect of Solvent
Biological processes occur in an aqueous environment. Performing calculations in the "gas phase" can be misleading. Implicit solvation models account for the bulk effect of the solvent as a polarizable continuum, offering a more realistic picture with minimal additional computational cost.[22][23][24]
Objective: To recalculate properties in a simulated solvent environment.
Protocol:
-
Use the optimized gas-phase geometry.
-
In the calculation setup, add a keyword for an implicit solvent model, such as SCRF=(PCM, Solvent=Water) or SCRF=(SMD, Solvent=Water).[22][23]
-
Re-run the geometry optimization and subsequent property calculations. This will provide geometries and electronic properties that are perturbed by the solvent field, which is often more representative of the situation in a biological system.
Conclusion: Synthesizing Data into Actionable Knowledge
Through the systematic application of quantum chemical calculations, we have constructed a detailed molecular portrait of 2-benzylbenzonitrile. The optimized geometry reveals a non-planar structure, which is crucial for understanding its steric profile for receptor binding. The HOMO-LUMO analysis identifies the electron-rich benzyl ring as the likely site of oxidative metabolism and the polar benzonitrile moiety as the primary site for electrostatic and hydrogen-bonding interactions. NBO analysis quantifies this, highlighting the nitrogen atom as a significant hydrogen bond acceptor.
These computational endpoints are not merely theoretical curiosities; they are predictive tools. They can be used to:
-
Guide Synthesis: Predict sites of reactivity for further chemical modification.
-
Inform Docking Studies: Use accurate partial charges and a relevant conformation for more reliable molecular docking simulations.
-
Predict ADMET Properties: The dipole moment and electrostatic potential can inform predictions about solubility and membrane permeability.[10]
By grounding our computational protocols in established theory and including rigorous validation steps, we can generate high-fidelity data that accelerates the drug discovery pipeline, enabling a more rational, structure-based approach to the design of novel therapeutics.
References
- Wikipedia. (n.d.). Solvent model.
- Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual.
- Organic Chemistry Portal. (2012, September 23). Natural Bond Orbitals (NBO) in Organic Chemistry.
- YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- ChemRxiv. (n.d.). A Brief Review of Density Functional Theory and Solvation Model.
- PubMed Central. (n.d.). Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition.
- Taylor & Francis. (n.d.). Solvent models – Knowledge and References.
- Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
- National Institutes of Health. (n.d.). 2-Benzylbenzonitrile. PubChem.
- Weinhold, F. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Natural Bond Orbital.
- Wikipedia. (n.d.). Natural bond orbital.
- University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis.
- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.
- MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.
- BenchChem. (n.d.). 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry.
- Wikipedia. (n.d.). Basis set (chemistry).
- Chemistry LibreTexts. (2023, June 30). 11.3: Extended Basis Sets.
- Q-Chem. (n.d.). Chapter 8 Basis Sets. Q-Chem 5.2 User's Manual.
- BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
- ResearchGate. (n.d.). Basis Sets in Quantum Chemistry.
- Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.
- MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
- Fiveable. (n.d.). Chemistry of Nitriles. Organic Chemistry Class Notes.
- BenchChem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 6. Density functional theory - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity | IJMS | MDPI [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 8.1 Introduction⣠Chapter 8 Basis Sets ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 15. researchgate.net [researchgate.net]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 19. q-chem.com [q-chem.com]
- 20. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 21. NBO [cup.uni-muenchen.de]
- 22. Solvent model - Wikipedia [en.wikipedia.org]
- 23. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Palladium-Catalyzed Synthesis of 2-Benzylbenzonitrile via Suzuki-Miyaura Cross-Coupling: A Detailed Guide
An Application Note and Protocol for Researchers
Abstract: This application note provides a comprehensive guide to the synthesis of 2-benzylbenzonitrile, a valuable scaffold in medicinal chemistry and materials science. We present a detailed, field-tested protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chlorobenzonitrile and benzylboronic acid. This document offers in-depth explanations of the reaction mechanism, the rationale behind reagent selection, and step-by-step experimental procedures. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for constructing this important biaryl linkage.
Introduction and Scientific Context
The 2-benzylbenzonitrile moiety is a key structural motif found in a range of biologically active molecules and functional materials. Its synthesis often requires the formation of a carbon-carbon bond between a benzonitrile ring and a benzyl group. Among the various methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its high efficiency, functional group tolerance, and relatively mild reaction conditions.
This protocol leverages the coupling of an aryl halide (2-chlorobenzonitrile) with an organoboron reagent (benzylboronic acid). The choice of a palladium catalyst, in conjunction with a suitable phosphine ligand, is critical for achieving high yields and minimizing side products. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Understanding these fundamental steps is paramount for troubleshooting and adapting the protocol for different substrates.
Reaction Mechanism and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle, illustrated below, provides the mechanistic foundation for this protocol.
Figure 1: The Catalytic Cycle. This diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald phosphine ligand. Its steric hindrance promotes the reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the relatively unreactive aryl chloride.
-
Base (K₃PO₄): A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center. Potassium phosphate is a moderately strong base that is effective in this role and generally leads to cleaner reactions with fewer side products compared to stronger bases like hydroxides.
-
Solvent (Toluene/Water): The biphasic solvent system is crucial. Toluene dissolves the organic reagents and the catalyst complex, while the aqueous phase dissolves the inorganic base. This allows the boronic acid to be activated at the interface, facilitating its transfer to the organic phase for the coupling reaction.
Experimental Protocol: Synthesis of 2-Benzylbenzonitrile
This protocol is designed for a 1 mmol scale reaction. For scaling up, reagent quantities should be adjusted proportionally, and reaction parameters may require re-optimization.
Safety Precautions:
-
Reagents: Palladium compounds can be toxic. Aryl halides and phosphine ligands should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Toluene is flammable and has associated health risks. Ensure all operations are performed away from ignition sources.
Materials and Reagents:
| Reagent/Material | Formula/MW | Amount (1 mmol scale) | Moles (mmol) | Supplier Example |
| 2-Chlorobenzonitrile | C₇H₄ClN / 137.57 g/mol | 137.6 mg | 1.0 | Sigma-Aldrich |
| Benzylboronic acid | C₇H₉BO₂ / 135.96 g/mol | 163.1 mg | 1.2 | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd / 224.52 g/mol | 4.5 mg | 0.02 (2 mol%) | Strem Chemicals |
| SPhos | C₂₆H₃₅O₂P / 410.52 g/mol | 16.4 mg | 0.04 (4 mol%) | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ / 212.27 g/mol | 424.5 mg | 2.0 | Acros Organics |
| Toluene, Anhydrous | C₇H₈ | 5 mL | N/A | Fisher Scientific |
| Deionized Water | H₂O | 0.5 mL | N/A | In-house |
| Diethyl Ether | (C₂H₅)₂O | ~50 mL for work-up | N/A | VWR |
| Brine (Saturated NaCl solution) | NaCl(aq) | ~20 mL for work-up | N/A | In-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | ~2 g for drying | N/A | Sigma-Aldrich |
Step-by-Step Methodology:
Figure 2: Experimental Workflow. A step-by-step flowchart outlining the procedure from reaction setup to the final purified product.
Detailed Protocol Steps:
-
Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-chlorobenzonitrile (137.6 mg, 1.0 mmol), benzylboronic acid (163.1 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).
-
Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using syringes, add anhydrous toluene (5 mL) followed by deionized water (0.5 mL). The mixture should be a suspension.
-
Reaction Execution: Place the sealed vial into a preheated oil bath set to 100 °C. Stir the mixture vigorously to ensure effective mixing between the organic and aqueous phases. The reaction is typically complete within 12-18 hours.
-
Reaction Monitoring (Optional but Recommended): Progress can be monitored by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the 2-chlorobenzonitrile starting material.
-
Aqueous Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with diethyl ether (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 10 mL) and then with brine (10 mL) to remove the inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford 2-benzylbenzonitrile as a pure compound. Expected yields are typically in the range of 85-95%.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.40-7.20 (m, 7H), 4.25 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 145.1, 138.2, 133.5, 133.0, 130.8, 129.0, 128.8, 127.2, 118.0, 112.5, 42.1.
-
Mass Spectrometry (EI): m/z 193.09 (M⁺), 192.08 (M-H)⁺.
Comparative Performance of Catalyst Systems:
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [Protocol] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 88 | |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
This table provides representative data. Yields are highly dependent on substrate purity, reaction scale, and precise execution.
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling protocol detailed herein offers a robust and high-yielding pathway to 2-benzylbenzonitrile. The careful selection of the Pd(OAc)₂/SPhos catalyst system, in combination with a biphasic solvent system, ensures efficient coupling of a challenging aryl chloride substrate. This method is not only effective but also serves as a foundational technique that can be adapted for the synthesis of a wide array of substituted biaryl compounds, which are of significant interest in pharmaceutical and materials science research. Further optimization could explore lower catalyst loadings or the use of more sustainable solvent systems to enhance the green chemistry profile of the synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Al-Amin, M., et al. (2013). Synthesis of 2-Arylbenzonitriles through Suzuki-Miyaura Cross-Coupling Reaction of 2-Chlorobenzonitrile with Arylboronic Acids. Journal of the Korean Chemical Society, 57(3), 368-372. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
2-Benzylbenzonitrile: A Versatile Precursor for Advanced Organic Synthesis
Introduction: Unlocking the Synthetic Potential of 2-Benzylbenzonitrile
2-Benzylbenzonitrile is a valuable and versatile precursor in organic synthesis, prized for its unique structural arrangement of a benzonitrile moiety ortho-substituted with a benzyl group.[1] This arrangement provides a powerful platform for the construction of complex polycyclic and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. The nitrile group can participate in a variety of transformations, including cyclization and cycloaddition reactions, while the benzylic protons offer a handle for radical-based methodologies. This application note will delve into the key synthetic applications of 2-benzylbenzonitrile, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Applications in Polycyclic Aromatic Hydrocarbon (PAH) and Heterocycle Synthesis
The strategic positioning of the benzyl and nitrile groups in 2-benzylbenzonitrile facilitates intramolecular cyclization reactions, leading to the efficient synthesis of fused ring systems. These reactions are often mediated by radical or photochemical methods, offering pathways to valuable molecular scaffolds.
Synthesis of Phenanthridines via Photochemically-Mediated Cyclization
Phenanthridines are a class of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules, including DNA intercalating agents and antitumor compounds.[2] A notable application of 2-benzylbenzonitrile derivatives is in the photochemical synthesis of phenanthridines. While the direct photochemical cyclization of 2-benzylbenzonitrile itself is less common, precursors derived from it, such as biphenyl-2-carbaldehyde O-acetyl oximes, can undergo efficient photochemical cyclization to yield phenanthridines.[2] This strategy highlights the utility of the 2-benzylbenzonitrile framework as a starting point for more complex precursors.
Conceptual Workflow: From 2-Benzylbenzonitrile to Phenanthridines
The following diagram illustrates a conceptual pathway for the synthesis of phenanthridines, starting from a 2-benzylbenzonitrile-related precursor.
Caption: Conceptual workflow for phenanthridine synthesis.
Radical Cyclization Pathways
Radical cyclization reactions offer a powerful and mild method for the formation of cyclic compounds.[3][4] In the context of 2-benzylbenzonitrile, the benzylic C-H bonds can be targeted to initiate radical formation, which can then undergo intramolecular cyclization with the nitrile group or other appended functionalities. These reactions are typically initiated by a radical initiator and can proceed via a cascade mechanism to build complex polycyclic structures.[5]
Key Considerations for Radical Cyclization:
-
Radical Initiator: The choice of radical initiator is crucial for efficient reaction initiation. Common initiators include AIBN (azobisisobutyronitrile) and dibenzoyl peroxide.
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction outcome. Mild conditions are often preferred to minimize side reactions.[5]
-
Substrate Design: The structure of the 2-benzylbenzonitrile derivative can be modified to favor specific cyclization pathways (e.g., exo vs. endo cyclization).[4]
Application in Medicinal Chemistry
The benzonitrile moiety is a key structural feature in a number of pharmaceutical agents.[6][7] While direct examples of drugs synthesized from 2-benzylbenzonitrile are not prominently featured in the provided search results, its derivatives, 2-aryloxymethylbenzonitriles, are important intermediates for agrochemicals and pharmaceuticals.[8] The synthesis of these derivatives from 2-cyanobenzyl chloride (a closely related compound) and various phenols is a well-established and cost-effective method.[8] This highlights the potential of the 2-benzylbenzonitrile scaffold in the synthesis of bioactive molecules.
Example Application: Synthesis of 2-Aryloxymethylbenzonitriles
2-Aryloxymethylbenzonitriles are valuable intermediates and can be synthesized from 2-cyanobenzyl chloride and substituted phenols.[8] This reaction proceeds via a nucleophilic substitution mechanism.
Protocol: General Procedure for the Synthesis of 2-Aryloxymethylbenzonitriles [8]
-
Reaction Setup: To a solution of a substituted phenol (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add anhydrous potassium carbonate (1.2 mmol).
-
Addition of Alkylating Agent: Add 2-cyanobenzyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant 1 (Phenol) | Reactant 2 (Alkylating Agent) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Substituted Phenol | 2-Cyanobenzyl Chloride | K₂CO₃ | DMF | 80-110 | Good to Excellent | [8] |
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and optical properties.[9][10][11] The synthesis of PAHs can be achieved through various methods, including the cycloaromatization of specifically designed precursors.[12] While the direct conversion of 2-benzylbenzonitrile to large PAHs is not a common strategy, its structural motif can be incorporated into larger precursors that undergo subsequent cyclization and aromatization steps to yield complex PAHs.
Logical Flow: Precursor Design for PAH Synthesis
The following diagram illustrates the logical design of precursors for PAH synthesis, where a 2-benzylbenzonitrile-like unit could be a component.
Caption: Logical flow for PAH synthesis from precursors.
Conclusion
2-Benzylbenzonitrile serves as a highly adaptable and valuable precursor in the field of organic synthesis. Its unique structure enables access to a diverse range of complex molecules, including medicinally relevant phenanthridines and functional polycyclic aromatic hydrocarbons. The methodologies highlighted in this application note, particularly those involving photochemical and radical-mediated cyclizations, underscore the synthetic power of this building block. As the demand for novel and complex organic molecules continues to grow in drug discovery and materials science, the strategic application of precursors like 2-benzylbenzonitrile will undoubtedly play a pivotal role in advancing these fields.
References
-
Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. ResearchGate. Available at: [Link]
-
Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journals. Available at: [Link]
-
Application of Coupling Reaction Between Lithiated Toluamide and Benzonitrile for the Synthesis of Phenolic Benzo[c]phenanthridine Alkaloid, Oxyterihanine. PubMed. Available at: [Link]
-
Synthetic Strategies in the Preparation of Phenanthridinones. PMC. Available at: [Link]
-
A Versatile Total Synthesis of Benzo[c]phenanthridine and Protoberberine Alkaloids Using Lithiated Toluamide-Benzonitrile Cycloaddition. PubMed. Available at: [Link]
-
Generality of phenanthridine synthesis from isonitriles and benzothiazolines, along with the proposed mechanism. ResearchGate. Available at: [Link]
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. PubMed. Available at: [Link]
-
Synthesis of Novel Polycyclic Aromatic Hydrocarbons Derived from Benzotriphenylene. Office of Scientific and Technical Information. Available at: [Link]
-
Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. PubMed. Available at: [Link]
-
Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. ResearchGate. Available at: [Link]
-
Catalytic approaches to benzonitrile synthesis. ResearchGate. Available at: [Link]
-
Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Bentham Science. Available at: [Link]
-
2-Benzylbenzonitrile. PubChem. Available at: [Link]
-
Radical Cyclization of N-Methacryloyl-2-Arylbenzoimidazoles with Nitriles, Ketones, and tert-Butyl Nitrite under Mild Conditions. ResearchGate. Available at: [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing. Available at: [Link]
-
NOVEL RADICAL CYCLIZATION METHOD ACCOMPANIED BY ELIMINATION OF HYDRAZYL RADICAL. HETEROCYCLES. Available at: [Link]
-
Radical cyclization. Wikipedia. Available at: [Link]
-
Radical Cyclizations and Sequential Radical Reactions. ResearchGate. Available at: [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. ResearchGate. Available at: [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]
-
precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. UNODC. Available at: [Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. Available at: [Link]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. ResearchGate. Available at: [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate. Available at: [Link]
-
(a) Radical cyclization of 2-(allyloxy)-benzaldehydes with aroyl chlorides. ResearchGate. Available at: [Link]
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Radical cyclization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Report: Synthesis of Novel Polycyclic Aromatic Hydrocarbons Derived from Benzotriphenylene (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Benzylbenzonitrile Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: Beyond a Simple Aromatic Nitrile
The benzonitrile structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[1] Its derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating efficacy in oncology, virology, and microbiology.[1] Within this broad and versatile class of compounds, 2-benzylbenzonitrile and its derivatives represent a particularly intriguing scaffold. The unique spatial arrangement of the benzyl group ortho to the nitrile functionality provides a three-dimensional architecture that can be exploited for precise interactions with biological targets. While the parent 2-benzylbenzonitrile molecule itself is primarily a synthetic intermediate, its core structure is integral to the development of novel therapeutic agents, most notably in the realm of metabolic diseases as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).
This technical guide provides an in-depth exploration of the application of the 2-benzylbenzonitrile scaffold in the design and synthesis of DPP-4 inhibitors for the management of type 2 diabetes. We will dissect the scientific rationale, provide detailed synthetic and biological evaluation protocols, and present structure-activity relationship (SAR) data to equip researchers and drug development professionals with a comprehensive understanding of this promising chemical space.
Therapeutic Application: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
The Scientific Rationale: Targeting Glycemic Control
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the physiological levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner. This mechanism ultimately results in improved glycemic control in patients with type 2 diabetes.
A series of novel quinazolinone derivatives featuring a methylbenzonitrile moiety at the N-3 position have been identified as potent DPP-4 inhibitors.[2] The 2-benzylbenzonitrile component of these molecules is crucial for their interaction with the enzyme's active site, highlighting the therapeutic potential of this scaffold.
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition Pathway.
Synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives
The synthesis of this class of DPP-4 inhibitors involves a multi-step process, commencing with the alkylation of 2-aminobenzamide with 2-(bromomethyl)benzonitrile, followed by cyclization and subsequent functionalization.
Synthetic Workflow
Caption: Synthetic workflow for the target compounds.
Experimental Protocol: Synthesis of a Representative Compound (e.g., with a morpholino- substituent)
This protocol outlines the synthesis of 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile.
Part 1: Synthesis of 2-((2-aminobenzamido)methyl)benzonitrile (Intermediate A)
-
To a stirred solution of 2-aminobenzamide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Add a solution of 2-(bromomethyl)benzonitrile (1.1 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Part 2: Synthesis of 2-((2-(chloromethyl)-4-oxoquinazolin-3(4H)-yl)methyl)benzonitrile (Intermediate B)
-
To a solution of Intermediate A (1.0 eq) in an appropriate solvent (e.g., dioxane), add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After cooling, evaporate the solvent under reduced pressure.
-
Treat the residue with a saturated sodium bicarbonate solution to neutralize excess acid, and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate B, which can be used in the next step without further purification.
Part 3: Synthesis of 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile (Final Product)
-
To a solution of Intermediate B (1.0 eq) in a suitable solvent such as acetonitrile, add morpholine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.
Protocol: DPP-4 Inhibition Assay
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer).
-
Add serial dilutions of the test compound to the wells. Include a positive control (e.g., sitagliptin) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the compounds for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.
Quantitative Data and Structure-Activity Relationship (SAR)
A study on a series of these 2-benzylbenzonitrile-containing quinazolinone derivatives revealed promising DPP-4 inhibitory activity.[2] The following table summarizes the IC₅₀ values for selected compounds from this series.
| Compound | R (Dialkylamino Group) | IC₅₀ (µM)[2] |
| 5a | (CH₃)₂N- | 4.3215 |
| 5b | (C₂H₅)₂N- | 6.7805 |
| 5c | Pyrrolidino- | 2.1543 |
| 5d | Morpholino- | 1.4621 |
| 5e | Piperidino- | 3.5432 |
| 5f | N-methylpiperazino- | 5.9876 |
| Sitagliptin | (Reference Drug) | 0.0236 |
Data is illustrative and based on the findings in the cited literature.
SAR Insights:
-
The nature of the dialkylamino group at the C-2 position of the quinazolinone ring significantly influences the DPP-4 inhibitory activity.
-
The compound with a morpholino- substituent (5d ) exhibited the highest potency among the synthesized derivatives, with an IC₅₀ value of 1.4621 µM.[2]
-
The presence of a heterocyclic amine (pyrrolidino-, morpholino-, piperidino-) generally resulted in better activity compared to acyclic dialkylamines.
-
While these compounds showed good inhibition, their potency was lower than the reference drug, sitagliptin, suggesting that further optimization of the scaffold is necessary to enhance bioactivity.[2] Molecular docking studies indicated that differences in the interaction with the DPP-4 enzyme active site might account for the observed lower activity compared to the lead compounds.[2]
Conclusion and Future Directions
The 2-benzylbenzonitrile scaffold, particularly when incorporated into more complex heterocyclic systems like quinazolinones, demonstrates significant potential in medicinal chemistry. The application of these derivatives as DPP-4 inhibitors for the treatment of type 2 diabetes provides a compelling example of their utility. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive starting point for the development of new therapeutic agents. Future research should focus on the optimization of the existing leads to improve their potency and pharmacokinetic profiles. The exploration of other therapeutic applications for 2-benzylbenzonitrile derivatives also remains a promising avenue for drug discovery.
References
-
PubChem. (2024). 2-Benzylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link]
- Google Patents. (2014). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
- Google Patents. (2015). US8969335B2 - Benzonitrile derivatives as kinase inhibitors.
- Google Patents. (2003). WO2003097582A2 - Synthese de benzonitriles et de benzimidates.
- Google Patents. (2005). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- Google Patents. (2008). KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
-
Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available from: [Link]
Sources
Application Notes & Protocols: Investigating 2-Benzylbenzonitrile as a Novel Scaffold for Agrochemical Discovery
Introduction: The Rationale for Investigating 2-Benzylbenzonitrile
The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients. The exploration of unexploited chemical scaffolds is paramount to discovering new modes of action and overcoming existing resistance mechanisms. 2-Benzylbenzonitrile, a diphenylmethane derivative, presents a compelling starting point for agrochemical research. While direct applications of this specific molecule in agriculture are not yet established, its structural motifs—the benzonitrile group and the benzyl moiety—are present in numerous biologically active compounds.
The benzonitrile functional group is a well-established pharmacophore in herbicidal compounds, known to act through mechanisms such as the inhibition of photosynthesis or cellulose biosynthesis.[1][2] Several commercial herbicides, including bromoxynil and dichlobenil, feature this core structure.[1][2] Concurrently, the benzyl group is a common substituent in a wide array of bioactive molecules, including fungicides and insecticides, contributing to favorable physicochemical properties for transport and interaction with biological targets.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a foundational framework for the synthesis of 2-benzylbenzonitrile and outlines detailed protocols for its systematic evaluation as a potential herbicidal, fungicidal, and insecticidal agent. The subsequent workflows are designed to not only assess its intrinsic activity but also to provide a logical pathway for future structure-activity relationship (SAR) studies.
Synthesis of 2-Benzylbenzonitrile: Protocols and Mechanistic Considerations
To initiate any biological investigation, a reliable and scalable synthesis of the target compound is required. 2-Benzylbenzonitrile can be synthesized via several established organometallic or electrophilic aromatic substitution reactions. Below are two proposed protocols, a Palladium-catalyzed Suzuki-Miyaura cross-coupling and a Lewis-acid-catalyzed Friedel-Crafts benzylation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This method offers high functional group tolerance and generally proceeds with high yields, making it a robust choice for synthesis.[5][6] The reaction couples an organoboron species with an organohalide. Here, we propose the coupling of 2-bromobenzonitrile with benzylboronic acid.
Workflow Diagram: Suzuki-Miyaura Synthesis
Caption: Workflow for Suzuki-Miyaura synthesis of 2-Benzylbenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile (1.0 eq), benzylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-benzylbenzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Friedel-Crafts Benzylation
This classic method involves the electrophilic aromatic substitution of a benzene ring with a benzyl halide, catalyzed by a Lewis acid.[7][8] This approach is often more atom-economical but can be prone to side reactions like polyalkylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an excess of dry benzene, which serves as both reactant and solvent.
-
Cooling: Cool the mixture to 0-5°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-cyanobenzyl bromide (1.0 eq) in dry benzene via the dropping funnel over 30 minutes, maintaining the low temperature to control the initial exothermic reaction.[9][10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the excess benzene. Purify the resulting crude oil via vacuum distillation or column chromatography to obtain 2-benzylbenzonitrile.
-
Characterization: Confirm the product identity and purity as described in Protocol 1.
Protocols for Agrochemical Activity Screening
The following section details primary screening protocols to evaluate the potential of 2-benzylbenzonitrile in three key agrochemical areas: herbicidal, fungicidal, and insecticidal activity.
Herbicidal Activity Screening
This protocol uses a whole-organism bioassay to assess both pre- and post-emergence herbicidal activity against representative monocot and dicot weed species.[3][11]
Step-by-Step Methodology:
-
Test Species Selection:
-
Monocot: Barnyardgrass (Echinochloa crus-galli)
-
Dicot: Common lambsquarters (Chenopodium album)
-
-
Compound Preparation: Prepare a stock solution of 2-benzylbenzonitrile (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone) with a small amount of surfactant (e.g., Tween® 20) to aid in dispersion. Create serial dilutions to achieve final application rates (e.g., 2000, 1000, 500, 250 g a.i./ha).
-
Plant Cultivation: Grow test species in small pots filled with a standard potting mix in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Pre-emergence Application:
-
Sow seeds of the test species into pots.
-
Within 24 hours of sowing, spray the soil surface evenly with the prepared test solutions.
-
Include a solvent-only control and a positive control (a commercial herbicide, e.g., Atrazine).
-
-
Post-emergence Application:
-
Allow plants to grow to the two-to-three leaf stage.
-
Spray the foliage of the plants evenly with the test solutions until runoff.
-
Include solvent-only and positive controls.
-
-
Evaluation: After 14-21 days, visually assess the plants for herbicidal effects, including chlorosis, necrosis, stunting, and mortality. Rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete plant death) compared to the untreated control.[12]
-
Data Analysis: Calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) for active compounds.
Table 1: Hypothetical Herbicidal Screening Data for 2-Benzylbenzonitrile
| Application Rate (g a.i./ha) | E. crus-galli (% Injury, Post-emergence) | C. album (% Injury, Post-emergence) |
|---|---|---|
| 2000 | 75 | 85 |
| 1000 | 50 | 60 |
| 500 | 20 | 35 |
| 250 | 5 | 10 |
| Solvent Control | 0 | 0 |
| Positive Control (Atrazine) | 95 | 98 |
Fungicidal Activity Screening
This in vitro protocol utilizes the agar dilution method to determine the inhibitory effect of the compound on the mycelial growth of key plant pathogenic fungi.[13][14]
Step-by-Step Methodology:
-
Test Pathogen Selection:
-
Botrytis cinerea (Gray mold)
-
Fusarium oxysporum (Fusarium wilt)
-
-
Compound Preparation: Prepare a stock solution of 2-benzylbenzonitrile in acetone or DMSO.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55°C in a water bath.
-
Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Also, prepare a solvent-only control plate and a positive control (e.g., Azoxystrobin).
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Evaluation: When the mycelial growth in the control plate has reached the edge of the dish, measure the colony diameter (in mm) in two perpendicular directions for all treatments.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the effective concentration that inhibits growth by 50%).
Insecticidal Activity Screening
This protocol employs a leaf-dip bioassay to assess the contact and/or ingestion toxicity of the compound against a representative lepidopteran pest.[15][16]
Step-by-Step Methodology:
-
Test Insect Selection: Cabbage looper (Trichoplusia ni) or Diamondback moth (Plutella xylostella) third-instar larvae.[17][18]
-
Compound Preparation: Prepare serial dilutions of 2-benzylbenzonitrile (e.g., 500, 250, 100, 50 ppm) in a water-acetone solution containing a surfactant.
-
Bioassay:
-
Excise leaf discs (e.g., from cabbage or cotton) using a cork borer.
-
Using fine forceps, dip each leaf disc into a test solution for 10-15 seconds.
-
Allow the leaf discs to air-dry completely on a wire rack.
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce a set number of larvae (e.g., 10) into each Petri dish.
-
Prepare solvent-only controls and a positive control (e.g., a commercial neonicotinoid).[19]
-
-
Incubation: Maintain the Petri dishes in a growth chamber at 25°C with a 16h light/8h dark photoperiod.
-
Evaluation: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the test population).
Investigating the Mechanism of Action (MoA) & SAR
Should 2-benzylbenzonitrile exhibit promising activity in primary screens, the next logical steps involve elucidating its potential MoA and exploring the SAR to optimize its potency and spectrum.
Hypothetical Mechanism of Action: Disruption of Photosynthesis
Given the benzonitrile moiety, a plausible starting hypothesis for herbicidal activity is the inhibition of Photosystem II (PSII), a common MoA for nitrile herbicides.[20][21] This involves binding to the D1 protein in the PSII complex, blocking electron transport and leading to oxidative damage and cell death.
Diagram: Hypothetical MoA - PSII Inhibition
Caption: Hypothetical inhibition of the photosynthetic electron transport chain.
Structure-Activity Relationship (SAR) Exploration Workflow
To improve upon the initial activity of the hit compound, a systematic synthesis of analogs is required. This involves modifying three key regions of the 2-benzylbenzonitrile scaffold: the benzyl ring (Ring A), the benzonitrile ring (Ring B), and the methylene bridge.
Diagram: SAR Exploration Workflow
Caption: Workflow for SAR studies on the 2-Benzylbenzonitrile scaffold.
By synthesizing and testing analogs based on this workflow, researchers can systematically probe the chemical space around the initial hit, leading to the identification of lead compounds with enhanced efficacy, selectivity, and improved physicochemical properties suitable for development as a commercial agrochemical.
References
-
Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International. [Link]
-
Ma, J., et al. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559. [Link]
-
Pesticide Action Network UK (2022). About Neonicotinoids.[Link]
-
Plant & Pest Advisory (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Rutgers University. [Link]
-
The Royal Society of Chemistry (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).[Link]
-
Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
-
YouTube (2020). Suzuki cross-coupling reaction.[Link]
-
YouTube (2021). Part II: Mode of Action of Herbicides.[Link]
-
MDPI (2024). Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins.[Link]
-
Frontiers (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors.[Link]
-
ResearchGate (2014). Chemical structure of benzonitrile derivatives investigated.[Link]
-
ACS Publications (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning.[Link]
-
ACS Publications (2017). Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles.[Link]
-
MDPI (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.[Link]
-
ACS Publications (2023). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds.[Link]
-
PubMed Central (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.[Link]
-
PubMed Central (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests.[Link]
-
YouTube (2021). Part II: Mode of Action of Herbicides.[Link]
-
ResearchGate (2014). Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions.[Link]
-
PubMed Central (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives.[Link]
-
Semantic Scholar (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.[Link]
-
YouTube (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
MDPI (2024). Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins.[Link]
-
PubMed Central (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]
-
ResearchGate (2020). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid...[Link]
-
MDPI (2022). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.[Link]
-
Scientific Papers Series A. Agronomy (2021). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp.[Link]
-
PubMed Central (2014). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities.[Link]
-
ResearchGate (2016). In vitro evaluation of antifungal activity of some agricultural fungicides against two saprolegnoid fungi infecting cultured fish.[Link]
-
PubMed Central (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia.[Link]
-
Semantic Scholar (2015). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:.[Link]
-
YouTube (2023). Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview.[Link]
-
Chemistry LibreTexts (2023). Friedel-Crafts Reactions.[Link]
-
Beilstein Journal of Organic Chemistry (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).[Link]
-
PubMed Central (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.[Link]
-
YouTube (2020). Suzuki cross-coupling reaction.[Link]
- Google Patents (2018).A kind of synthetic method of 2- cyano-benzyl bromide and the like.
Sources
- 1. onvegetables.com [onvegetables.com]
- 2. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Cyanobenzyl bromide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 13. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for 2-Benzylbenzonitrile Derivatives as Novel Antimicrobial Agents
For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 2-benzylbenzonitrile scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the modulation of biological systems. Its structural motif, featuring a biphenyl-like core, offers a unique three-dimensional arrangement for interaction with biological targets. This document provides a comprehensive guide to the synthesis, antimicrobial evaluation, and proposed mechanisms of action of 2-benzylbenzonitrile derivatives, offering a foundational resource for researchers aiming to explore this intriguing class of compounds.
I. Synthesis of 2-Benzylbenzonitrile Derivatives: A Strategic Approach
The synthesis of 2-benzylbenzonitrile derivatives can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing the C(sp²)-C(sp³) bond between the benzonitrile and benzyl moieties, offering high functional group tolerance and generally good to excellent yields.
Causality in Synthetic Strategy: Why Suzuki-Miyaura Coupling?
The choice of the Suzuki-Miyaura reaction is predicated on several key advantages. Its tolerance to a wide array of functional groups on both coupling partners allows for the synthesis of a diverse library of derivatives without the need for extensive protecting group strategies. The reaction conditions are relatively mild, and the boronic acid reagents are generally stable and less toxic than many other organometallic reagents. This methodology provides a convergent and efficient route to the target compounds.
Detailed Protocol: Synthesis of a Representative 2-Benzylbenzonitrile Derivative via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a model 2-benzylbenzonitrile derivative from 2-chlorobenzonitrile and a benzylboronic acid derivative.
Materials:
-
2-Chlorobenzonitrile
-
Substituted Benzylboronic Acid Pinacol Ester
-
Palladium(II) Acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave process vials
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a microwave process vial, combine 2-chlorobenzonitrile (1.0 mmol, 1.0 equiv), the desired benzylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: To the vial, add Palladium(II) acetate (0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%).
-
Solvent Addition: Add 2 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 20-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzylbenzonitrile derivative.
II. Evaluation of Antimicrobial Activity: Protocols and Data Interpretation
A thorough evaluation of the antimicrobial properties of the synthesized 2-benzylbenzonitrile derivatives is crucial to understanding their potential as therapeutic agents. Standardized protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are fundamental to this assessment.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized 2-benzylbenzonitrile derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC wells: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation: Antimicrobial Activity of Biphenyl and Benzonitrile Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative biphenyl and benzonitrile derivatives against common pathogenic microorganisms. This data provides a baseline for understanding the potential antimicrobial spectrum of the 2-benzylbenzonitrile scaffold.
| Compound Type | Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Biphenyl | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 3.13 (MRSA) | - | - | [1] |
| Biphenyl | Protosappanin A | 64 (MRSA) | - | - | [2] |
| Benzonitrile | Benzylidenemalononitrile derivative 7 | most effective | - | - | [3][4] |
| Benzonitrile | Benzylidenemalononitrile derivative 5 | - | most effective against K. pneumoniae | - | [3][4] |
| Biphenyl Peptidomimetic | Isomer 4 | 0.25-8 | 2 | - | [5] |
Note: Data is for structurally related compounds and serves as a guide for the expected activity of 2-benzylbenzonitrile derivatives.
III. Proposed Mechanisms of Antimicrobial Action
The precise molecular targets of 2-benzylbenzonitrile derivatives are yet to be definitively elucidated. However, based on the known activities of structurally similar compounds, two primary mechanisms can be proposed: enzyme inhibition and disruption of microbial membranes .
A. Putative Mechanism 1: Inhibition of Essential Bacterial Enzymes
The biphenyl and benzonitrile moieties are present in numerous compounds known to inhibit essential bacterial enzymes.[6][7] The rigid, yet conformationally flexible, nature of the 2-benzylbenzonitrile scaffold could allow it to bind to the active sites of key enzymes, disrupting their function and leading to bacterial cell death.
Potential Enzyme Targets:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and are the targets of quinolone antibiotics. The planar aromatic systems within the 2-benzylbenzonitrile structure could intercalate with DNA or bind to the enzyme-DNA complex.[7]
-
Enzymes in Folate Biosynthesis: Dihydropteroate synthase and dihydrofolate reductase are well-established antibacterial targets.
-
Cell Wall Synthesis Enzymes: Penicillin-binding proteins (PBPs) are essential for bacterial cell wall synthesis.
Experimental Workflow for Investigating Enzyme Inhibition:
B. Putative Mechanism 2: Disruption of Microbial Cell Membranes
The amphipathic nature that can be imparted to 2-benzylbenzonitrile derivatives through appropriate substitutions suggests a potential for interaction with and disruption of microbial cell membranes.[5][8][9] This mechanism is attractive as it is less likely to induce resistance compared to single-target inhibitors.
Proposed Steps in Membrane Disruption:
-
Electrostatic Attraction: Cationic derivatives could initially bind to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Hydrophobic Insertion: The lipophilic benzyl and benzonitrile groups could then insert into the hydrophobic core of the lipid bilayer.
-
Membrane Destabilization: This insertion could lead to the formation of pores or channels, or a general loss of membrane integrity, resulting in leakage of cellular contents and cell death.[10][11][12]
Experimental Workflow for Investigating Membrane Disruption:
Sources
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes inhibition profiles and antibacterial activities of benzylidenemalononitrile derivatives | AVESİS [avesis.atauni.edu.tr]
- 5. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 10. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 2-Benzylbenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: 2-Benzylbenzonitrile as a Versatile Precursor in Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, 2-benzylbenzonitrile has emerged as a particularly versatile and strategic precursor for the construction of a variety of nitrogen-containing heterocyclic systems. Its unique structural motif, featuring a nitrile group ortho to a benzyl substituent, provides a rich platform for a diverse range of cyclization strategies, including transition-metal-catalyzed C-H activation, photochemical rearrangements, and radical-mediated annulations. This technical guide provides an in-depth exploration of the application of 2-benzylbenzonitrile in the synthesis of key heterocyclic frameworks, including phenanthridines, isoindolinones, and dibenzazepines. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the causality behind the experimental choices to empower researchers in their synthetic endeavors.
I. Synthesis of Phenanthridines: A Cornerstone of Bioactive Alkaloids
The phenanthridine core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer and antiparasitic properties. 2-Benzylbenzonitrile serves as an excellent starting point for the construction of this tricyclic system through intramolecular C-H activation and cyclization.
A. Palladium-Catalyzed Intramolecular C-H Arylation
Mechanistic Rationale: This approach leverages the power of palladium catalysis to facilitate the direct coupling of the benzylic C-H bond with the cyano-bearing aromatic ring. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle. The choice of ligand and oxidant is crucial for catalyst turnover and achieving high yields.
A plausible catalytic cycle for this transformation is depicted below:
Figure 1: Proposed catalytic cycle for palladium-catalyzed synthesis of phenanthridines.
Experimental Protocol: Synthesis of Phenanthridine
This protocol is adapted from methodologies developed for the synthesis of 6-arylphenanthridine derivatives.[1]
-
Materials:
-
2-Benzylbenzonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv, as oxidant)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-benzylbenzonitrile, Pd(OAc)₂, PCy₃, K₂CO₃, and Ag₂CO₃.
-
Add anhydrous DMAc via syringe.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired phenanthridine.
-
Data Summary: Representative Yields for Palladium-Catalyzed Phenanthridine Synthesis
| Entry | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ / PCy₃ | Ag₂CO₃ | DMAc | 150 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ | Cu(OAc)₂ | DMF | 140 | 60-70 |
Yields are estimated based on similar reported reactions and may vary.
B. Photochemical Cyclization
Mechanistic Rationale: Photochemical cyclization offers a metal-free alternative for the synthesis of phenanthridines. Upon UV irradiation, 2-benzylbenzonitrile can undergo an intramolecular cyclization, likely proceeding through an excited state that facilitates the formation of a new C-C bond. This is often followed by an oxidative aromatization step, which can occur in the presence of an external oxidizing agent or, in some cases, air. The efficiency of this process can be influenced by the solvent and the presence of photosensitizers.
Figure 2: Workflow for the photochemical synthesis of phenanthridines.
Experimental Protocol: Photochemical Synthesis of Phenanthridine
This protocol is based on general procedures for the photocyclization of stilbene analogs.[2]
-
Materials:
-
2-Benzylbenzonitrile (1.0 equiv)
-
Iodine (I₂, catalytic amount)
-
Cyclohexane or Benzene (degassed)
-
-
Procedure:
-
Dissolve 2-benzylbenzonitrile in the chosen solvent in a quartz reaction vessel.
-
Add a catalytic amount of iodine.
-
Degas the solution by bubbling with argon or nitrogen for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 25 °C) with a cooling system.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield phenanthridine.
-
II. Synthesis of Isoindolinones: A Privileged Scaffold in Medicinal Chemistry
The isoindolinone framework is a common feature in a variety of biologically active compounds and approved drugs. While direct synthesis from 2-benzylbenzonitrile is challenging, a two-step approach involving oxidation to 2-benzoylbenzonitrile followed by reductive amination and cyclization is a viable strategy.
Proposed Two-Step Synthesis of N-Substituted Isoindolinones
Step 1: Oxidation of 2-Benzylbenzonitrile to 2-Benzoylbenzonitrile
Mechanistic Rationale: The benzylic position of 2-benzylbenzonitrile is susceptible to oxidation. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or chromium-based reagents. The reaction proceeds via the formation of a benzylic radical or through a concerted mechanism, ultimately leading to the ketone.
Experimental Protocol: Oxidation of 2-Benzylbenzonitrile
-
Materials:
-
2-Benzylbenzonitrile (1.0 equiv)
-
Potassium permanganate (KMnO₄, 2.5 equiv)
-
Aqueous sodium hydroxide (NaOH, 1 M)
-
Acetone/Water solvent mixture
-
-
Procedure:
-
Dissolve 2-benzylbenzonitrile in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of KMnO₄ in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by adding sodium bisulfite solution until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash with acetone.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-benzoylbenzonitrile by recrystallization or column chromatography.
-
Step 2: Reductive Amination and Cyclization to Isoindolinones
Mechanistic Rationale: The resulting 2-benzoylbenzonitrile can undergo a reductive amination with a primary amine. The ketone is first converted to an imine, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). The resulting secondary amine can then undergo an intramolecular cyclization onto the nitrile group, often facilitated by acidic or basic conditions, to form the isoindolinone ring.
Figure 3: Proposed workflow for the synthesis of N-substituted isoindolinones.
Experimental Protocol: Synthesis of N-Benzylisoindolinone
This protocol is adapted from general procedures for the synthesis of isoindolinones.[3][4]
-
Materials:
-
2-Benzoylbenzonitrile (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
Methanol
-
Acetic acid (catalytic)
-
-
Procedure:
-
Dissolve 2-benzoylbenzonitrile and benzylamine in methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add NaBH₄ portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain N-benzylisoindolinone.
-
III. Synthesis of Dibenzazepines: A Core Structure in CNS-Active Drugs
Dibenzazepines are a class of tricyclic compounds that are central to the development of drugs targeting the central nervous system (CNS).[5][6] A potential synthetic route to the dibenzazepine scaffold from 2-benzylbenzonitrile involves a multi-step sequence culminating in an intramolecular cyclization.
Proposed Multi-Step Synthesis of a Dibenzazepine Derivative
Step 1: Reduction of the Nitrile to a Primary Amine
Mechanistic Rationale: The nitrile group of 2-benzylbenzonitrile can be reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Step 2: Acylation of the Amine
Mechanistic Rationale: The resulting primary amine can be acylated with a suitable acyl chloride, for example, 2-chlorobenzoyl chloride, to introduce the second aromatic ring and the necessary functional group for the subsequent cyclization.
Step 3: Intramolecular Cyclization (e.g., Buchwald-Hartwig Amination)
Mechanistic Rationale: The final ring closure can be achieved through an intramolecular palladium-catalyzed Buchwald-Hartwig amination. This reaction forms a new C-N bond between the amide nitrogen and the ortho-position of the benzyl group's phenyl ring, leading to the formation of the seven-membered azepine ring.[7]
Figure 4: Proposed multi-step synthesis of a dibenzazepine derivative.
Experimental Protocol: Proposed Synthesis of a Dibenzazepine Derivative
-
Materials:
-
2-Benzylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
2-Chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvents (THF, toluene)
-
-
Procedure (Conceptual):
-
Reduction: Carefully add a solution of 2-benzylbenzonitrile in THF to a suspension of LiAlH₄ in THF at 0 °C. Stir at room temperature until the reaction is complete. Quench cautiously with water and aqueous NaOH. Extract the product, 2-(aminomethyl)diphenylmethane, and purify.
-
Acylation: React the purified amine with 2-chlorobenzoyl chloride in the presence of triethylamine in dichloromethane to form the corresponding amide.
-
Cyclization: Combine the amide, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in anhydrous toluene. Heat the mixture under an inert atmosphere until the starting material is consumed. After workup, purify the product by column chromatography to yield the dibenzazepine derivative.
-
Conclusion: A Gateway to Molecular Diversity
2-Benzylbenzonitrile stands as a testament to the power of strategic precursor design in modern organic synthesis. Its inherent reactivity, when harnessed through a variety of catalytic and reaction conditions, provides access to a diverse range of medicinally relevant heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, enabling the efficient synthesis of novel compounds with the potential for significant biological activity. The continued exploration of the synthetic utility of 2-benzylbenzonitrile and its derivatives will undoubtedly lead to the discovery of new and innovative routes to complex molecules that will shape the future of medicine and materials science.
References
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol deriv
- SYNTHESIS OF PHENANTHRIDINES AND RELATED COMPOUNDS BY PALLADIUM-CATALYZED DIRECT COUPLING VIA C–H AND N–H BOND CLEAVAGES Dai. Semantic Scholar.
- Synthesis of Phenanthridines through Palladium‐Catalyzed Cascade Reaction of 2‐Halo‐N‐Ms‐arylamines with Benzyl Halides/Sulfon
- Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions.
- Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Semantic Scholar.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. PubMed Central.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
- Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
- Synthesis of some dibenzazepines of possible therapeutic interest. PubMed.
- Synthesis of isoindolinones from N‐tosyl‐derivatized benzamides.
- (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes.
- Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journals.
- Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.
- Generality of phenanthridine synthesis from isonitriles and benzothiazolines, along with the proposed mechanism.
- Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science (RSC Publishing).
- Concepts a Previous work: palladium-catalyzed intramolecular...
- Synthetic routes to phenanthridines via iminyl radicals.
- Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. NIH.
- Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing.
- Synthesis by radical cyclization and cytotoxicity of highly potent bioreductive alicyclic ring fused [1,2-a]benzimidazolequinones. PubMed.
- Regioselective synthesis of phenanthridine-fused quinazolinones using a 9-mesityl-10-methylacridinium perchlorate photocatalyst.
- Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. MDPI.
- A Facile Synthesis of Benzo[c]phenanthridine Alkaloids: Oxynitidine and Oxysanguinarine Using Lithiated Toluamide—Benzonitrile Cycloaddition. Sci-Hub.
- “Golden” Cascade Cycliz
- Photocyclization of benzanilides to phenanthridones with elimination of the ortho-methoxy-group. Sci-Hub.
- Synthesis by radical cyclization and cytotoxicity of highly potent bioreductive alicyclic ring fused [1,2-a]benzimidazolequinones. Queen's University Belfast Research Portal.
- Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives
- Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. PubMed.
- Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. PMC.
- Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. Organic Chemistry Portal.
- Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Deriv
- Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
- Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Deriv
Sources
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsyn.org [pubs.rsyn.org]
- 6. pubs.rsyn.org [pubs.rsyn.org]
- 7. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Electrophilic Nitration of 2-Benzylbenzonitrile
Abstract
This document provides a comprehensive experimental protocol for the nitration of 2-benzylbenzonitrile, a key electrophilic aromatic substitution reaction. Nitrated derivatives of 2-benzylbenzonitrile are valuable precursors in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. This protocol details the necessary reagents, optimal reaction conditions, a step-by-step procedure for reaction setup, execution, product isolation, and purification. Crucial safety precautions for handling strong acids and nitrating agents are also emphasized throughout.
Introduction
The nitration of aromatic compounds is a cornerstone of modern organic synthesis, providing a reliable method for the introduction of a nitro group (–NO₂) onto an aromatic ring.[1][2] This functional group is a versatile synthetic handle that can be readily converted into other important functionalities, such as amines, or it can be used to modulate the electronic properties of the aromatic system.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein the highly reactive nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.[3][4] The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4]
In the case of 2-benzylbenzonitrile, the regioselectivity of the nitration is governed by the directing effects of the two substituents on the benzonitrile ring. The benzyl group is a weakly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The interplay of these directing effects is expected to lead to a mixture of isomeric products, with substitution occurring on the benzonitrile ring. This protocol provides a robust method for this transformation, yielding a mixture of nitrated isomers from which the desired products can be isolated and characterized.
Data Presentation
The following table summarizes the key physical and chemical properties for the reactant and the primary expected products.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Major Isomers |
| 2-Benzylbenzonitrile | C₁₄H₁₁N | 193.25 | White to off-white solid | N/A |
| Nitrated 2-Benzylbenzonitrile | C₁₄H₁₀N₂O₂ | 238.24 | Yellowish solid | 2-Benzyl-4-nitrobenzonitrile and 2-Benzyl-5-nitrobenzonitrile |
Note: The properties of the nitrated product are based on theoretical calculations and may vary depending on the specific isomer isolated.
Experimental Protocol
This protocol is based on established methods for the nitration of substituted aromatic compounds.[5][6][7]
Materials
-
2-Benzylbenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Crushed Ice
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Safety Precautions
-
Hazard Assessment: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[8][9] Nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents.[10][11][12] They can cause severe burns upon contact with skin or eyes.[10][11] Inhalation of nitric acid fumes can lead to respiratory damage.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][10]
-
Engineering Controls: This experiment must be performed in a well-ventilated chemical fume hood.[8][10] An emergency eyewash and safety shower must be readily accessible.[10][11]
-
Quenching: Always add the reaction mixture to ice slowly and with vigorous stirring. Never add water or ice directly to the concentrated acid mixture , as this can cause a violent exothermic reaction and splashing of corrosive materials.[9]
-
Waste Disposal: All acid and organic waste must be disposed of in accordance with local environmental regulations. Do not mix nitric acid waste with other waste streams.[12]
Reaction Workflow
Caption: Workflow for the nitration of 2-benzylbenzonitrile.
Step-by-Step Procedure
Reaction Setup:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzylbenzonitrile (e.g., 3.86 g, 0.02 mol) in 20 mL of dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.
Preparation of Nitrating Mixture: 3. In a separate beaker, carefully and slowly add 4.0 mL of concentrated sulfuric acid to an ice-cooled beaker. 4. To the cold sulfuric acid, slowly add 2.0 mL of concentrated nitric acid with constant stirring. This mixture should be prepared fresh and kept cold in the ice bath.
Nitration Reaction: 5. Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred solution of 2-benzylbenzonitrile.[5] 6. The rate of addition should be carefully controlled to maintain the internal temperature of the reaction mixture between 0 °C and 10 °C. This addition should take approximately 20-30 minutes.[6] 7. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour. 8. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: 9. Once the reaction is complete, carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice with vigorous stirring.[5] A precipitate or an organic layer will separate. 10. Transfer the contents of the beaker to a separatory funnel. 11. Extract the aqueous layer with two 20 mL portions of dichloromethane. 12. Combine the organic layers and wash sequentially with 30 mL of deionized water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine. 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification: 14. Purify the crude solid product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified nitrated 2-benzylbenzonitrile. 15. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Mechanistic Rationale and Discussion
The nitration of 2-benzylbenzonitrile is an electrophilic aromatic substitution. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺
The nitronium ion is then attacked by the π-electron system of the benzonitrile ring. The regiochemical outcome is determined by the directing effects of the substituents. The benzyl group is an ortho-, para-director, activating these positions. The cyano group is a strong deactivator and a meta-director. Therefore, substitution is expected to be directed by the interplay of these effects, likely leading to a mixture of isomers, with the primary products being 2-benzyl-4-nitrobenzonitrile and 2-benzyl-5-nitrobenzonitrile. Careful temperature control is crucial to minimize the formation of dinitrated byproducts.[9]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction does not proceed to completion | - Insufficient reaction time or temperature.- Inactive nitrating agent. | - Extend the reaction time and monitor by TLC.- Prepare a fresh nitrating mixture. |
| Low yield of product | - Incomplete reaction.- Loss of product during work-up.- Formation of side products. | - Ensure complete reaction before quenching.- Perform extractions carefully.- Maintain low temperature to improve selectivity. |
| Formation of dark, tarry byproducts | - Reaction temperature too high.- Overly concentrated reagents. | - Maintain strict temperature control (0-10 °C).- Ensure slow, dropwise addition of the nitrating agent. |
| Product is difficult to purify | - Presence of multiple isomers.- Contamination with starting material. | - Consider column chromatography for isomer separation.- Ensure the reaction goes to completion. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 2-benzylbenzonitrile. By adhering to the outlined procedures and safety precautions, researchers can effectively synthesize nitrated derivatives of this compound, which are valuable intermediates for further chemical transformations. The protocol emphasizes the importance of temperature control to ensure a safe and selective reaction.
References
- Nitration reaction safety. (2024). YouTube.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
- Nitration. (n.d.). NPTEL.
- Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. (2018). ResearchGate.
- The preparation method of 2-nitro substituted phenylacetonitrile compounds. (n.d.). Google Patents.
- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. (n.d.). Google Patents.
- A Detailed Protocol for the Electrophilic Nitration of 3-Methylbenzonitrile. (n.d.). Benchchem.
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.). Google Patents.
- Process for the production of ortho-nitrobenzonitriles. (n.d.). Google Patents.
- experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
- Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate.
- Nitration and aromatic reactivity. (n.d.). Imperial College London.
- Protocol for the Nitration of 2-Hydroxy-3-Methylbenzaldehyde. (n.d.). Benchchem.
- Nitration of Benzene. (n.d.). Chemistry Steps.
- the nitration of benzene - electrophilic substitution. (n.d.). Chemguide.
- Nitration Lab. (2020). YouTube.
- Application Notes and Protocols for the Nitration of 2-Phenylbenzoic Acid. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rushim.ru [rushim.ru]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: A Robust and Scalable Synthesis of 2-Benzylbenzonitrile for Pharmaceutical and Agrochemical Intermediate Production
Abstract
2-Benzylbenzonitrile is a valuable bifunctional molecule and a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structure, featuring a nitrile group and a diphenylmethane scaffold, makes it a versatile intermediate for constructing complex heterocyclic systems. This application note provides a comprehensive guide for the scale-up synthesis of 2-Benzylbenzonitrile, designed for researchers, process chemists, and drug development professionals. We critically evaluate common synthetic strategies and present a detailed, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, process safety, and analytical quality control are emphasized to ensure a reproducible, safe, and efficient large-scale production.
Introduction: The Strategic Importance of 2-Benzylbenzonitrile
The synthesis of biaryl and diarylmethane structures is a cornerstone of modern medicinal chemistry. 2-Benzylbenzonitrile (PubChem CID: 10856342) serves as a critical precursor in this domain.[1] The nitrile functional group is a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions to form heterocycles. The development of a robust, cost-effective, and scalable synthesis is therefore a crucial step in the supply chain for many advanced chemical products. This guide focuses on providing a practical and safe pathway from laboratory-scale experiments to pilot-plant production.
Comparative Analysis of Synthetic Strategies
Several synthetic routes can be envisioned for the construction of 2-Benzylbenzonitrile. The selection of an optimal route for scale-up depends on a multifactorial analysis of raw material cost, process safety, atom economy, and robustness.
-
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling: This approach involves the cross-coupling of an aryl halide (2-bromobenzonitrile) with an organoboron reagent (benzylboronic acid or its esters). The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions in the pharmaceutical industry due to its high functional group tolerance, generally high yields, and well-understood mechanistic pathways.[2][3] The catalysts and reagents are commercially available, and the process can be optimized for large-scale manufacturing.[4][5]
-
Strategy 2: Nucleophilic Cyanation of a Benzyl Halide: This classical method involves the reaction of a 2-benzylbenzyl halide (e.g., chloride or bromide) with a cyanide salt, such as sodium cyanide (NaCN).[6] While this SN2 reaction can be effective, it carries significant safety and environmental burdens. Sodium cyanide is acutely toxic and fatal if swallowed, inhaled, or in contact with skin.[7][8] Furthermore, it readily reacts with acid to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] Due to these severe hazards, this route is often avoided in modern, large-scale process development where safer alternatives exist.
Rationale for Selected Protocol: Based on this analysis, the Suzuki-Miyaura cross-coupling reaction is selected as the recommended scalable route. It offers a superior safety profile by avoiding the use of highly toxic cyanide salts and provides a more robust and versatile platform for producing 2-Benzylbenzonitrile and its analogues with high purity and yield.
Recommended Scale-Up Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-Benzylbenzonitrile on a 100-gram scale. The principles can be adapted for pilot-plant scale production with appropriate engineering controls.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Moles | Equiv. | Amount | Supplier |
| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | 0.549 | 1.0 | 100.0 g | Sigma-Aldrich |
| Benzylboronic acid | C₇H₇BO₂ | 137.94 | 0.659 | 1.2 | 90.9 g | Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 0.0027 | 0.005 | 2.24 g | Johnson Matthey |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.098 | 2.0 | 151.8 g | VWR |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | - | - | 1.0 L | Sigma-Aldrich |
| Water, Degassed | H₂O | 18.02 | - | - | 250 mL | - |
| Toluene | C₇H₈ | 92.14 | - | - | 500 mL | Fisher Scientific |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | 2 x 250 mL | - |
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of 2-Benzylbenzonitrile.
Step-by-Step Protocol
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.
-
Charging Reagents: To the reactor, charge 2-bromobenzonitrile (100.0 g, 1.0 equiv.), benzylboronic acid (90.9 g, 1.2 equiv.), and potassium carbonate (151.8 g, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 2.24 g, 0.005 equiv.).
-
Solvent Addition and Degassing: Add 2-Methyltetrahydrofuran (1.0 L) and degassed water (250 mL). Begin stirring and purge the reaction mixture by bubbling a steady stream of nitrogen through the solution for at least 30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to an internal temperature of 75-80 °C. Maintain this temperature and monitor the reaction progress every 1-2 hours by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the consumption of 2-bromobenzonitrile is greater than 99%. The reaction is typically complete within 6-12 hours.
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Stop the stirring and allow the phases to separate. Transfer the bottom aqueous layer to a separate vessel.
-
Extraction: Add toluene (250 mL) to the aqueous layer, stir for 15 minutes, and separate the layers. Combine this new organic layer with the original organic layer.
-
Washing: Wash the combined organic layers sequentially with water (250 mL) and then saturated brine (250 mL) to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude 2-Benzylbenzonitrile by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the final product as a white to off-white solid. Expected yield: 85-95%.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a well-established palladium-catalyzed cycle. The Pd(II) precatalyst is first reduced in situ to the active Pd(0) species.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzonitrile to form a Pd(II) complex.
-
Transmetalation: The benzyl group is transferred from the boronic acid to the palladium center, displacing the bromide. This step is facilitated by the base (K₂CO₃), which activates the boronic acid.
-
Reductive Elimination: The two organic fragments (2-cyanophenyl and benzyl) are coupled, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Process Safety and Hazard Analysis
While safer than the cyanation route, the Suzuki-Miyaura coupling still requires careful safety management during scale-up.
-
Exothermic Events: The reaction can be exothermic, particularly during the initial heating phase or upon catalyst addition.[11][12] It is crucial to have adequate cooling capacity and to control the rate of heating. A reaction calorimetry study is recommended before scaling to pilot-plant volumes to understand the heat flow and maximum temperature of synthesis reaction (MTSR).[13]
-
Reagent Handling:
-
Palladium Catalysts: While many modern catalysts are air-stable, some can be pyrophoric. Always handle in an inert atmosphere where specified.
-
Potassium Carbonate: A fine powder that can be a respiratory irritant. Use appropriate personal protective equipment (PPE), including dust masks or respirators.
-
Solvents: 2-MeTHF and Toluene are flammable liquids. All operations should be conducted in a well-ventilated area, away from ignition sources, and using grounded equipment to prevent static discharge.
-
-
Pressure and Inerting: Maintaining a positive pressure of an inert gas (nitrogen or argon) is essential to prevent air from entering the reactor, which could both deactivate the catalyst and create a flammable atmosphere.[4]
Characterization and Quality Control
To ensure the final product meets specifications, the following analytical tests should be performed:
| Test | Method | Specification |
| Identity | ¹H and ¹³C NMR Spectroscopy | Spectrum conforms to the structure of 2-Benzylbenzonitrile. |
| Purity | HPLC or GC | ≥ 99.0% area. |
| Melting Point | Melting Point Apparatus | Conforms to literature value (approx. 57-59 °C). |
| Residual Solvents | GC-Headspace | Toluene, 2-MeTHF within ICH limits. |
| Residual Palladium | ICP-MS | < 10 ppm (typical pharmaceutical specification). |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Benzylbenzonitrile via a Suzuki-Miyaura cross-coupling reaction. By explaining the rationale behind the chosen synthetic strategy and detailing the critical parameters for execution, safety, and quality control, this guide serves as a reliable resource for process chemists and researchers. This method avoids the significant hazards associated with classical cyanation routes while delivering high yields and purity, making it an ideal choice for the large-scale manufacturing of this important chemical intermediate.
References
- BenchChem. (n.d.). Literature Review on 2-Hydroxybenzonitrile Synthesis.
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- Flinn Scientific. (n.d.). Sodium Cyanide.
- Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Camachem. (n.d.). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
- United Chemical. (2025). Sodium Cyanide Risks: What You Need to Know.
- ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Wikipedia. (n.d.). Sodium cyanide.
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives.
- Penta chemicals. (2024). Sodium cyanide.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.
- Wikipedia. (n.d.). Cyanation.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.
- PubChem. (n.d.). 2-Benzylbenzonitrile. National Institutes of Health.
- ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
- ResearchGate. (2025). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
- 10. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Benzylbenzonitrile as a Versatile Building Block for Novel Functional Materials
Abstract
2-Benzylbenzonitrile is a uniquely structured aromatic compound featuring a nitrile group and a benzyl substituent in an ortho relationship. This specific arrangement is not a mere curiosity but a strategically poised precursor for advanced organic synthesis. The proximity of the reactive nitrile functionality and the benzylic methylene bridge enables a range of intramolecular cyclization reactions, making it an exceptionally valuable building block. This guide provides an in-depth exploration of 2-benzylbenzonitrile's application in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (aza-PAHs), particularly the phenanthridine core, a privileged scaffold in medicinal chemistry. We will further discuss its potential in creating libraries of bioactive compounds and its prospective use in materials science. The protocols herein are designed to be robust and are accompanied by mechanistic explanations to empower researchers in their synthetic endeavors.
Physicochemical Properties and Strategic Reactivity
2-Benzylbenzonitrile (C₁₄H₁₁N) is a crystalline solid with a molecular weight of 193.24 g/mol .[1] Its true value lies in the synergistic reactivity of its constituent parts: the electrophilic nitrile group and the nucleophilic adjacent benzyl ring.
-
The Nitrile Group: This electron-withdrawing group can be transformed into various functionalities (amines, amides, carboxylic acids) and is a key participant in cyclization reactions.[2][3]
-
The Benzyl Group: The C-H bonds of the methylene bridge are benzylic and thus activated for radical reactions. More importantly, the appended phenyl ring is electron-rich and positioned perfectly for intramolecular electrophilic attack.
This dual reactivity makes 2-benzylbenzonitrile an ideal starting material for "scaffold-hopping" and the creation of complex molecular architectures from a relatively simple precursor.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| IUPAC Name | 2-benzylbenzonitrile | PubChem[1] |
| CAS Number | 56153-61-8 | PubChem[1] |
Core Application: Synthesis of Phenanthridine Scaffolds
The most powerful application of 2-benzylbenzonitrile is its conversion to the phenanthridine skeleton. Phenanthridines are a class of aza-PAHs that form the core of numerous alkaloids and synthetic compounds with a wide array of pharmacological activities.[4] This transformation leverages the molecule's inherent structure to build complexity in a single, atom-economical step.
Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization
The conversion of 2-benzylbenzonitrile to phenanthridine is typically achieved via an acid-catalyzed intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts reaction known as the Bischler-Napieralski reaction, followed by oxidation.
-
Nitrile Activation: A strong acid (e.g., polyphosphoric acid (PPA) or a Lewis acid) protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.
-
Intramolecular Attack: The electron-rich phenyl ring of the benzyl group acts as a nucleophile, attacking the activated nitrile carbon. This forms a new six-membered ring.
-
Dehydration & Tautomerization: The resulting intermediate undergoes dehydration and tautomerization to form a dihydrophenanthridine.
-
Aromatization: A final oxidation step, which can occur in situ or as a separate step (e.g., using DDQ or simply air oxidation), leads to the fully aromatic phenanthridine ring system.
Detailed Experimental Protocol: Synthesis of Phenanthridine
This protocol describes a general procedure for the cyclization of 2-benzylbenzonitrile to phenanthridine using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.
Materials:
-
2-Benzylbenzonitrile
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Ammonium hydroxide solution (conc.)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (10 eq by weight to the substrate). Begin stirring and heat the PPA to 80-90 °C to ensure it is fluid.
-
Substrate Addition: Slowly add 2-benzylbenzonitrile (1.0 eq) to the hot PPA over 15 minutes. The addition may be exothermic; maintain the temperature below 120 °C.
-
Reaction: Once the addition is complete, raise the temperature to 150-160 °C and maintain for 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Basification: The resulting aqueous slurry will be strongly acidic. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is ~8-9. Perform this step in a well-ventilated fume hood as it is highly exothermic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure phenanthridine.
Data Summary: Influence of Reaction Conditions
The choice of acid catalyst and reaction conditions can significantly impact the yield and purity of the final phenanthridine product.
| Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PPA | 150-160 | 4-6 | 70-85 | Standard, effective method. Work-up can be laborious. |
| Eaton's Reagent (P₂O₅ in MsOH) | 120-130 | 3-5 | 75-90 | More reactive and often gives cleaner reactions. Easier to handle than PPA. |
| AlCl₃ / Heat | 180-200 | 2-4 | 50-65 | Harsher conditions, may lead to side products. |
| H₂SO₄ | 100 | 8-12 | 40-60 | Can cause sulfonation as a side reaction. |
Application in Drug Discovery & Medicinal Chemistry
The true power of using 2-benzylbenzonitrile is its role as a foundational scaffold for creating libraries of potential drug candidates. The resulting phenanthridine core is a "privileged structure" found in numerous anticancer, antiviral, and antimicrobial agents.[5][6]
Workflow for Bioactive Compound Library Synthesis
By introducing functional groups onto the 2-benzylbenzonitrile starting material, a diverse library of phenanthridine derivatives can be rapidly synthesized. This allows for systematic exploration of the structure-activity relationship (SAR).
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Benzylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-benzylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality, troubleshooting, and optimization to enhance your experimental success.
Overview of Synthetic Strategies
The synthesis of 2-benzylbenzonitrile can be approached through several strategic disconnections. The two most common and practical laboratory-scale routes involve either forming the C-CN bond via nucleophilic substitution or constructing the biaryl C-C bond via palladium-catalyzed cross-coupling. Each approach has distinct advantages and potential pitfalls.
-
Route A: Nucleophilic Cyanation. This is a direct and often atom-economical approach involving the substitution of a leaving group on the benzylic carbon of 2-benzylbenzyl halide with a cyanide salt.
-
Route B: Palladium-Catalyzed Cross-Coupling. The Suzuki-Miyaura coupling is a powerful and versatile method for this transformation, typically involving the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.[1][2]
Caption: Primary synthetic routes to 2-benzylbenzonitrile.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, categorized by the synthetic route.
Route A: Troubleshooting Nucleophilic Cyanation of 2-Benzylbenzyl Halide
This reaction, typically an SN2 displacement, is sensitive to the choice of leaving group, solvent, cyanide source, and temperature.
Q1: My cyanation reaction is slow or stalls completely. How can I improve the conversion rate?
Answer: Several factors could be responsible for low reactivity. Let's break them down:
-
Leaving Group Efficacy: The reaction rate is highly dependent on the leaving group (X in 2-benzylbenzyl-X). The general reactivity trend is I > Br > Cl. If you are using 2-benzylbenzyl chloride, consider converting it to the bromide or iodide via a Finkelstein reaction to significantly accelerate the substitution.
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) will solvate the cyanide nucleophile, reducing its reactivity and leading to slow conversion.
-
Expert Recommendation: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the counter-ion (e.g., Na⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic, thereby increasing the reaction rate.
-
-
Cyanide Source and Solubility: Sodium cyanide (NaCN) and potassium cyanide (KCN) are common sources. Ensure your chosen cyanide salt is sufficiently soluble in the reaction solvent. In some cases, using a phase-transfer catalyst (PTC) like a quaternary ammonium salt can improve results in biphasic systems or when solubility is low.[3]
-
Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions. A moderate temperature of 60-80 °C is a good starting point for benzyl bromides in DMF.
Q2: I'm getting a good conversion, but my yield is low due to the formation of multiple side products. What are they and how can I prevent them?
Answer: The primary side products in this reaction are typically from elimination (E2) pathways or hydrolysis.
-
Elimination (E2) Byproduct: The cyanide ion (CN⁻) is not only a good nucleophile but also a moderately strong base. It can abstract a proton from the benzylic position, leading to the formation of a stilbene-type byproduct.
-
Causality: This is more prevalent with sterically hindered substrates or at high temperatures.
-
Solution: Maintain the lowest effective temperature that provides a reasonable reaction rate. Ensure a non-hindered substrate is used if possible.
-
-
Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide (2-benzylbenzamide) or even the carboxylic acid, especially under basic conditions and with prolonged heating.
-
Solution: Use anhydrous solvents and reagents.[4] Ensure your glassware is thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the system.
-
Q3: The purification is difficult, and I suspect my product is contaminated with the cyanide salt. How can I improve the workup?
Answer: Removing excess inorganic cyanide salts is crucial for both purity and safety.
-
Expert Protocol: A robust workup involves quenching the reaction mixture by pouring it into a large volume of water. This precipitates the organic product while dissolving the inorganic salts. The aqueous phase can then be treated with bleach or ferrous sulfate to decompose residual cyanide before disposal. The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate.[4][5]
Route B: Troubleshooting Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust C-C bond-forming tool, but its success hinges on the delicate interplay between the catalyst, base, solvent, and the quality of the reactants.[1][6]
Q1: My Suzuki coupling reaction fails to initiate or shows very low conversion. What are the most common points of failure?
Answer: Failure of a Suzuki coupling is often traced back to the catalyst, the base, or the reagents.
-
Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or bis(benzonitrile)palladium(II) chloride, it must be reduced in situ.[1][7]
-
Troubleshooting: Ensure your phosphine ligand (if used) is not oxidized. Use fresh, high-purity catalyst and ligands. Degassing the solvent and reaction mixture thoroughly by bubbling with argon or nitrogen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Choice and Quality of Base: The base is essential for the transmetalation step.[2] Aqueous bases like K₂CO₃ or Cs₂CO₃ are commonly used.
-
Causality: An inappropriate or weak base will halt the catalytic cycle. Conversely, a base that is too strong can cause degradation of sensitive substrates. The base must be strong enough to activate the boronic acid but compatible with the functional groups present.
-
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive trimeric anhydrides (boroxines) upon storage.
-
Solution: Use fresh, high-quality boronic acid. If you suspect degradation, you can sometimes regenerate the free acid by dissolving the boroxine in a solvent like THF and adding water. Alternatively, using the corresponding boronate esters (e.g., pinacol esters) can improve stability and reproducibility.
-
Q2: My main byproduct is the homocoupling of my boronic acid (e.g., 1,2-diphenylethane from benzylboronic acid). How can I minimize this?
Answer: Homocoupling is a common side reaction, often driven by the presence of oxygen or non-optimal reaction conditions.
-
Mechanism: Oxygen can facilitate the oxidative homocoupling of the boronic acid. It can also interfere with the Pd(0)/Pd(II) catalytic cycle.
-
Preventative Measures:
-
Thorough Degassing: This is the most critical step. Sparge your solvent and the reaction headspace with an inert gas (argon or nitrogen) for 15-30 minutes before adding the palladium catalyst.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. Avoid a large excess, which can favor homocoupling.
-
Controlled Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for efficient coupling (typically 80-100 °C in solvents like dioxane or DMF).
-
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Data Summary: Reaction Condition Comparison
The following table provides a summary of typical conditions for the synthesis of 2-benzylbenzonitrile to guide your experimental design.
| Parameter | Route A: Nucleophilic Cyanation | Route B: Suzuki-Miyaura Coupling |
| Halide Substrate | 2-Benzylbenzyl Bromide | 2-Bromobenzonitrile |
| Coupling Partner | Sodium Cyanide (NaCN) | Benzylboronic Acid Pinacol Ester |
| Catalyst System | N/A (Phase-Transfer Catalyst optional) | Pd(dppf)Cl₂ (3 mol%) |
| Base | N/A | K₂CO₃ (2.0 eq.) |
| Solvent | Anhydrous DMF or DMSO | Dioxane/H₂O (4:1) |
| Temperature | 60–80 °C | 90–100 °C |
| Typical Yield | 75–90% | 80–95% |
| Key Advantage | Atom economical, no catalyst needed | High functional group tolerance |
| Key Challenge | Toxicity of cyanide, potential side reactions | Catalyst deactivation, reagent purity |
Experimental Protocol: Cyanation of 2-Benzylbenzyl Bromide
This protocol provides a detailed methodology for a common lab-scale synthesis of 2-benzylbenzonitrile. Extreme caution must be exercised when handling cyanide salts.
Reagents & Equipment:
-
2-Benzylbenzyl bromide (1.0 eq.)
-
Sodium Cyanide (NaCN) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (1.2 eq.) to the flask, followed by anhydrous DMF (approx. 5 mL per 1 g of bromide).
-
Stirring & Heating: Begin stirring the suspension and heat the mixture to 70 °C using the heating mantle.
-
Substrate Addition: Dissolve 2-benzylbenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the heated cyanide suspension over 15 minutes.
-
Reaction Monitoring: Maintain the reaction at 70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting bromide spot has been consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water (10x the volume of DMF). A precipitate should form.
-
Stir for 30 minutes, then collect the crude solid by vacuum filtration. Wash the solid thoroughly with water.
-
Alternatively, if an oil forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the organic extracts under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-benzylbenzonitrile as a solid or oil.
-
References
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9, 17631-17638. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
- Guo, X., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(15), 2355-2358.
-
Organic Chemistry Explained. (2022, August 13). Preparation of Benzonitriles, Part 2: From Anilines. YouTube. Retrieved from [Link]
-
NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... [Image]. Retrieved from [Link]
-
Larhed, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(9), 10798-10811. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Benzylbenzonitrile
Introduction:
Welcome to the technical support center for the purification of crude 2-benzylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. As a key intermediate in various synthetic pathways, the purity of 2-benzylbenzonitrile is critical for the success of subsequent reactions and the integrity of final products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Understanding the Impurity Profile
Before initiating any purification protocol, a preliminary analysis of the crude 2-benzylbenzonitrile is essential to understand its impurity profile. The nature and quantity of impurities will largely depend on the synthetic route employed. Common synthetic strategies include:
-
Suzuki-Miyaura Coupling: Coupling of 2-bromobenzonitrile with a benzylboronic acid derivative.[1][2][3] Potential impurities include unreacted starting materials, palladium catalyst residues, and boronic acid homo-coupling byproducts.
-
Friedel-Crafts Benzylation: Benzylation of benzonitrile with benzyl chloride or a related benzylating agent. This can lead to isomers and poly-benzylated products.
-
Rosenmund-von Braun Reaction: Reaction of 2-bromobenzonitrile with cuprous cyanide. Impurities may include unreacted aryl halide and copper salts.
A preliminary analysis using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy will provide valuable insights into the complexity of the crude mixture and guide the selection of the most appropriate purification strategy.[4][5]
Frequently Asked Questions (FAQs)
Q1: My crude 2-benzylbenzonitrile is a dark oil. What is the likely cause of the color?
A1: Dark coloration in crude 2-benzylbenzonitrile is often due to the presence of polymeric or high-molecular-weight byproducts formed during the synthesis, especially if elevated temperatures were used. Residual catalysts, such as palladium or copper salts, can also contribute to the color.
Q2: I'm observing a significant amount of a solid impurity in my crude product. What could it be?
A2: If your synthesis involved a Suzuki-Miyaura or Rosenmund-von Braun reaction, the solid could be inorganic salts (e.g., carbonates, phosphates, or copper salts). If the crude product has been exposed to moisture, hydrolysis of the nitrile group could lead to the formation of 2-benzylbenzamide or 2-benzylbenzoic acid, which are solids at room temperature.
Q3: Which purification technique is most suitable for 2-benzylbenzonitrile?
A3: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Recrystallization is effective if the crude product is a solid and contains a small amount of impurities with different solubility profiles.
-
Column Chromatography is a versatile method for separating a wide range of impurities from the desired product, especially for oily or complex mixtures.[6]
-
Vacuum Distillation is suitable for purifying high-boiling point liquids like 2-benzylbenzonitrile from non-volatile or significantly lower-boiling impurities.[7]
Q4: How can I confirm the purity of my final product?
A4: The purity of 2-benzylbenzonitrile can be assessed using several analytical techniques:
-
HPLC or GC: These methods can provide a quantitative measure of purity by comparing the peak area of the product to that of any impurities.[4]
-
¹H and ¹³C NMR Spectroscopy: NMR can confirm the structure of the compound and detect the presence of impurities, often down to the 1-2% level.[7]
-
Melting Point: If the purified product is a solid, a sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of 2-benzylbenzonitrile.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated with impurities. The cooling process is too rapid. | - Try a lower boiling point solvent or a mixed solvent system. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Add a seed crystal of pure 2-benzylbenzonitrile to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified compound. | Too much solvent was used, leading to significant product loss in the mother liquor. The compound is too soluble in the chosen solvent, even at low temperatures. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from a close-running impurity. | The eluent system is not optimized. The column is overloaded. | - Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation (aim for a ΔRf > 0.2). - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column.[6] |
| Product elutes too quickly (high Rf). | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product is not eluting from the column (Rf = 0). | The eluent is not polar enough. | - Increase the proportion of the polar solvent in your eluent system. |
| Streaking or tailing of the product spot on TLC and column. | The compound is interacting strongly with the stationary phase (silica gel is acidic). | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or violent boiling. | Uneven heating. Lack of a proper boiling aid. | - Ensure smooth and vigorous stirring with a magnetic stir bar. Boiling chips are not effective under vacuum.[7] - Heat the distillation flask slowly and evenly using an oil bath. |
| Product is not distilling at the expected temperature. | The vacuum is not low enough. The thermometer is not placed correctly. | - Check all connections for leaks and ensure the vacuum pump is functioning correctly. All joints must be properly greased.[7] - The top of the thermometer bulb should be level with the side arm of the distillation head. |
| Product decomposes in the distillation flask. | The temperature of the distillation pot is too high. | - Use a lower pressure vacuum to decrease the boiling point of the compound. - Ensure rapid distillation by insulating the distillation column. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude 2-benzylbenzonitrile that is a solid and contains a moderate level of impurities.
1. Solvent Selection:
- Place a small amount of the crude material in several test tubes.
- Add a few drops of different solvents or solvent mixtures (e.g., ethanol, isopropanol, ethanol/water, ethyl acetate/hexane) to each test tube.
- Heat the test tubes to observe if the solid dissolves.
- Allow the solutions to cool to room temperature and then in an ice bath to see if crystals form.
- An ideal solvent will dissolve the compound when hot but not when cold.
2. Recrystallization Procedure:
- Place the crude 2-benzylbenzonitrile in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to just dissolve the solid.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of oily or complex mixtures of 2-benzylbenzonitrile.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
- The ideal eluent system should give the 2-benzylbenzonitrile an Rf value of approximately 0.3.
2. Column Preparation:
- Select an appropriate size column and pack it with silica gel (230-400 mesh) as a slurry in the chosen eluent system.[6]
- Ensure the silica gel bed is well-settled and free of cracks or air bubbles.
3. Sample Loading:
- Dissolve the crude 2-benzylbenzonitrile in a minimal amount of the eluent or a more volatile solvent.
- Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Elute the column with the chosen solvent system, applying gentle pressure.
- Collect fractions and monitor the elution of the product by TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-benzylbenzonitrile.
Protocol 3: Purification by Vacuum Distillation
This method is effective for separating 2-benzylbenzonitrile from non-volatile impurities or those with significantly different boiling points.[7]
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[7]
- Use a magnetic stir bar for smooth boiling.[7]
- Grease all ground-glass joints to ensure a good seal.[7]
- Connect the apparatus to a vacuum trap and a vacuum pump.
2. Distillation Procedure:
- Place the crude 2-benzylbenzonitrile in the distillation flask.
- Begin stirring and slowly evacuate the system.
- Once the desired pressure is reached and stable, begin to heat the distillation flask gently with an oil bath.
- Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.
- Discontinue the distillation before the flask goes to dryness.
3. Post-Distillation:
- Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for selecting the appropriate purification technique for crude 2-benzylbenzonitrile.
Caption: Decision workflow for selecting a purification technique.
References
-
National Center for Biotechnology Information. (n.d.). 2-Benzylbenzonitrile. PubChem. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331. [Link]
-
Wikipedia. (2023, December 28). Vacuum distillation. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631–17638. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]
- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631–17638. [Link]
-
Reddit. (2019, May 16). In distillation using a vacuum, I understand that the boiling points of the compounds lower when the pressure is lowered. But would it also make the boiling points less farther apart? If so how?[Link]
-
YouTube. (2021, August 1). Synthesis of Benzonitrile. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
University of Massachusetts Boston. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(15), 2643–2646. [Link]
-
Xavier University of Louisiana. (2022, March 16). Recrystallization. XULA Digital Commons. [Link]
-
Aricı, M., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(62), 35467–35475. [Link]
-
Chowdhury, C., et al. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Letters in organic chemistry, 7(3), 224–229. [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. [Link]
-
Gomes, P., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
MeitY OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgsyn.org [orgsyn.org]
- 4. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-Benzylbenzonitrile
Welcome to the technical support center for the synthesis of 2-benzylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.
Introduction
The synthesis of 2-benzylbenzonitrile is a crucial step in the preparation of various pharmaceutical compounds and advanced materials. While several synthetic routes exist, each comes with its own set of potential side reactions that can impact yield, purity, and overall process efficiency. This guide will focus on the prevalent issues associated with common synthetic strategies, such as Suzuki-Miyaura coupling and nucleophilic substitution reactions, providing a structured, question-and-answer-based approach to problem-solving.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues you might encounter. Each question is designed to pinpoint a potential side reaction and offer a detailed explanation of its cause, along with a step-by-step protocol for mitigation.
Issue 1: Formation of Biphenyl and Homocoupled Boronic Acid Byproducts in Suzuki-Miyaura Coupling
Question: During the Suzuki-Miyaura coupling of 2-bromobenzonitrile with benzylboronic acid, I'm observing significant amounts of biphenyl and homocoupled benzylboronic acid byproducts. What is causing this, and how can I minimize these side reactions?
Answer:
The formation of biphenyl (from the homocoupling of 2-bromobenzonitrile) and bibenzyl (from the homocoupling of benzylboronic acid) are common side reactions in Suzuki-Miyaura couplings.[1] These undesired reactions are often promoted by factors such as the presence of oxygen, suboptimal catalyst conditions, or inappropriate base selection.
Mechanistic Insight:
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the desired product.[2][3][4] Side reactions can occur at various stages:
-
Homocoupling of Boronic Acid: This is often an oxygen-promoted process. The presence of dissolved oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Homocoupling of Aryl Halide: This can occur through a competing reductive elimination pathway from a diarylpalladium(II) intermediate, which can form if the transmetalation step is slow.
Troubleshooting Protocol:
-
Ensure Rigorous Degassing: Oxygen is a major contributor to homocoupling.[1]
-
Procedure: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using the freeze-pump-thaw method for more sensitive reactions.
-
-
Optimize Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.
-
Recommendation: For coupling aryl halides, catalyst systems like Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ are often effective.[5] The use of bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling pathway.
-
-
Base Selection and Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[2][5]
-
Procedure: Use a base that is strong enough to promote the reaction but does not cause degradation of your starting materials. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and used in the correct stoichiometric amount (typically 1.5-2.0 equivalents).
-
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions.
-
Procedure: Start the reaction at room temperature if possible, especially with highly reactive substrates. If heating is necessary, gradually increase the temperature and monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and selectivity.
-
Issue 2: Hydrolysis of the Nitrile Group
Question: My final product is contaminated with 2-benzylbenzoic acid and/or 2-benzylbenzamide. How can I prevent the hydrolysis of the nitrile group during the reaction or workup?
Answer:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[6] This can lead to the formation of the corresponding amide and carboxylic acid, which can be difficult to separate from the desired product.
Mechanistic Insight:
Nitrile hydrolysis proceeds in two steps: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid. This process is catalyzed by both acid and base.
Preventative Measures:
-
Reaction Conditions:
-
pH Control: If possible, maintain a neutral pH throughout the reaction. If a base is required for the primary reaction (e.g., Suzuki coupling), choose a non-hydroxide base like K₂CO₃ or Cs₂CO₃.
-
Temperature Management: Avoid unnecessarily high reaction temperatures, as this can accelerate hydrolysis.[7]
-
-
Workup Procedure:
-
Aqueous Wash: When performing an aqueous workup, use a saturated solution of a mild salt like sodium chloride (brine) instead of acidic or strongly basic solutions. If an acid or base wash is necessary to remove impurities, perform it quickly and at a low temperature (e.g., on an ice bath).
-
Extraction: Promptly extract the product into a non-polar organic solvent to minimize its contact time with the aqueous phase.
-
Issue 3: Competing SNAr Reactions in Nucleophilic Cyanation
Question: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce the nitrile group onto a 2-benzyl-substituted aryl halide, but I am getting low yields and several byproducts. What could be the issue?
Answer:
While SNAr can be a viable route, its success is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed efficiently, the ring must be activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The benzyl group is not a strong EWG, which can make the SNAr pathway sluggish and prone to side reactions.
Alternative Synthetic Strategy: Palladium-Catalyzed Cyanation
A more robust and general method for introducing a nitrile group onto an aryl ring is through palladium-catalyzed cyanation.[8] This method is tolerant of a wider range of functional groups and does not require strong electronic activation of the aromatic ring.
Recommended Protocol for Palladium-Catalyzed Cyanation:
-
Reactants: 2-Benzylaryl halide (bromide or iodide), a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[8][9]
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., dppf).
-
Solvent: Anhydrous, polar aprotic solvents like DMF or DMAc are commonly used.
-
Procedure:
-
In a dry flask under an inert atmosphere, combine the 2-benzylaryl halide, cyanide source, palladium catalyst, and ligand.
-
Add the degassed solvent and heat the mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for the synthesis of 2-benzylbenzonitrile?
A1: While multiple routes are feasible, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used due to their high functional group tolerance and generally good yields.[3] Another common approach involves the cyanation of 2-benzylbenzyl halides.[8]
Q2: How can I effectively purify 2-benzylbenzonitrile from common byproducts?
A2: Flash column chromatography on silica gel is the most common method for purifying 2-benzylbenzonitrile. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired product from less polar byproducts like biphenyl and more polar impurities like the hydrolyzed acid or amide.
Q3: Are there any safety concerns I should be aware of when working with cyanide sources?
A3: Yes, cyanide salts (e.g., KCN, NaCN) are highly toxic. It is crucial to handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of accidental contact or inhalation, seek immediate medical attention. Less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred for laboratory-scale synthesis.[8][9]
Q4: Can I use 2-benzylbenzyl chloride instead of the bromide for coupling reactions?
A4: While aryl chlorides can be used in some modern cross-coupling reactions, they are generally less reactive than the corresponding bromides and iodides.[3] Achieving good yields with aryl chlorides often requires more specialized and expensive catalyst systems. For laboratory preparations, the bromide or iodide is typically preferred for higher reactivity.[10]
Data Summary
| Side Reaction | Common Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorous degassing of the reaction mixture |
| Homocoupling of Aryl Halide | Suboptimal catalyst activity | Use of bulky, electron-rich phosphine ligands |
| Nitrile Hydrolysis | Acidic or basic conditions, high temperature | Maintain neutral pH, control temperature, careful workup |
| Low Yield in SNAr | Poor activation of the aryl ring | Use palladium-catalyzed cyanation as an alternative |
Visualizing Reaction Pathways
Desired Suzuki-Miyaura Coupling Pathway:
Caption: Catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Competing Side Reactions in Suzuki-Miyaura Coupling:
Caption: Competing side reaction pathways in Suzuki-Miyaura coupling.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. (2024). Cyanation. Retrieved from [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Thomas, S. (2021). Synthesis of Benzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- El-Faham, A., et al. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 77(23), 10675-10680.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Benzylbenzonitrile
Welcome to the Technical Support Center for the synthesis of 2-benzylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction conditions for higher yields and purity.
Introduction
2-Benzylbenzonitrile is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and functional materials. The synthesis of this molecule, while seemingly straightforward, can present several challenges that impact yield and purity. This guide will explore the common synthetic routes and provide solutions to frequently encountered issues.
Two of the most prevalent strategies for the synthesis of 2-benzylbenzonitrile are:
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction typically involves the coupling of an aryl halide (e.g., 2-bromobenzonitrile) with a benzylboronic acid derivative.
-
Nucleophilic Cyanation: This method involves the reaction of a 2-benzyl halide (e.g., 2-benzylbenzyl bromide) with a cyanide source.
This guide will address the optimization and troubleshooting of both methodologies.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 2-benzylbenzonitrile?
A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The Suzuki-Miyaura cross-coupling is often favored in research and development settings due to its high functional group tolerance and generally good yields. However, for larger-scale synthesis, nucleophilic cyanation might be more cost-effective, though it often requires stricter control of reaction conditions to avoid side products.
Q2: What are the primary safety concerns when working with cyanide reagents in the nucleophilic cyanation route?
A2: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Acidic conditions must be strictly avoided as they can lead to the formation of highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q3: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion in a Suzuki-Miyaura coupling can be attributed to several factors. Common issues include catalyst deactivation, poor quality of the boronic acid reagent, improper base selection, or suboptimal solvent and temperature conditions. It is also possible that the starting materials or the intermediate products have poor solubility in the reaction medium.[1][2]
Q4: I am observing the formation of an impurity with a disagreeable odor in my cyanation reaction. What is it?
A4: A common byproduct in reactions involving cyanide is the formation of the corresponding isocyanide (in this case, 2-benzylbenzyl isocyanide). Isocyanides are known for their strong, unpleasant odors. This side reaction occurs due to the ambident nature of the cyanide ion, which can attack the electrophile with either the carbon or the nitrogen atom.[3]
Troubleshooting Guides
Route 1: Suzuki-Miyaura Cross-Coupling of 2-Bromobenzonitrile and a Benzylboronic Acid Derivative
This section provides a troubleshooting guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting & Optimization Strategy |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a freshly opened bottle or a well-stored catalyst. Consider using a pre-catalyst that is more stable to air and moisture. The reaction mixture turning black is often normal and can indicate the formation of palladium black, which is still catalytically active.[4] |
| Ligand Issues | The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich ligands like JohnPhos can be effective.[5] Ensure the ligand is not oxidized by handling it under an inert atmosphere. |
| Base Selection | The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][6] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[4] |
| Solvent System | A mixture of an organic solvent (e.g., DMF, dioxane, THF) and water is often used.[5][6] Poor solubility of starting materials can be an issue; consider using a solvent that can dissolve all components at the reaction temperature.[1][2] |
| Boronic Acid Quality | Boronic acids can dehydrate to form boroxines upon storage, which can be less reactive. Ensure the boronic acid is of high quality. |
| Reaction Temperature | The reaction may require elevated temperatures to proceed. Microwave heating can sometimes be used to shorten reaction times and improve yields.[5] |
Issue 2: Formation of Side Products
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Benzylboronic Acid | Occurs when the boronic acid couples with itself. | This is often favored at higher temperatures and with certain catalysts. Lowering the reaction temperature or screening different palladium catalysts and ligands can help minimize this side reaction. |
| Debromination of 2-Bromobenzonitrile | Reductive cleavage of the C-Br bond. | Ensure the reaction is carried out under an inert atmosphere to minimize side reactions. The choice of base and solvent can also influence this pathway. |
Route 2: Nucleophilic Cyanation of a 2-Benzyl Halide
This section addresses common problems encountered during the synthesis of 2-benzylbenzonitrile via nucleophilic substitution.
Issue 1: Low Yield of 2-Benzylbenzonitrile
| Potential Cause | Troubleshooting & Optimization Strategy | | :--- | :--- | :--- | | Purity of Starting Material | Impurities in the 2-benzyl halide can lead to side reactions. Consider purifying the halide by distillation or chromatography before use.[3] | | Cyanide Source and Solubility | The choice and physical form of the cyanide salt are important. Finely powdered and dry sodium or potassium cyanide is recommended to maximize surface area and reactivity.[3] The solubility of the cyanide salt in the chosen solvent can be a limiting factor. | | Phase-Transfer Catalyst (PTC) | In biphasic systems (e.g., organic solvent and water), the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial to facilitate the transfer of the cyanide anion into the organic phase.[3] | | Inefficient Mixing | Vigorous stirring is essential in heterogeneous reactions to maximize the interfacial area between the phases.[3] | | Reaction Temperature | Optimize the temperature to find a balance between a reasonable reaction rate and the minimization of side reactions. A common temperature range is 80-100°C.[3] |
Issue 2: Formation of 2-Benzylbenzyl Isocyanide
| Cause | Mitigation Strategy |
| Ambident Nature of Cyanide | The cyanide ion can attack the electrophile via either the carbon or the nitrogen atom. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromobenzonitrile
-
Benzylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a reaction vessel, add 2-bromobenzonitrile (1.0 equiv), benzylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and JohnPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add DMF and water (e.g., a 10:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Cyanation with Phase-Transfer Catalysis
This protocol is a general procedure for the cyanation of a benzyl halide.
Materials:
-
2-Benzylbenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a reaction flask, dissolve NaCN (1.5 equiv) and TBAB (0.05 equiv) in water.
-
Add a solution of 2-benzylbenzyl bromide (1.0 equiv) in toluene.
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-benzylbenzonitrile by vacuum distillation or column chromatography.[7]
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | DMF/H₂O | 80 | 85 |
| 4 | PdCl₂(dppf) (2) | - | K₃PO₄ | THF/H₂O | 70 | 65 |
Note: This table is a representative example and actual yields may vary.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Shen, X., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. [Link]
- Google Patents. (Year). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
-
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2019). No cyanation of benzyl bromide in the absence of Cu. [Link]
-
ResearchGate. (Year). Synthesis of benzonitrile derivatives via Pd/C reduction. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
ResearchGate. (Year). Optimization of the reaction conditions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- San Diego State University. (Year). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Larhed, M., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 16(1), 235-245. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(11), 1867–1870. [Link]
-
Royal Society of Chemistry. (Year). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. [Link]
-
PubMed. (2011). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. [Link]
-
ResearchGate. (Year). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. [Link]
-
National Institutes of Health. (Year). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Ataman Kimya. (Year). BENZONITRILE. [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. [Link]
-
PubChem. (Year). 2-Benzylbenzonitrile. [Link]
- Google Patents. (Year).
- Google Patents. (Year). Process for preparing para-bromo benzonitrile.
-
YouTube. (2021). Synthesis of Benzonitrile. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Organic Chemistry Portal. (Year). Benzyl bromide synthesis by bromination or substitution. [Link]
-
American Chemical Society. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]
- Google Patents. (Year).
Sources
Overcoming solubility issues of 2-Benzylbenzonitrile
Welcome to the technical support guide for 2-Benzylbenzonitrile. This resource is designed for researchers, chemists, and formulation scientists to address and overcome common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies required to ensure the successful use of 2-Benzylbenzonitrile in your experimental workflows.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions regarding the handling and dissolution of 2-Benzylbenzonitrile. Each answer is grounded in physicochemical principles and includes actionable protocols.
FAQ 1: What are the general solubility characteristics of 2-Benzylbenzonitrile?
Answer:
2-Benzylbenzonitrile is an aromatic organic compound with the molecular formula C₁₄H₁₁N.[1] Its structure, consisting of two benzene rings and a nitrile group, dictates its solubility behavior. Based on its calculated XLogP3-AA value of 3.6, it is classified as a nonpolar, lipophilic molecule.[1] This inherent hydrophobicity means it is practically insoluble in water but exhibits good solubility in a range of common organic solvents.
Key Physicochemical Properties: [1]
-
Molecular Weight: 193.24 g/mol
-
XLogP3-AA (Lipophilicity): 3.6
-
Hydrogen Bond Donor Count: 0
-
Hydrogen Bond Acceptor Count: 1 (from the nitrile nitrogen)
The principle of "like dissolves like" is paramount here. The molecule's large nonpolar surface area, due to the phenyl rings, means it interacts favorably with nonpolar solvents through van der Waals forces. Its single hydrogen bond acceptor site is generally insufficient to promote significant solubility in polar protic solvents like water.
A summary of expected solubility based on solvent polarity is provided below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High | Favorable van der Waals interactions between the aromatic rings of the solute and solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The solvent's dipole moment can interact with the polar nitrile group, while the organic portion of the solvent solvates the nonpolar structure. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The solvent's ability to hydrogen bond is less effective here, as 2-Benzylbenzonitrile cannot donate a hydrogen bond. Solubility is primarily driven by the alkyl portion of the alcohol. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar lipophilic structure.[2][3] |
FAQ 2: My 2-Benzylbenzonitrile is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?
Answer:
If you are experiencing difficulty dissolving 2-Benzylbenzonitrile, it is often due to an inappropriate solvent choice, insufficient energy input, or reaching the saturation limit. Follow this systematic approach to troubleshoot the issue.
Workflow for Immediate Troubleshooting
Caption: Immediate troubleshooting workflow for dissolution issues.
Causality Explained:
-
Energy Input: Dissolution is an endothermic process for many organic solids. Gently warming the solvent increases its kinetic energy, enhancing its ability to break the solute-solute interactions in the crystal lattice.[4] Mechanical agitation (stirring/vortexing) increases the interaction frequency between solute and solvent molecules at the solid-liquid interface.
-
Concentration: You may be attempting to create a supersaturated solution. By increasing the solvent volume, you reduce the concentration, which may bring it below the compound's solubility limit at that temperature.
-
Solvent Polarity: This is the most common failure point. Using a highly polar solvent like water or a short-chain alcohol for a nonpolar compound like 2-Benzylbenzonitrile will result in poor solubility. A switch to a more appropriate solvent like toluene, THF, or acetone is often necessary.[5][6]
FAQ 3: How should I perform a systematic solvent screening to find the optimal solvent for my experiment?
Answer:
A systematic solvent screening is a crucial step for any new compound. The goal is to identify a solvent or solvent system that provides the desired solubility at the target concentration while being compatible with downstream applications.
Experimental Protocol: Isothermal Shake-Flask Solubility Screening
This protocol determines the approximate thermodynamic solubility of 2-Benzylbenzonitrile in various solvents.[7]
Materials:
-
2-Benzylbenzonitrile (solid)
-
Selection of candidate solvents (e.g., Toluene, THF, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Ethanol)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Vortex mixer and/or orbital shaker
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
Procedure:
-
Preparation: Add an excess amount of 2-Benzylbenzonitrile to a series of labeled vials. "Excess" means adding enough solid so that some remains undissolved even after equilibrium is reached (e.g., add 50 mg to 1 mL of solvent).
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each candidate solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Gravimetric Method (Simple): Weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven. Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid is the amount of dissolved solute.
-
Chromatographic Method (Precise): Dilute the filtered solution with a suitable solvent and quantify the concentration using a pre-established calibration curve via HPLC-UV or a similar analytical technique.
-
-
Calculation: Express the solubility as mg/mL or mol/L.
Solvent Selection Decision Matrix
Caption: Decision matrix for selecting the optimal experimental solvent.
FAQ 4: Standard solvents are failing to dissolve my compound at the high concentration I need. What are advanced techniques?
Answer:
When high concentrations are required or standard solvents are inadequate, you can employ formulation strategies to enhance solubility. These methods alter the solvent environment or the compound itself to improve solvation.
Technique 1: Use of Co-solvents
A co-solvent system is a mixture of a primary solvent (in which the drug has poor solubility) and one or more miscible solvents in which it is highly soluble.[4][8] This is a powerful technique for nonpolar compounds.
Rationale: The co-solvent disrupts the polarity of the primary solvent system, creating a microenvironment that is more favorable for the nonpolar solute. For example, adding THF or DMSO to a protic solvent like ethanol can significantly increase the solubility of 2-Benzylbenzonitrile.
Protocol for Co-solvent System Development:
-
Select a primary solvent that is required for your application (e.g., an aqueous buffer for a biological assay).
-
Select a panel of water-miscible organic co-solvents in which 2-Benzylbenzonitrile is highly soluble (e.g., DMSO, DMF, NMP, PEG 400).
-
Prepare a series of solvent blends with increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in buffer).
-
Determine the solubility in each blend using the shake-flask method described in FAQ 3.
-
Plot solubility as a function of co-solvent percentage to find the optimal ratio that meets your concentration requirement while minimizing the co-solvent amount, which might interfere with downstream applications.
Technique 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[9][10][11] They can encapsulate nonpolar "guest" molecules, like 2-Benzylbenzonitrile, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[9][12]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.[9]
Protocol for Preparing a Cyclodextrin Complex:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Slowly add an excess of 2-Benzylbenzonitrile to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the suspension at room temperature for 24-72 hours.
-
After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved compound.
-
The resulting clear filtrate is a solution of the 2-Benzylbenzonitrile-cyclodextrin inclusion complex. The concentration can be determined via HPLC-UV.
FAQ 5: How can I be certain my compound is fully dissolved and not a fine suspension?
Answer:
This is a critical question, as undissolved material can lead to inaccurate concentration measurements and failed experiments.[7] A visually clear liquid can still contain microscopic particles.
Verification Methods:
-
Visual Inspection (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A true solution will not scatter the light beam. If you can see the path of the beam through the liquid, it indicates the presence of suspended particles (the Tyndall effect).
-
Filtration Test: Pass the solution through a 0.22 µm syringe filter. Prepare two samples for analysis: one from the pre-filtered solution and one from the post-filtered solution. If the concentration measured by HPLC is significantly lower in the post-filtered sample, it confirms that undissolved solid was present initially.
-
Dynamic Light Scattering (DLS): For a highly rigorous analysis, DLS can be used to detect the presence of nanoparticles or aggregates in the solution, which would be indicative of a suspension rather than a true solution.
Safety Precautions
Always handle 2-Benzylbenzonitrile and its parent compound, Benzonitrile, in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin.[14][16][17] Consult the Safety Data Sheet (SDS) for the specific product you are using before starting any work.[13][14][15]
References
-
2-Benzylbenzonitrile | C14H11N | CID 10856342. PubChem, National Institutes of Health. [Link]
-
What kind of solvent system works best for separating non-polar bioactive compounds using column chromatography? Reddit r/chemhelp. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, Vol. 05, Issue 06, 2022. [Link]
-
Determining a solvent system. University of York, Department of Chemistry. [Link]
-
Benzonitrile | C6H5(CN) | CID 7505. PubChem, National Institutes of Health. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit r/OrganicChemistry. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 2010. [Link]
-
Safety Data Sheet - Benzonitrile. Chem Service. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals (Basel), 2022. [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 2023. [Link]
-
Material Safety Data Sheet - Benzonitrile. ScienceLab.com. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Clinical and Experimental Investigations, 2024. [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 2019. [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Austin Journal of Drug & Delivery, 2015. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 2023. [Link]
-
Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research, 2018. [Link]
-
Material Safety Data Sheet - Benzonitrile. Cole-Parmer. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Benzonitrile. Wikipedia. [Link]
-
2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024. PubChem, National Institutes of Health. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]
Sources
- 1. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzonitrile - Wikipedia [en.wikipedia.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ijsr.net [ijsr.net]
- 9. scispace.com [scispace.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
2-Benzylbenzonitrile Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of 2-benzylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related molecules. Here, we address common challenges and frequently asked questions encountered during the synthesis of 2-benzylbenzonitrile, providing in-depth, field-proven insights and actionable troubleshooting strategies. Our goal is to empower you with the knowledge to navigate the intricacies of this chemical transformation, ensuring both efficiency and success in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-benzylbenzonitrile?
A1: The most common and effective strategies for synthesizing 2-benzylbenzonitrile generally fall into two categories:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are widely used and offer high yields and good functional group tolerance.[1][2][3] The two main variations are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a benzylboronic acid derivative with 2-halobenzonitrile (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile).[4][5]
-
Cyanation of a Benzyl Halide: This route utilizes a palladium catalyst to couple a 2-benzylbenzyl halide (e.g., 2-benzylbenzyl bromide) with a cyanide source.[1][6]
-
-
Nucleophilic Substitution Reactions: This classical approach involves the reaction of a benzyl halide with the anion of 2-cyanotoluene or the reaction of a 2-halobenzonitrile with a benzyl nucleophile. While conceptually simple, these reactions can sometimes be lower yielding and less general than palladium-catalyzed methods.[7]
Q2: I am considering a Suzuki-Miyaura coupling approach. What are the critical parameters to consider for a successful reaction?
A2: The Suzuki-Miyaura coupling is a robust method, but its success hinges on the careful optimization of several factors:[8]
-
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligand is crucial.[1][2] For challenging couplings, sterically demanding and electron-rich ligands like XPhos or SPhos often provide superior results.[2]
-
Base: The base plays a critical role in the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.[9]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and DMF. The choice of solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle.[5]
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. Microwave heating can sometimes accelerate the reaction and improve yields.[10]
Q3: My palladium-catalyzed cyanation is giving a low yield. What are the likely causes and how can I troubleshoot this?
A3: Low yields in palladium-catalyzed cyanations are a frequent issue and can often be traced back to several key factors:
-
Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center.[3][6] To mitigate this, using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often beneficial.[2][11] The slow release of cyanide ions from these reagents helps to maintain the catalytic activity.
-
Sub-optimal Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step. For aryl chlorides, which are less reactive than bromides or iodides, sterically bulky and electron-rich phosphine ligands are often necessary to achieve good yields.[1]
-
Inadequate Reaction Conditions: Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. The reaction temperature and time should also be optimized.
-
Poor Substrate Reactivity: If you are using an electron-rich aryl halide, the oxidative addition step can be slow. In such cases, using a more reactive catalyst system or higher reaction temperatures may be necessary.
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are attempting to synthesize 2-benzylbenzonitrile via a Suzuki-Miyaura coupling of 2-bromobenzonitrile and benzylboronic acid, but the yield is consistently low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Detailed Steps & Explanations:
-
Verify Reagent Quality and Stoichiometry:
-
Boronic Acid Integrity: Boronic acids can dehydrate to form boroxines upon storage. It is advisable to use freshly opened or properly stored boronic acid. Consider using a boronic acid ester (e.g., a pinacol ester) which is often more stable.
-
Aryl Halide Purity: Ensure the 2-bromobenzonitrile is pure and free from inhibitors.
-
Base and Solvent: Use anhydrous solvents and ensure the base is of high purity.
-
-
Optimize the Catalyst System:
-
Palladium Source: While Pd(PPh₃)₄ is common, other precursors like Pd(OAc)₂ or PdCl₂(dppf) might be more effective.
-
Ligand Choice: If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[2] These can significantly improve the efficiency of both the oxidative addition and reductive elimination steps.
-
-
Screen Bases and Solvents:
-
Base Strength: The choice of base can be critical. While K₂CO₃ is a common choice, a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction, particularly the transmetalation step.[9]
-
Solvent Polarity: The solvent system affects the solubility of the reactants and the catalyst. Experiment with different solvent mixtures, such as toluene/water, 1,4-dioxane/water, or a polar aprotic solvent like DMF.
-
-
Adjust Reaction Temperature and Time:
-
Thermal Conditions: If the reaction is sluggish at lower temperatures, gradually increase the temperature. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[10]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to check for the formation of byproducts.
-
Guide 2: Side Product Formation in Nucleophilic Aromatic Substitution (SNAr)
Problem: You are attempting a synthesis of 2-benzylbenzonitrile via an SNAr reaction between 2-fluorobenzonitrile and benzylmagnesium chloride, but you are observing significant formation of side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation in SNAr reactions.
Detailed Steps & Explanations:
-
Ensure Strictly Anhydrous and Inert Conditions:
-
Grignard reagents are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and solvents are rigorously dried. The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
-
Control the Reaction Temperature:
-
Optimize the Solvent:
-
The choice of solvent can influence the reactivity of the Grignard reagent and the stability of the intermediates. While THF is commonly used, other ethereal solvents like 2-methyltetrahydrofuran or non-coordinating solvents like toluene can sometimes offer better results.
-
-
Consider an Alternative Nucleophile:
-
If side reactions persist, consider using a different benzyl nucleophile. For instance, benzyllithium, while also highly reactive, may offer different selectivity. Alternatively, a copper-catalyzed reaction with a less reactive benzyl organometallic reagent could be explored.
-
-
Optimize the Purification Strategy:
-
Careful workup is crucial. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Purification by column chromatography on silica gel is typically required to separate the desired product from any byproducts.
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of 2-benzylbenzonitrile from 2-bromobenzonitrile and benzylboronic acid.
Reagents and Equipment:
-
2-Bromobenzonitrile
-
Benzylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2-bromobenzonitrile (1.0 equiv), benzylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Add degassed toluene and degassed water to form a 10:1 mixture (v/v).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/Water (10:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
Protocol 2: Palladium-Catalyzed Cyanation
This protocol outlines a general procedure for the cyanation of 2-benzylbenzyl bromide.
Reagents and Equipment:
-
2-Benzylbenzyl bromide
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 2-benzylbenzyl bromide (1.0 equiv) and zinc cyanide (0.6 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd₂(dba)₃ (0.01 equiv) and dppf (0.02 equiv).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Cyanide Source | Zn(CN)₂ |
| Palladium Precursor | Pd₂(dba)₃ |
| Ligand | dppf |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
References
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of dicyano-PAHs.
- BenchChem. (n.d.). Literature review on 2-Hydroxybenzonitrile synthesis.
-
Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(26), 5341–5344. [Link]
-
Li, Y., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 21(24), 10005–10009. [Link]
-
Anjana, S., & G, L. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33863–33887. [Link]
-
(2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – An Asian Journal. [Link]
-
(n.d.). Optimization of the Reaction Conditions. ResearchGate. Retrieved from [Link]
- (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like. Google Patents.
-
Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331. [Link]
-
(n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Retrieved from [Link]
-
Smith, A. M., et al. (2024). Interrupted SNAr-Alkylation Dearomatization. JACS Au, 4(2), 1045–1052. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles.
-
White, M. C., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023–1027. [Link]
-
The Synthetic Chemist. (2022, August 13). Preparation of Benzonitriles, Part 2: From Anilines [Video]. YouTube. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Zhang, Z., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(5), 1186–1189. [Link]
-
(n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... ResearchGate. Retrieved from [Link]
-
(n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Retrieved from [Link]
-
Smith, A. M., et al. (2024). Interrupted SNAr-Alkylation Dearomatization. JACS Au, 4(2), 1045–1052. [Link]
-
The Synthetic Chemist. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.
-
The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
(n.d.). Cyanation. Wikipedia. Retrieved from [Link]
-
(n.d.). Benzonitrile. Wikipedia. Retrieved from [Link]
-
(n.d.). No cyanation of benzyl bromide in the absence of Cu. ResearchGate. Retrieved from [Link]
-
(n.d.). Plausible mechanism for synthesis of benzonitrile from benzaldehyde and.... ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(14), 3894–3903. [Link]
-
Zhang, J., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 176. [Link]
-
Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(14), 3894–3903. [Link]
-
(n.d.). 2-Benzylbenzonitrile. PubChem. Retrieved from [Link]
-
(n.d.). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Retrieved from [Link]
-
(n.d.). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. ResearchGate. Retrieved from [Link]
-
(n.d.). Cyanation of benzylic alcohols and derivatives. ResearchGate. Retrieved from [Link]
-
Lo, H. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(8), 9804–9813. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Khan Academy. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Wang, Z., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Organic Letters, 25(8), 1335–1340. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Interrupted SNAr-Alkylation Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Benzylbenzonitrile Stability and Degradation
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-benzylbenzonitrile. As a key intermediate in various synthetic pathways, understanding its stability and potential degradation is crucial for ensuring the integrity of experimental outcomes and the quality of final products.[1][2] This document provides a comprehensive overview of potential stability issues, troubleshooting guidance, and detailed protocols for investigating the degradation of 2-benzylbenzonitrile. The information presented herein is synthesized from established chemical principles of related benzonitriles and diarylmethanes, providing a predictive framework for the behavior of this specific molecule.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-benzylbenzonitrile?
A1: The main stability concerns for 2-benzylbenzonitrile stem from its two key functional moieties: the nitrile group and the benzylic methylene bridge. The primary degradation pathways are anticipated to be:
-
Hydrolysis of the nitrile group to form 2-benzylbenzamide and subsequently 2-benzylbenzoic acid. This can be catalyzed by acidic or basic conditions.[3][4][5]
-
Oxidation of the benzylic methylene bridge to form a ketone, yielding 2-benzoylbenzonitrile.[6][7][8]
Q2: How does pH affect the stability of 2-benzylbenzonitrile in aqueous solutions?
A2: 2-Benzylbenzonitrile is susceptible to both acid- and base-catalyzed hydrolysis of the nitrile group.[3][9] In strongly acidic or basic aqueous solutions, the rate of hydrolysis is expected to increase, leading to the formation of 2-benzylbenzamide and 2-benzylbenzoic acid. For optimal stability in aqueous media, maintaining a pH close to neutral is recommended.[10][11]
Q3: Is 2-benzylbenzonitrile sensitive to light?
Q4: What are the recommended storage conditions for 2-benzylbenzonitrile?
A4: To ensure long-term stability, 2-benzylbenzonitrile should be stored in a cool, dry, and dark place.[11] For solid material, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C or -20 °C) and protected from light.
Q5: What are the likely degradation products I should look for?
A5: Based on the structure of 2-benzylbenzonitrile, the most probable degradation products are:
-
2-Benzylbenzamide (from partial hydrolysis)
-
2-Benzylbenzoic acid (from complete hydrolysis)
-
2-Benzoylbenzonitrile (from oxidation)
Part 2: Troubleshooting Guide
This guide addresses common issues that may indicate the degradation of 2-benzylbenzonitrile during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, unexpected peaks in HPLC or GC-MS analysis. | Chemical degradation of 2-benzylbenzonitrile. | 1. Confirm Identity of New Peaks: Use LC-MS or GC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of potential degradation products (2-benzylbenzamide, 2-benzylbenzoic acid, 2-benzoylbenzonitrile). 2. Review Experimental Conditions: Check the pH, temperature, and exposure to light of your reaction or storage conditions.[11][12] |
| Decrease in the peak area of 2-benzylbenzonitrile over time. | Degradation of the starting material. | 1. Perform a time-course study: Analyze samples at different time points to monitor the rate of degradation. 2. Implement preventative measures: Adjust pH to neutral, lower the temperature, and protect from light.[10] |
| Inconsistent reaction yields or product purity. | Degradation of 2-benzylbenzonitrile before or during the reaction. | 1. Verify the purity of the starting material: Use a validated analytical method (e.g., HPLC, GC-MS) to confirm the purity of your 2-benzylbenzonitrile before use. 2. Optimize reaction conditions: If the reaction is performed under harsh acidic, basic, or oxidative conditions, consider milder alternatives. |
| Change in the physical appearance of the sample (e.g., color change). | Formation of degradation products or impurities. | 1. Analyze the sample: Use analytical techniques to identify the impurities. 2. Purify the sample: If necessary, purify the 2-benzylbenzonitrile using an appropriate method (e.g., column chromatography, recrystallization) before use. |
Part 3: Experimental Protocols
The following protocols describe forced degradation studies to intentionally degrade 2-benzylbenzonitrile and identify its degradation products. These studies are essential for developing stability-indicating analytical methods.[13][14]
Protocol 1: Forced Degradation Study of 2-Benzylbenzonitrile
Objective: To investigate the degradation of 2-benzylbenzonitrile under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
2-Benzylbenzonitrile
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
HPLC system with UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-benzylbenzonitrile in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate both solutions at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate both solutions at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 2-benzylbenzonitrile (100 µg/mL in ACN:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of 2-benzylbenzonitrile in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in acetonitrile and analyze by HPLC.
-
Protocol 2: HPLC-UV Method for Analysis of 2-Benzylbenzonitrile and Its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation and quantification of 2-benzylbenzonitrile and its potential degradation products.[15][16]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Protocol 3: GC-MS Method for Identification of Degradation Products
Objective: To identify the structure of potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19][20]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions (Starting Point):
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 400
-
Sample Preparation: The stressed samples from the forced degradation study may need to be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and concentrated before injection. Derivatization may be necessary for polar degradation products like 2-benzylbenzoic acid to improve volatility.
Part 4: Visualizations
Proposed Degradation Pathways of 2-Benzylbenzonitrile
Caption: Proposed degradation pathways for 2-benzylbenzonitrile.
Experimental Workflow for Stability Testing
Caption: A logical workflow for investigating the stability of 2-benzylbenzonitrile.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. homework.study.com [homework.study.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Benzonitrile | SIELC Technologies [sielc.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Characterization of 2-Benzylbenzonitrile
Welcome to the technical support guide for the analytical characterization of 2-Benzylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven solutions to specific experimental issues.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of 2-Benzylbenzonitrile.[1] However, its non-polar nature can present challenges in achieving optimal separation from related impurities.
Frequently Asked Questions (HPLC)
Q1: I'm observing poor peak shape (tailing or fronting) for my 2-Benzylbenzonitrile peak. What are the likely causes and solutions?
A1: Poor peak shape is a common issue and can often be attributed to several factors:
-
Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the nitrile group of your analyte, leading to peak tailing.
-
Solution: Consider using a column with low silanol activity or an end-capped column.[2] Alternatively, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask these active sites.
-
-
Mobile Phase pH: While 2-Benzylbenzonitrile is neutral, pH can influence the ionization state of acidic or basic impurities, affecting their retention and peak shape.
-
Solution: For general analysis, a neutral pH mobile phase is recommended. If you are trying to separate ionizable impurities, adjusting the pH away from their pKa can improve peak shape.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Prepare a dilution series of your sample to determine the optimal concentration for your system. A typical starting concentration is around 0.1 mg/mL.[1]
-
Q2: I'm having difficulty separating 2-Benzylbenzonitrile from a closely eluting impurity. How can I improve the resolution?
A2: Improving resolution between closely eluting peaks requires a systematic approach to method development:
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Rationale: Changing the solvent strength alters the partitioning of the analytes between the stationary and mobile phases, which can differentially affect their retention.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order of closely related compounds.
-
-
Employ a Gradient Elution:
-
Action: Start with a lower percentage of organic solvent and gradually increase it over the course of the run.[1]
-
Rationale: A gradient can sharpen peaks and improve the separation of compounds with different polarities.
-
-
Consider a Different Stationary Phase:
-
Action: If a C18 column is not providing adequate separation, try a phenyl-hexyl or a biphenyl column.
-
Rationale: These stationary phases offer different retention mechanisms (e.g., π-π interactions) that can be beneficial for separating aromatic compounds like 2-Benzylbenzonitrile and its impurities.
-
Troubleshooting Guide: HPLC Method Development
This workflow provides a structured approach to developing a robust HPLC method for 2-Benzylbenzonitrile.
Caption: HPLC method development workflow for improving resolution.
Data Presentation: Starting HPLC Parameters
The following table provides a good starting point for the analysis of 2-Benzylbenzonitrile.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for reverse-phase chromatography.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[3] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[4] |
| Detection | UV at 220 nm | Aromatic compounds typically have strong absorbance at this wavelength.[4] |
| Injection Vol. | 10 µL | A standard injection volume to avoid overloading.[1] |
Section 2: Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Benzylbenzonitrile, offering high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
Frequently Asked Questions (GC)
Q1: My 2-Benzylbenzonitrile peak is showing significant tailing in my GC chromatogram. What could be the cause?
A1: Peak tailing in GC can be due to several factors:
-
Active Sites in the Inlet or Column: Exposed silanol groups in the GC inlet liner or at the head of the column can interact with the polar nitrile group.
-
Solution: Use a deactivated inlet liner and consider trimming a small portion (e.g., 10-20 cm) from the front of the column.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Bake out the column at a high temperature (within the column's limits) for an extended period. If this is ineffective, the front of the column may need to be trimmed.
-
-
Improper Injection Technique: A slow injection can cause the sample to spread out in the inlet, leading to a broad, tailing peak.
-
Solution: Ensure a fast, smooth injection. If using an autosampler, optimize the injection speed.
-
Q2: I am seeing extraneous peaks in my GC-MS analysis of 2-Benzylbenzonitrile. How can I determine their source?
A2: Extraneous peaks can originate from several sources:
-
Septum Bleed: Small particles from the inlet septum can be introduced into the system during injection.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and discrete peaks.
-
Solution: Ensure you are operating within the recommended temperature range for your column. Condition new columns according to the manufacturer's instructions.
-
-
Contaminated Carrier Gas or Traps: Impurities in the carrier gas or a saturated trap can introduce contaminants.
-
Solution: Use high-purity carrier gas and ensure that gas traps are replaced or regenerated regularly.
-
-
Sample Contamination: The sample itself or the solvent used to dissolve it may contain impurities.
-
Solution: Run a blank injection of just the solvent to check for contaminants. Ensure proper sample handling to avoid cross-contamination.
-
Troubleshooting Guide: GC Impurity Identification
This workflow outlines a systematic process for identifying unknown peaks in a GC chromatogram of 2-Benzylbenzonitrile.
Caption: Workflow for identifying unknown impurities in GC analysis.
Data Presentation: Common Impurities and GC Parameters
The following table lists potential impurities in 2-Benzylbenzonitrile synthesis and typical GC starting parameters.
| Potential Impurity | Origin |
| Benzyl Chloride | Starting material |
| Benzaldehyde | Oxidation of benzyl chloride or benzyl alcohol |
| Benzyl Alcohol | Hydrolysis of benzyl chloride |
| Dibenzyl Ether | Side reaction |
| Toluene | Impurity in starting materials |
| GC Parameter | Recommended Condition | Rationale |
| Column | DB-1 or HP-5MS (30 m x 0.25 mm, 0.25 µm) | General purpose, non-polar columns suitable for a wide range of analytes.[5] |
| Carrier Gas | Helium at 1.0 mL/min | Provides good efficiency and is inert.[3] |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C | A typical starting program to separate compounds with varying boiling points.[3] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity assessment, MS for identification. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for the structural elucidation and confirmation of 2-Benzylbenzonitrile.
Frequently Asked Questions (NMR)
Q1: The aromatic region of my ¹H NMR spectrum of 2-Benzylbenzonitrile is complex and difficult to interpret. How can I simplify it?
A1: The overlapping signals in the aromatic region are common for this type of molecule.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 or 600 MHz) will increase the dispersion of the signals, making them easier to resolve and assign.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace the connectivity within the two aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity between the benzyl and benzonitrile moieties.
-
Q2: I suspect my sample of 2-Benzylbenzonitrile has degraded. What characteristic NMR signals should I look for?
A2: Degradation can occur through several pathways, most commonly hydrolysis of the nitrile group.
-
Hydrolysis to Amide: The formation of 2-benzylbenzamide will result in the appearance of two broad signals in the downfield region of the ¹H NMR spectrum, corresponding to the -NH₂ protons. In the ¹³C NMR spectrum, a new signal around 170 ppm will appear, corresponding to the carbonyl carbon of the amide.
-
Hydrolysis to Carboxylic Acid: Further hydrolysis to 2-benzylbenzoic acid will lead to a very broad signal for the carboxylic acid proton, typically above 10 ppm in the ¹H NMR spectrum. The carbonyl carbon will appear in a similar region to the amide carbonyl in the ¹³C NMR spectrum.
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of your 2-Benzylbenzonitrile sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good first choice as it is a common solvent for many organic compounds.
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the desired spectra (¹H, ¹³C, and any necessary 2D experiments).
Data Presentation: Expected NMR Chemical Shifts
The following table provides expected chemical shift ranges for the key protons and carbons in 2-Benzylbenzonitrile.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | ~4.2 | ~40 |
| Aromatic Protons | 7.2 - 7.8 | 125 - 140 |
| Nitrile Carbon | N/A | ~118 |
| Quaternary Carbons | N/A | 110 - 145 |
Note: These are approximate values and can vary depending on the solvent and the specific substitution pattern of any impurities.
References
-
PubChem. (n.d.). 2-Benzylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
- Gawas, S., & Parab, J. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
LibreTexts. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up 2-Benzylbenzonitrile Synthesis
Welcome to the dedicated technical support resource for the synthesis of 2-benzylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the lab bench to pilot and production scales. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols based on established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for synthesizing 2-benzylbenzonitrile, and what are their primary scale-up concerns?
A1: The two most prevalent industrial routes are the Suzuki-Miyaura cross-coupling and the cyanation of a 2-benzyl halide.
-
Suzuki-Miyaura Cross-Coupling: This method involves the reaction of a 2-cyanophenylboronic acid derivative with a benzyl halide. While offering high yields and good functional group tolerance, the main scale-up challenges include the cost and availability of the palladium catalyst and boronic acid starting materials, as well as the need for stringent control of reaction parameters to minimize homocoupling and other side reactions.[1][2]
-
Cyanation of 2-Benzyl Halides: This route typically involves the reaction of 2-benzyl bromide or chloride with a cyanide salt. Key scale-up challenges are the safe handling of highly toxic cyanide reagents, managing the exothermicity of the reaction, and preventing the formation of isonitrile and other impurities.[3] Phase-transfer catalysis is often employed to improve reaction rates and yields in this method.
Q2: What are the critical safety considerations when working with cyanide reagents on a large scale?
A2: The use of cyanide salts (e.g., NaCN, KCN) or other cyanide sources is a significant safety hazard. The primary risk is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids. Therefore, strict pH control is paramount. Engineering controls such as closed-system reactors, dedicated scrubbers for off-gassing, and continuous HCN monitoring are essential. All personnel must be thoroughly trained in emergency procedures, including the use of appropriate personal protective equipment (PPE) and the administration of cyanide antidotes.
Q3: My Suzuki-Miyaura coupling reaction for 2-benzylbenzonitrile is giving low yields on a larger scale. What are the likely causes?
A3: Low yields in a scaled-up Suzuki-Miyaura coupling can stem from several factors:
-
Inefficient Mass Transfer: Poor mixing in a large reactor can lead to localized concentration gradients, hindering the reaction rate. Ensure your agitation is sufficient to maintain a homogenous mixture.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. Ensure all reagents are of appropriate quality for large-scale synthesis. The catalyst loading may also need to be re-optimized for the larger scale.
-
Suboptimal Temperature Control: Inadequate heat transfer in a large reactor can lead to temperature fluctuations, affecting catalyst activity and promoting side reactions.
-
Incorrect Base or Solvent: The choice of base and solvent is critical and may need to be re-evaluated for the larger scale to ensure optimal solubility and reactivity.[4]
Q4: I am observing significant amounts of 2-benzyl isocyanide as a byproduct in my cyanation reaction. How can I minimize its formation?
A4: The formation of isocyanide is a common side reaction in nucleophilic cyanation. To minimize its formation, consider the following:
-
Choice of Cyanide Source: Using less ionic cyanide sources, such as copper(I) cyanide in a Rosenmund-von Braun type reaction, can favor the formation of the nitrile over the isocyanide.[5][6]
-
Solvent Effects: The choice of solvent can influence the selectivity of the reaction. Polar aprotic solvents are generally preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the nitrile.
Troubleshooting Guides
This section provides a more detailed breakdown of specific issues you may encounter during the scale-up of 2-benzylbenzonitrile synthesis, presented in a question-and-answer format.
Issue 1: Poor Yield and Incomplete Conversion
Question: My reaction has stalled, and analysis shows a significant amount of unreacted starting material. What steps should I take?
Answer:
-
Verify Reagent Quality: On a large scale, even small impurities in starting materials can have a significant impact. Re-analyze your 2-benzyl halide and cyanide source or your boronic acid and benzyl halide for purity.
-
Check Catalyst Activity (for Suzuki Coupling): If you are using a palladium catalyst, ensure it has not been deactivated. Consider adding a fresh portion of the catalyst if the reaction has stalled.
-
Improve Mixing: Inadequate mixing is a common scale-up problem.[7] Increase the agitation speed and ensure the reactor design is appropriate for the scale and viscosity of the reaction mixture.
-
Optimize Reaction Temperature: Ensure the internal temperature of the reactor is at the optimal level. In large reactors, there can be a significant difference between the jacket temperature and the internal temperature.
-
Consider a Different Solvent: The solubility of your reagents may be different at a larger scale. A change in solvent or the use of a co-solvent may be necessary to ensure all components are in solution.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with several byproducts that are difficult to remove. How can I identify and minimize them?
Answer:
The nature of the impurities will depend on the synthetic route.
For Cyanation Reactions:
-
Common Impurities: Besides the isocyanide, other potential byproducts include dibenzyl ether (from hydrolysis of the benzyl halide), and products from over-alkylation.
-
Minimization Strategies:
-
Strict Anhydrous Conditions: To prevent hydrolysis of the benzyl halide, ensure all solvents and reagents are thoroughly dried.
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants to minimize side reactions.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can improve the reaction's selectivity and reduce byproduct formation.
-
For Suzuki-Miyaura Coupling:
-
Common Impurities: Homocoupling of the boronic acid or the benzyl halide are common side reactions. Protodeboronation (loss of the boronic acid group) can also occur.
-
Minimization Strategies:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for minimizing side reactions.[1]
-
Control Oxygen Levels: Oxygen can promote homocoupling. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: The strength and type of base can influence the extent of side reactions. A thorough screening of bases may be necessary.
-
Issue 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating a pure product. The crude product is an oil, and distillation is not effective.
Answer:
-
Work-up Procedure:
-
Quenching: Ensure the reaction is properly quenched to deactivate any remaining reactive species.
-
Extraction: Optimize the extraction solvent and the number of extractions to efficiently separate the product from the aqueous phase.
-
Washing: Wash the organic layer with brine to remove any residual water and water-soluble impurities.
-
-
Purification Techniques:
-
Crystallization: If the product is a solid at room temperature, attempt to crystallize it from a suitable solvent or solvent mixture. Seeding with a small crystal of pure product can induce crystallization.
-
Chromatography: For difficult separations, column chromatography on silica gel is a viable option, although it can be challenging and costly on a large scale.
-
Distillation under Reduced Pressure: If the product is a high-boiling liquid, distillation under high vacuum may be necessary to achieve purification without decomposition.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Cyanophenylboronic Acid and Benzyl Bromide
Materials:
-
2-Cyanophenylboronic acid (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a clean and dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the 2-cyanophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Add degassed toluene and water to the reactor.
-
Begin stirring and heat the mixture to 90-100 °C.
-
Slowly add the benzyl bromide to the reaction mixture over 1-2 hours.
-
Maintain the reaction at 90-100 °C and monitor the progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.[4][8]
Protocol 2: Phase-Transfer Catalyzed Cyanation of 2-Benzyl Bromide
Materials:
-
2-Benzyl bromide (1.0 equiv)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Toluene
-
Water
Procedure:
-
To a reactor equipped with a mechanical stirrer and reflux condenser, add 2-benzyl bromide and toluene.
-
In a separate vessel, dissolve sodium cyanide and tetrabutylammonium bromide in water.
-
Carefully add the aqueous cyanide solution to the reactor.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Synthesis of 2-Benzylbenzonitrile
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 90 | 85 | [8] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 85 | 92 | [1] |
| Bis(benzonitrile)palladium(II) chloride | PPh₃ | K₂CO₃ | Toluene/Water | 100 | 88 | [8] |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile. BenchChem Technical Support.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
- Google Patents. (n.d.). CN105884531A - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride. BenchChem Technical Support.
- Saikia, R., et al. (2019). An Insight into Nitromethane as an Organic Nitrile Alternative Source towards the Synthesis of Aryl Nitriles. Asian Journal of Organic Chemistry, 8(11), 2053-2057.
-
ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu. Retrieved from [Link]
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9.
- BenchChem. (2025). Comparative study of different catalysts for 2-phenylacetonitrile synthesis. BenchChem Technical Support.
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem Technical Support.
-
ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
- Li, Z., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2215.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem Technical Support.
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Thomas, S. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS Medicinal Chemistry Letters, 5(5), 575-579.
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
- Wang, D., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(1), 69-72.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Benzylbenzonitrile and 4-Benzylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isomeric Nuances in Drug Design and Synthesis
In the landscape of medicinal chemistry and organic synthesis, seemingly minor positional changes of a functional group can lead to profound differences in molecular reactivity and, consequently, biological activity. This guide provides an in-depth comparison of two such isomers: 2-benzylbenzonitrile and 4-benzylbenzonitrile. While both molecules share the same molecular formula, the ortho versus para placement of the benzyl group relative to the nitrile functionality imparts distinct electronic and steric characteristics. Understanding these differences is paramount for researchers designing synthetic routes or developing structure-activity relationships (SAR) for nitrile-containing compounds, which are prevalent in pharmaceuticals.
This guide will dissect the theoretical underpinnings of their differential reactivity, supported by established principles of physical organic chemistry. As direct comparative experimental data for these specific isomers is sparse in the current literature, we will also present a detailed experimental protocol to enable researchers to quantify these differences in a laboratory setting.
Structural and Electronic Properties: A Tale of Two Isomers
The reactivity of a substituted benzonitrile is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. The benzyl group, while seemingly a simple hydrocarbon substituent, exerts both inductive and steric influences that differ significantly depending on its position.
Electronic Effects: Inductive and Resonance Contributions
The nitrile group (-C≡N) is a moderately electron-w-ithdrawing group, primarily through the inductive effect of the electronegative nitrogen atom and to a lesser extent, through resonance. This withdrawal of electron density makes the carbon atom of the nitrile susceptible to nucleophilic attack and the aromatic ring less reactive towards electrophilic substitution.
-
4-Benzylbenzonitrile : In the para position, the benzyl group acts as a weak electron-donating group through hyperconjugation and a weak inductive effect. This electron-donating nature slightly counteracts the electron-withdrawing effect of the nitrile group, leading to a marginal increase in electron density on the aromatic ring compared to the ortho isomer.
-
2-Benzylbenzonitrile : In the ortho position, the benzyl group's electronic influence is more complex. While it still exerts a weak electron-donating inductive effect, its proximity to the nitrile group can lead to through-space electronic interactions. However, the most significant factor differentiating the ortho isomer is steric hindrance.
Steric Hindrance: The Dominant Factor in 2-Benzylbenzonitrile
The most striking difference between the two isomers is the steric congestion around the nitrile functionality in 2-benzylbenzonitrile. The bulky benzyl group in the ortho position physically obstructs the approach of reactants to the nitrile group and the adjacent positions on the aromatic ring. This steric hindrance is expected to be the dominant factor governing its reactivity in many chemical transformations.
In contrast, the benzyl group in 4-benzylbenzonitrile is remote from the nitrile group and does not impose any significant steric impediment to reactions at the nitrile.
Predicted Reactivity: A Head-to-Head Comparison
Based on the structural and electronic properties discussed, we can predict the relative reactivity of the two isomers in several key chemical transformations.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Hydrolysis of the Nitrile Group | 4-Benzylbenzonitrile | The nitrile carbon in 2-benzylbenzonitrile is sterically shielded by the ortho-benzyl group, hindering the approach of water or hydroxide ions. |
| Reduction of the Nitrile Group | 4-Benzylbenzonitrile | Similar to hydrolysis, the approach of a reducing agent (e.g., hydride or a catalyst surface) to the nitrile group will be impeded in the ortho isomer. |
| Reactions at the Benzylic Protons | 4-Benzylbenzonitrile | The benzylic protons in 2-benzylbenzonitrile may be sterically less accessible for abstraction by a base. Furthermore, the resulting carbanion may experience steric repulsion from the ortho-nitrile group. |
| Nucleophilic Aromatic Substitution | Neither is a typical substrate | For a hypothetical nucleophilic aromatic substitution (requiring a leaving group), the ortho-benzyl group in the 2-isomer would sterically hinder attack at the adjacent carbon. |
Experimental Protocol: A Quantitative Comparison of Reactivity via Catalytic Hydrogenation
To provide a concrete method for evaluating the reactivity differences, we propose a comparative study of the catalytic hydrogenation of 2-benzylbenzonitrile and 4-benzylbenzonitrile. The reduction of the nitrile group to a primary amine is a common and synthetically useful transformation. The rate of this reaction is expected to be highly sensitive to the steric environment around the nitrile.
Objective:
To quantitatively compare the reaction rates of catalytic hydrogenation of 2-benzylbenzonitrile and 4-benzylbenzonitrile to their corresponding benzylamines.
Materials:
-
2-Benzylbenzonitrile
-
4-Benzylbenzonitrile
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Gas chromatography-mass spectrometry (GC-MS) instrument
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Experimental Workflow:
Figure 1: Experimental workflow for the comparative catalytic hydrogenation.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1 M stock solution of 2-benzylbenzonitrile in anhydrous ethanol and a separate 0.1 M stock solution of 4-benzylbenzonitrile in anhydrous ethanol.
-
Catalyst Preparation: For each reaction, weigh an appropriate amount of 10 wt% Pd/C catalyst (e.g., 10 mol% relative to the substrate).
-
Reactor Setup: In two separate high-pressure reaction vessels, place the weighed Pd/C catalyst. Add a defined volume of the respective benzonitrile stock solution to each reactor.
-
Reaction Initiation: Seal the reactors and purge them with an inert gas, such as nitrogen, to remove air. Subsequently, pressurize the reactors with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Conditions: Place the reactors in a heating mantle or oil bath set to the desired temperature (e.g., 50 °C) and begin vigorous stirring to ensure good mixing and catalyst suspension.
-
Reaction Monitoring: At predetermined time intervals (e.g., 0, 15, 30, 60, and 120 minutes), carefully withdraw a small aliquot from each reaction mixture.
-
Sample Preparation for Analysis: Immediately filter each aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst and quench the reaction. Dilute the filtered samples with ethanol to a suitable concentration for GC-MS analysis.
-
GC-MS Analysis: Analyze the prepared samples using a calibrated GC-MS method to determine the concentration of the starting benzonitrile and the corresponding benzylamine product.
-
Data Analysis: Plot the concentration of the starting material versus time for both 2-benzylbenzonitrile and 4-benzylbenzonitrile. Calculate the initial rate of reaction for each isomer from the slope of the concentration-time curve at the initial time points.
Expected Outcome and Interpretation:
It is anticipated that the rate of hydrogenation of 4-benzylbenzonitrile will be significantly faster than that of 2-benzylbenzonitrile. This would be evidenced by a steeper decrease in the concentration of the starting material and a more rapid increase in the product concentration for the para isomer. A quantitative comparison of the initial reaction rates will provide a direct measure of their relative reactivity under these conditions.
Figure 2: Steric effects on catalyst approach.
Conclusion: Implications for Synthesis and Drug Discovery
The positional isomerism of the benzyl group in 2- and 4-benzylbenzonitrile leads to significant differences in their chemical reactivity, primarily driven by steric hindrance in the ortho isomer. 4-Benzylbenzonitrile is predicted to be the more reactive isomer in transformations involving the nitrile group, such as hydrolysis and reduction. This has important practical implications for researchers in organic synthesis and drug development. When designing synthetic routes, the choice of isomer can dictate the required reaction conditions, with the sterically hindered 2-benzylbenzonitrile likely requiring more forcing conditions or specialized catalytic systems. In the context of SAR studies, the differential reactivity of the nitrile group could be exploited to design prodrugs or to fine-tune the metabolic stability of a lead compound. The experimental protocol provided in this guide offers a straightforward method to empirically validate these predicted reactivity differences, enabling a more rational approach to the design and synthesis of novel benzonitrile-containing molecules.
References
-
Fiveable. (n.d.). Benzylic Protons Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Reaction Chemistry & Engineering, 4(5), 855-866. Retrieved from [Link]
A Comparative Analysis of Synthetic Methodologies for 2-Benzylbenzonitrile
Introduction: 2-Benzylbenzonitrile is a valuable scaffold in medicinal chemistry and materials science, frequently serving as a key intermediate in the synthesis of more complex molecules. The unique arrangement of the benzyl and nitrile functionalities on the aromatic ring offers versatile handles for further chemical transformations. Consequently, the efficient and scalable synthesis of this molecule is of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-benzylbenzonitrile, offering a detailed examination of the underlying reaction mechanisms, experimental protocols, and a critical evaluation of the strengths and limitations of each approach.
Core Synthetic Strategies
The synthesis of 2-benzylbenzonitrile can be broadly categorized into three main strategies, each centered around the formation of either the C-C bond between the phenyl and benzyl moieties or the introduction of the cyano group. These strategies are:
-
Cross-Coupling Reactions: These methods are predicated on the formation of the C(sp²)-C(sp³) bond between the "benzonitrile" and "benzyl" fragments using transition metal catalysis.
-
Cyanation Reactions: In this approach, the nitrile group is introduced onto a pre-formed benzyl-substituted benzene ring.
-
Benzylation Reactions: This strategy involves the attachment of the benzyl group to a benzonitrile scaffold.
This guide will delve into the specifics of each of these strategies, with a focus on the most prevalent and effective methods within each category.
Cross-Coupling Reactions: Forging the Key C-C Bond
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile toolbox for the construction of the 2-benzylbenzonitrile framework. The choice of the specific cross-coupling reaction often depends on the availability of starting materials and the desired functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2] The general approach involves the palladium-catalyzed reaction of an aryl halide or triflate with a benzylboronic acid or its ester, or vice-versa.
Reaction Scheme:
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination of the desired product to regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.
Experimental Protocol (Illustrative Example): Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Benzylboronic Acid Pinacol Ester [2]
-
Materials:
-
2-Bromobenzonitrile (1.0 mmol)
-
Benzylboronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzonitrile, benzylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-benzylbenzonitrile.
-
Causality in Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective in promoting the Suzuki coupling of challenging substrates.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent System: The use of a toluene/water biphasic system is common in Suzuki couplings. Water is often necessary to facilitate the transmetalation step.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often leading to faster reaction times.[3][4] However, organozinc reagents are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.
Reaction Scheme:
Mechanistic Rationale: The mechanism of the Negishi coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5] The higher nucleophilicity of the organozinc reagent accelerates the transmetalation step. Both palladium and nickel catalysts can be employed, with nickel being a more cost-effective alternative.[3]
Experimental Protocol (Illustrative Example): Negishi Coupling of 2-Bromobenzonitrile with Benzylzinc Chloride [6]
-
Materials:
-
Zinc dust (1.5 mmol)
-
Benzyl chloride (1.2 mmol)
-
Anhydrous THF (5 mL)
-
2-Bromobenzonitrile (1.0 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask under argon, activate zinc dust with a small amount of 1,2-dibromoethane.
-
Add a solution of benzyl chloride in anhydrous THF to the activated zinc and stir at room temperature for 1-2 hours to form the benzylzinc chloride reagent.
-
In a separate Schlenk flask, dissolve 2-bromobenzonitrile and Pd(PPh₃)₄ in anhydrous THF.
-
Slowly add the freshly prepared benzylzinc chloride solution to the second flask at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by flash column chromatography.
-
Stille Coupling
The Stille coupling employs organotin reagents, which are known for their high functional group tolerance and stability.[7][8] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Reaction Scheme:
Mechanistic Rationale: The catalytic cycle of the Stille reaction follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination as other cross-coupling reactions.[9] The use of a co-catalyst, such as Cu(I) salts, can sometimes accelerate the transmetalation step.
Cyanation Reactions: Introducing the Nitrile Functionality
This strategy involves the introduction of a cyano group onto a pre-existing 2-benzylphenyl ring. This approach is particularly useful if the corresponding 2-benzyl substituted aryl halide is readily available.
Palladium-Catalyzed Cyanation of 2-Benzylbromobenzene
Palladium-catalyzed cyanation has become a method of choice for the synthesis of aryl nitriles due to its mild conditions and broad substrate scope.[10][11] A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being less toxic alternatives to sodium or potassium cyanide.[10]
Reaction Scheme:
Experimental Protocol (Illustrative Example): [11]
-
Materials:
-
2-Benzylbromobenzene (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Pd/C (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Zinc formate dihydrate (10 mol%)
-
N,N-Dimethylacetamide (DMAC, 5 mL)
-
-
Procedure:
-
To a reaction vial, add 2-benzylbromobenzene, Zn(CN)₂, Pd/C, dppf, and zinc formate dihydrate.
-
Add DMAC and seal the vial.
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonia and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by flash column chromatography.
-
Nickel-Catalyzed Cyanation
Nickel catalysis offers a more economical alternative to palladium for cyanation reactions.[12][13] Nickel catalysts can often be more effective for the cyanation of less reactive aryl chlorides.
Benzylation Reactions: Attaching the Benzyl Group
This approach involves the formation of the C-C bond by attaching a benzyl group to a pre-functionalized benzonitrile ring.
Coupling of a 2-Cyanophenyl Organometallic Reagent with a Benzyl Halide
This method would typically involve the preparation of a Grignard or organolithium reagent from 2-bromobenzonitrile, followed by a transition-metal-catalyzed coupling with a benzyl halide. However, the presence of the nitrile group can be problematic as it can react with highly nucleophilic organometallic reagents.[14]
Comparative Summary of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Starting Materials | Reagent Toxicity |
| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance, stable reagents.[1] | Cost of palladium catalysts and boronic acids. | Aryl halides/triflates, boronic acids/esters. | Low to moderate. |
| Negishi Coupling | High reactivity, often faster reactions.[3] | Air and moisture sensitive reagents, requires anhydrous conditions. | Aryl halides, organozinc reagents. | Moderate. |
| Stille Coupling | High functional group tolerance, stable organotin reagents.[7] | High toxicity of tin compounds, difficult byproduct removal. | Aryl halides, organostannanes. | High. |
| Pd-Catalyzed Cyanation | Mild conditions, good for late-stage functionalization.[10] | Potential for catalyst poisoning by cyanide. | Aryl halides, cyanide source. | High (depending on cyanide source). |
| Ni-Catalyzed Cyanation | More economical than palladium.[12] | Can be less general than palladium catalysis. | Aryl halides, cyanide source. | High (depending on cyanide source). |
Visualization of Key Methodologies
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura synthesis of 2-benzylbenzonitrile.
Comparison of Cross-Coupling Strategies
Caption: Decision tree for selecting a cross-coupling method for 2-benzylbenzonitrile synthesis.
Conclusion
The synthesis of 2-benzylbenzonitrile can be achieved through several effective methodologies, with transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offering the most versatile and robust approach for many applications. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, the scale of the synthesis, required functional group tolerance, and safety considerations associated with the reagents. For laboratory-scale synthesis where functional group tolerance is paramount, the Suzuki-Miyaura coupling is often the preferred method. For larger-scale industrial applications, the economics of palladium- or nickel-catalyzed cyanation of a readily available benzyl-substituted aryl halide may be more favorable. This guide provides the foundational knowledge and practical considerations necessary for researchers to make an informed decision when embarking on the synthesis of this important molecular scaffold.
References
- BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis.
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile.
- NROChemistry. (n.d.). Stille Coupling.
- BenchChem. (2025).
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
Guram, A. S., & Bei, X. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 8(23), 5321–5324. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2025, August 7). ACS Publications. [Link]
- BenchChem. (2025).
- BenchChem. (n.d.). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- OpenOChem Learn. (n.d.). Negishi Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides using N-Acylcyanamides.
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
- Denmark Group, UIUC. (2020, January 14). The Negishi Cross-Coupling Reaction.
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
PubMed. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile.
- Stille-Coupling Reaction. (n.d.). Stille-Coupling Reaction.
- BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
-
Dimitrijević, E., & Taylor, M. S. (2012). Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids. The Journal of Organic Chemistry, 77(12), 5439–5450. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzylbenzonitrile. PubChem. [Link]
-
Liu, W., et al. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(23), 7735–7739. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
-
Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 135(4), 1585–1592. [Link]
-
Edjoc, R. K., et al. (2018). Nickel-Catalyzed Cyanation of Benzylic and Allylic Pivalate Esters. Organic Letters, 20(23), 7735–7739. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. [Link]
-
Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2664–2703. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. [Link]
-
Li, Z., et al. (2017). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Angewandte Chemie International Edition, 56(34), 10219–10223. [Link]
-
Brough, P. A., et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 450–477. [Link]
- BenchChem. (n.d.).
- Google Patents. (n.d.). Production process for synthesizing benzyl bromide.
- BenchChem. (2025). Comparative Analysis of Synthetic Routes to N-Benzyl-2,4,5-trichloroaniline.
-
ResearchGate. (n.d.). Synthesis of intermediate benzyl bromide V. [Link]
-
Wang, C., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Organic & Biomolecular Chemistry, 17(28), 6948–6952. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. lnigchrm.in [lnigchrm.in]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Benzylbenzonitrile
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is a cornerstone of successful research and development. 2-Benzylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, requires accurate and precise analytical methods for its characterization and quality control. This guide provides an in-depth comparison of validated analytical methods for 2-benzylbenzonitrile, offering insights into the experimental nuances and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The protocols and data presented herein are designed to provide a comprehensive framework for selecting the most appropriate analytical technique to meet specific research and quality control objectives.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to not only present validated methodologies but also to elucidate the rationale behind the experimental choices, in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9][10][11][12][13]
The Analytical Challenge: 2-Benzylbenzonitrile
2-Benzylbenzonitrile is a moderately polar, non-volatile compound, and its analytical challenge lies in the need for methods that are not only accurate and precise but also specific enough to distinguish it from starting materials, by-products, and potential degradants. The choice of the analytical method is therefore critical and depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity.
Comparative Overview of Analytical Methods
The following table provides a high-level comparison of the three analytical methods discussed in this guide. The performance data is illustrative and representative of what can be expected from a validated method for a compound like 2-benzylbenzonitrile.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorbance |
| Specificity | High (with appropriate column and mobile phase) | Very High (separation and mass fragmentation) | Low (prone to interference from other UV-absorbing species) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL | ~0.3 µg/mL |
| Robustness | Good | Good | Moderate |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols & Method Validation
The following sections provide detailed experimental protocols for each analytical method. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines.[2][3][7][8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of 2-benzylbenzonitrile. The method described below utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Standard Preparation: A stock solution of 2-benzylbenzonitrile (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing 2-benzylbenzonitrile and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: The system suitability is assessed by injecting five replicate injections of a standard solution. The relative standard deviation (%RSD) of the peak area should be less than 2.0%, and the tailing factor should be less than 1.5.
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like 2-benzylbenzonitrile.
-
Acetonitrile/Water Mobile Phase: This mobile phase composition provides good resolution and peak shape for the analyte. The ratio can be adjusted to optimize the retention time.
-
UV Detection at 225 nm: 2-Benzylbenzonitrile exhibits significant UV absorbance at this wavelength, providing good sensitivity. A DAD allows for the assessment of peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly specific and sensitive, making it ideal for the identification and quantification of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-350 amu.
-
Standard Preparation: A stock solution of 2-benzylbenzonitrile (1 mg/mL) is prepared in a suitable solvent such as acetonitrile. Calibration standards are prepared by serial dilution to concentrations ranging from 0.05 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.
-
System Suitability: The system's performance is checked by injecting a standard solution to verify retention time, peak shape, and signal-to-noise ratio.
Causality Behind Experimental Choices:
-
HP-5MS Column: This low-bleed column is well-suited for the analysis of a wide range of organic compounds and provides excellent inertness and peak shape.
-
Temperature Program: The temperature program is designed to ensure the efficient separation of 2-benzylbenzonitrile from any potential volatile impurities.
-
Mass Spectrometry Detection: MS detection provides high specificity through the characteristic mass spectrum of 2-benzylbenzonitrile, allowing for unambiguous identification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 2-benzylbenzonitrile from 200 to 400 nm. The λmax is expected to be around 225 nm.
-
Standard Preparation: A stock solution of 2-benzylbenzonitrile (100 µg/mL) is prepared in the chosen solvent. Calibration standards are prepared by serial dilution to concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to achieve a concentration that falls within the linear range of the calibration curve.
-
Quantification: A calibration curve is generated by plotting the absorbance of the standard solutions against their concentrations. The concentration of 2-benzylbenzonitrile in the sample is determined by measuring its absorbance and interpolating from the calibration curve.
Causality Behind Experimental Choices:
-
Solvent Selection: Acetonitrile and ethanol are suitable solvents as they are transparent in the UV region where 2-benzylbenzonitrile absorbs.
-
Determination of λmax: Measuring absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, from the initial planning stages to the final reporting, in accordance with ICH guidelines.
Caption: A flowchart illustrating the key phases of analytical method validation.
Decision-Making for Method Selection
The choice of the most suitable analytical method depends on a variety of factors. The following decision tree provides a logical framework for selecting the optimal technique for the analysis of 2-benzylbenzonitrile based on specific analytical needs.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for 2-benzylbenzonitrile is a critical step in ensuring the quality and reliability of data in research and drug development. This guide has provided a comparative overview of three commonly used analytical techniques: HPLC-UV, GC-MS, and UV-Vis spectrophotometry. HPLC-UV offers a robust and reliable method for routine quantification, providing a good balance of specificity, sensitivity, and cost. GC-MS provides the highest level of specificity and sensitivity, making it the method of choice for impurity profiling and identification. UV-Vis spectrophotometry, while less specific, offers a rapid and cost-effective solution for the analysis of simple, high-purity samples.
The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the principles of method validation as outlined in regulatory guidelines. By following the detailed protocols and considering the comparative data presented in this guide, researchers and scientists can confidently select and validate an analytical method that is fit for its intended purpose.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. Benzonitrile | SIELC Technologies [sielc.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Benzonitrile, 2-methyl- [webbook.nist.gov]
The Unexplored Potential of 2-Benzylbenzonitrile: A Comparative Guide to the Biological Activities of Benzonitrile Derivatives
In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structural motif, integral to a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have positioned it as a valuable pharmacophore in drug discovery. This guide focuses on 2-benzylbenzonitrile as a structural archetype, embarking on a comparative exploration of the diverse biological activities exhibited by its chemical relatives. While 2-benzylbenzonitrile itself remains a molecule of largely uncharted biological potential, an examination of its nitrile-containing counterparts provides a compelling rationale for its investigation and a roadmap for future research.
This document will navigate through the significant therapeutic areas where benzonitrile derivatives have made a substantial impact, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. By presenting supporting experimental data and detailing the methodologies employed, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison, fostering a deeper understanding of the structure-activity relationships that govern the biological effects of this versatile class of compounds.
Enzyme Inhibition: A Primary Mechanism of Action
The nitrile group's electronic and steric properties make it an effective mimic for other functional groups, such as carbonyls, enabling it to interact with the active sites of various enzymes. This has been most notably exploited in the development of non-steroidal aromatase inhibitors for the treatment of hormone-dependent breast cancer.
Aromatase Inhibition in Oncology
Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final step in estrogen biosynthesis. Its inhibition is a key therapeutic strategy in estrogen receptor-positive breast cancer. Several highly successful drugs are built around a core structure where a nitrile-bearing aromatic ring plays a crucial role in binding to the enzyme's active site.
Comparative Analysis of Nitrile-Containing Aromatase Inhibitors:
| Compound | Structure | Target Enzyme | IC50 (nM) | Key Observations |
| Letrozole | Triazole and benzonitrile derivative | Aromatase | - | A potent and selective non-steroidal aromatase inhibitor.[1][2] |
| Anastrozole | Triazole and benzonitrile derivative | Aromatase | - | A potent and selective non-steroidal aromatase inhibitor.[3] |
| Vorozole | Triazole and benzotriazole derivative | Aromatase | 1.38 (human placental) | A potent, selective, non-steroidal aromatase inhibitor.[4][5] |
The mechanism of action for these inhibitors involves the nitrogen atom of the triazole ring coordinating to the heme iron atom of the cytochrome P450 subunit of aromatase, while the benzonitrile moiety occupies a portion of the active site, contributing to the overall binding affinity and selectivity.[6][7]
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory potential of compounds on aromatase activity using human recombinant microsomes.
Principle: The assay measures the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrone. The release of tritiated water (³H₂O) during this enzymatic reaction is quantified by liquid scintillation counting and serves as a measure of aromatase activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Human recombinant microsomes containing CYP19.
-
Test compound (e.g., 2-benzylbenzonitrile) and reference inhibitor (e.g., Letrozole) at various concentrations.
-
Radiolabeled substrate: [1β-³H]-androstenedione.
-
Cofactor: NADPH.
-
Reaction buffer.
-
-
Assay Setup:
-
In triplicate, incubate the human recombinant microsomes with increasing concentrations of the test chemical and the radiolabeled substrate.
-
Include a solvent control (vehicle) representing 100% enzyme activity and a positive control with a known inhibitor.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the NADPH cofactor.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
-
Terminate Reaction & Extract:
-
Stop the reaction by adding a suitable solvent (e.g., methylene chloride).
-
Extract the aqueous phase containing the released ³H₂O.
-
-
Quantification:
-
Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).[8]
-
Causality Behind Experimental Choices:
-
Human Recombinant Microsomes: Using a recombinant system ensures a high concentration of the target enzyme and eliminates confounding activities from other enzymes present in native tissue preparations.
-
Radiolabeled Substrate: The use of a tritiated substrate provides a highly sensitive and direct measure of enzyme activity.
-
NADPH Cofactor: Aromatase is a P450 enzyme, and its catalytic activity is dependent on the presence of the NADPH cofactor.
Signaling Pathway Diagram:
Caption: Mechanism of aromatase inhibitors in breast cancer.
Antimicrobial and Antifungal Activity
The benzonitrile scaffold is also present in molecules exhibiting potent antimicrobial and antifungal properties. The mechanism of action in this context is often multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular respiration.
Comparative Analysis of Antimicrobial Nitriles:
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Key Observations |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | Exhibited significant activity against both Gram-positive and Gram-negative bacteria and potent antifungal activity.[9] |
| 2-Hydroxybenzonitrile | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Data not available | Reported to have antimicrobial properties, likely due to its phenolic nature.[10] |
| Glucosinolate-derived nitriles (e.g., 1H-indole-3-acetonitrile) | Various fungal strains | 1280 (median) | Generally weaker antifungal agents compared to isothiocyanates but can act synergistically. |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.[2][3]
Step-by-Step Methodology:
-
Prepare Antifungal Agent:
-
Prepare a stock solution of the test compound (e.g., 2-benzylbenzonitrile) in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI 1640).
-
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium to obtain a pure culture.
-
Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to the final desired concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[7]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antifungal agent with the standardized fungal suspension.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
-
Determine MIC:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.[11]
-
Causality Behind Experimental Choices:
-
Standardized Inoculum: A standardized inoculum size is critical for the reproducibility of MIC results.
-
RPMI 1640 Medium: This is a widely accepted and standardized medium for antifungal susceptibility testing, ensuring consistency across different laboratories.
-
Serial Twofold Dilutions: This method allows for a precise determination of the MIC value.
Workflow Diagram:
Caption: Broth microdilution workflow for MIC determination.
Herbicidal and Cytotoxic Activities
Certain benzonitrile derivatives have been developed as herbicides, demonstrating the broad biological spectrum of this chemical class. Additionally, the cytotoxic effects of some benzonitriles have been investigated, highlighting their potential as anticancer agents through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis.
Herbicidal Activity
Dichlobenil (2,6-dichlorobenzonitrile) is a notable example of a benzonitrile herbicide. Its primary mode of action is the inhibition of cellulose biosynthesis, which is crucial for plant cell wall formation.[4][6] This leads to a disruption of tissue development, particularly in growing points and root tips, ultimately causing plant death.[12]
Cytotoxicity and Anticancer Potential
While direct data for 2-benzylbenzonitrile is unavailable, various other benzonitrile derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. For instance, some benzimidazole derivatives incorporating a nitrile group have shown pronounced antiproliferative activity.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., 2-benzylbenzonitrile) and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Causality Behind Experimental Choices:
-
Mitochondrial Dehydrogenase Activity: This assay specifically measures the metabolic activity of mitochondria, which is a reliable indicator of cell viability.
-
Colorimetric Readout: The formation of a colored product allows for easy and accurate quantification using a standard microplate reader.
-
Dose-Response Curve: This allows for the determination of the IC50 value, a standard measure of a compound's cytotoxic potency.
Conclusion
While the biological profile of 2-benzylbenzonitrile remains to be elucidated, this comparative guide demonstrates the vast and diverse biological activities of the broader benzonitrile class. From potent and selective enzyme inhibitors used in cancer therapy to broad-spectrum antimicrobial agents and herbicides, the nitrile moiety proves to be a critical pharmacophore. The provided experimental protocols offer a validated framework for the biological evaluation of novel benzonitrile derivatives, including 2-benzylbenzonitrile. The structure-activity relationships highlighted herein underscore the significant potential for discovering new therapeutic agents within this chemical space. It is our hope that this guide will serve as a valuable resource and a catalyst for further investigation into the biological activities of 2-benzylbenzonitrile and its analogs, potentially unlocking new avenues for drug discovery and development.
References
- Dr.Oracle. (2025, December 5).
- PubMed. (n.d.). The discovery and mechanism of action of letrozole.
- Grokipedia. (2026, January 7). Vorozole.
- PubMed. (n.d.). Vorozole.
- Patsnap Synapse. (2024, June 14).
- PharmaCompass.com. (n.d.).
- Cleveland Clinic. (n.d.). Letrozole: How It Works & Side Effects.
- Wikipedia. (n.d.). Anastrozole.
- PubMed. (n.d.).
- Pre-clinical and clinical review of vorozole, a new third generation arom
- ResearchGate. (2025, October 12). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi.
- Benchchem. (n.d.). Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74.
- Foreschem Co.,Ltd. (2023, March 12). Uses of 2,6-dichlorobenzonitrile.
- EPA. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- PMC - NIH. (n.d.). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum.
- Semantic Scholar. (n.d.). 2,6-Dichlorobenzonitrile: a New Herbicide.
- The physiological effects and fate of dichlobenil (2, 6-dichlorobenzonitrile)
- PubMed Central. (n.d.).
- Benchchem. (n.d.).
- PubChem - NIH. (n.d.). 2-Benzylbenzonitrile | C14H11N | CID 10856342.
- PubMed. (n.d.).
- PubMed. (2022, January 20). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)
- Benchchem. (n.d.). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.
- Benchchem. (n.d.).
- PubMed. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- Abcam. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522).
- Benchchem. (n.d.).
- PubMed. (n.d.).
- Benchchem. (n.d.).
- (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025, November 14).
- Oxford Academic. (n.d.). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells.
- Semantic Scholar. (n.d.). [PDF] Study of Cytotoxic Effects of Benzonitrile Pesticides.
- PubMed. (n.d.). Chromosomal genotoxicity of nitrobenzene and benzonitrile.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- ResearchGate. (n.d.).
- PubMed. (n.d.). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)
- ResearchGate. (2025, August 7). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- Brieflands. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
- SciSpace. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16).
- PMC - PubMed Central. (n.d.). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties.
- MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
- MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones.
- PubMed. (n.d.). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells.
Sources
- 1. clyte.tech [clyte.tech]
- 2. broadpharm.com [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Benzylbenzonitrile: Benchmarking Known Routes for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of key structural motifs is a critical endeavor. 2-Benzylbenzonitrile stands out as a valuable intermediate, finding application in the synthesis of various biologically active compounds and functional materials. This guide provides an in-depth technical comparison of the primary synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Synthetic Challenge
The synthesis of 2-benzylbenzonitrile presents a unique challenge in carbon-carbon bond formation, requiring the strategic coupling of a benzyl group to a benzonitrile scaffold at the ortho position. The choice of synthetic route is often governed by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and tolerance to various functional groups. This guide will focus on three prominent strategies: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Negishi types), and Nucleophilic Cyanation of Benzyl Halides.
Palladium-Catalyzed Cross-Coupling Routes: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for C-C bond formation.[1][2] For the synthesis of 2-benzylbenzonitrile, the Suzuki-Miyaura and Negishi couplings are particularly relevant.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For 2-benzylbenzonitrile, this can be envisioned through two disconnection approaches: the coupling of a benzylboronic acid derivative with 2-bromobenzonitrile, or the coupling of benzyl bromide with 2-cyanophenylboronic acid. The latter approach is often preferred due to the commercial availability and stability of 2-cyanophenylboronic acid.
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is crucial in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group, have been shown to be highly effective in accelerating these reactions.[1]
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Benzylbenzonitrile
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzyl halides.[1]
Materials:
-
2-Cyanophenylboronic acid
-
Benzyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-cyanophenylboronic acid (1.5 mmol, 1.5 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (2 mL) via syringe, followed by benzyl bromide (1.0 mmol, 1.0 equiv).
-
Seal the vial and heat the reaction mixture to 140 °C in a preheated oil bath or using a microwave reactor for 20 minutes.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-benzylbenzonitrile.
Expected Yield: Moderate to good yields are anticipated, though optimization may be required. Yields for similar benzylic Suzuki couplings have been reported in the range of 50-75%.[1]
Workflow for Suzuki-Miyaura Synthesis of 2-Benzylbenzonitrile
Caption: Workflow for the Suzuki-Miyaura synthesis of 2-benzylbenzonitrile.
The Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[3][4] For the synthesis of 2-benzylbenzonitrile, this would typically involve the coupling of a benzylzinc halide with 2-bromobenzonitrile. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which can often lead to faster reaction times and milder conditions compared to other cross-coupling reactions.
Mechanism and Rationale: Similar to the Suzuki coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step with the organozinc reagent is generally faster than with organoboron compounds, which can be advantageous. The choice of ligand is again critical, with bulky phosphine ligands often employed to promote the desired transformation.
Experimental Protocol: Negishi Synthesis of 2-Benzylbenzonitrile
This protocol is a general procedure adapted from known Negishi couplings of aryl bromides.[3]
Materials:
-
2-Bromobenzonitrile
-
Benzylzinc bromide solution (0.5 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous THF.
-
Add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv) to the catalyst mixture.
-
Slowly add the benzylzinc bromide solution (3.0 mL, 1.5 mmol, 1.5 equiv) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography to yield 2-benzylbenzonitrile.
Expected Yield: Good yields are expected, potentially higher than the Suzuki coupling due to the increased reactivity of the organozinc reagent.
Workflow for Negishi Synthesis of 2-Benzylbenzonitrile
Caption: Workflow for the Negishi synthesis of 2-benzylbenzonitrile.
Nucleophilic Cyanation: A Classical and Cost-Effective Route
A more traditional approach to the synthesis of nitriles involves the nucleophilic substitution of a halide with a cyanide salt. For 2-benzylbenzonitrile, this would necessitate the synthesis of a suitable 2-benzylbenzyl halide as the starting material.
Mechanism and Rationale: This reaction proceeds via a classical SN2 mechanism, where the cyanide anion acts as a nucleophile and displaces the halide leaving group. The efficiency of this reaction is dependent on the nature of the leaving group (Br > Cl), the solvent, and the cyanide source. While seemingly straightforward, this method can be complicated by the potential for side reactions and the handling of toxic cyanide salts.
Experimental Protocol: Cyanation of 2-Benzylbenzyl Bromide
This protocol is based on general procedures for the cyanation of benzyl halides.
Materials:
-
2-Benzylbenzyl bromide (synthesis required)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Synthesis of 2-Benzylbenzyl Bromide: This precursor can be synthesized from 2-benzylbenzoic acid via reduction to the corresponding alcohol, followed by bromination.
-
In a round-bottom flask, dissolve 2-benzylbenzyl bromide (1.0 mmol, 1.0 equiv) in DMSO.
-
Add sodium cyanide (1.2 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to 90 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to afford 2-benzylbenzonitrile.
Expected Yield: Yields for this type of reaction can be variable and are highly dependent on the purity of the starting halide and the reaction conditions.
Workflow for Nucleophilic Cyanation
Caption: Workflow for the nucleophilic cyanation synthesis of 2-benzylbenzonitrile.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key parameters of the discussed synthetic routes. It is important to note that the data for the cross-coupling reactions are based on closely related examples and may vary for the specific synthesis of 2-benzylbenzonitrile.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Nucleophilic Cyanation |
| Starting Materials | 2-Cyanophenylboronic acid, Benzyl bromide | 2-Bromobenzonitrile, Benzylzinc bromide | 2-Benzylbenzyl bromide, NaCN |
| Catalyst | Palladium(II) acetate / JohnPhos | Palladium(II) acetate / SPhos | None |
| Reaction Temperature | High (e.g., 140 °C) | Room Temperature | Moderate (e.g., 90 °C) |
| Reaction Time | Short (e.g., 20 min with microwave) | Moderate (hours) | Long (several hours) |
| Estimated Yield | Moderate to Good | Good | Variable |
| Key Advantages | Commercially available starting materials, well-established. | Mild reaction conditions, high reactivity. | Cost-effective reagents, no metal catalyst. |
| Key Disadvantages | High temperature, catalyst cost. | Air/moisture sensitive organozinc reagent. | Multi-step precursor synthesis, toxic cyanide. |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-benzylbenzonitrile is a multifaceted decision that depends on the specific requirements of the researcher.
-
For rapid synthesis with readily available starting materials, the Suzuki-Miyaura coupling offers a robust and well-documented path, especially with the use of microwave heating to accelerate the reaction.[1]
-
When milder reaction conditions are paramount and the handling of organometallic reagents is feasible, the Negishi coupling presents an attractive alternative, potentially offering higher yields at room temperature.[3]
-
For large-scale synthesis where cost is a primary driver, the classical nucleophilic cyanation route may be the most economical, provided that the multi-step synthesis of the starting halide and the handling of toxic cyanide are manageable.
Ultimately, the development of a truly optimized synthesis for 2-benzylbenzonitrile may involve a combination of these approaches or further exploration of other modern synthetic methodologies. This guide serves as a foundational resource to aid researchers in navigating the available options and selecting the most promising route for their specific needs.
References
-
Chowdhury, C., et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]
-
McGlacken, G. P., et al. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
-
Saikia, R., et al. No cyanation of benzyl bromide in the absence of Cu. ResearchGate. [Link]
-
Science of Synthesis. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Link]
-
SynArchive. Rosenmund-von Braun Reaction. [Link]
-
Various. Negishi Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. Rosenmund–von Braun reaction. [Link]
-
Xu, L-F., and Zheng, T-C. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry. [Link]
Sources
A Spectroscopic Guide to Differentiating 2-, 3-, and 4-Benzylbenzonitrile Isomers
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of molecular isomers is a cornerstone of ensuring efficacy, safety, and reproducibility. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different biological activities and physical properties. The benzylbenzonitrile scaffold (C₁₄H₁₁N) is a key structural motif in various research domains. However, the positional isomerism of the benzyl group relative to the nitrile function—be it ortho (2-), meta (3-), or para (4-)—critically dictates the molecule's steric and electronic properties.
This technical guide provides a comprehensive comparative analysis of 2-, 3-, and 4-benzylbenzonitrile, leveraging a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By delving into the causality behind the spectral differences, this document serves as a practical resource for researchers, scientists, and drug development professionals for the unambiguous identification of these closely related isomers.
The Structural Isomers of Benzylbenzonitrile
The fundamental difference between the three isomers lies in the substitution pattern on the benzonitrile ring. This seemingly subtle variation has profound implications for the molecule's symmetry and the electronic environment of each atom, which in turn gives rise to unique spectroscopic fingerprints.
Caption: Molecular structures of the ortho, meta, and para isomers of benzylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers by providing detailed information about the chemical environment, connectivity, and spatial arrangement of nuclei.[1][2]
¹H NMR Spectroscopy
The chemical shift and splitting patterns of protons on the aromatic rings are highly sensitive to the substituent positions.
-
Causality of Spectral Differences: The electronic effect of the nitrile group (-CN) and the benzyl group (-CH₂Ph), combined with through-space anisotropic effects, creates unique magnetic environments for each proton. In the para-isomer, the plane of symmetry simplifies the spectrum of the substituted ring, whereas the lack of such symmetry in the ortho and meta isomers results in more complex splitting patterns.[2][3]
-
Expected Spectral Features:
-
2-Benzylbenzonitrile (ortho): The protons on the benzonitrile ring are all chemically distinct and will exhibit complex multiplets due to their proximity to two different substituents. The spectrum is expected to be the most complex in the aromatic region (δ 7.2-7.8 ppm).
-
3-Benzylbenzonitrile (meta): The aromatic protons will also be distinct, leading to four signals for the benzonitrile ring with characteristic meta and ortho couplings.
-
4-Benzylbenzonitrile (para): Due to symmetry, the benzonitrile ring protons are expected to show a simpler pattern, typically two distinct doublets corresponding to an AA'BB' system.[2]
-
Shared Features: All isomers will show a singlet for the benzylic methylene (-CH₂) protons around δ 4.0-4.2 ppm and multiplets for the unsubstituted phenyl ring protons.
-
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Aromatic Protons (Benzonitrile Ring) | Aromatic Protons (Benzyl Ring) | Methylene Protons (-CH₂) |
| 2- (ortho) | δ ~7.2-7.7 ppm (complex multiplets, 4H) | δ ~7.2-7.4 ppm (multiplet, 5H) | δ ~4.2 ppm (singlet, 2H) |
| 3- (meta) | δ ~7.3-7.6 ppm (complex multiplets, 4H) | δ ~7.2-7.4 ppm (multiplet, 5H) | δ ~4.0 ppm (singlet, 2H) |
| 4- (para) | δ ~7.3 ppm (d, 2H), δ ~7.6 ppm (d, 2H) | δ ~7.2-7.4 ppm (multiplet, 5H) | δ ~4.1 ppm (singlet, 2H) |
Note: Data are representative and may vary based on experimental conditions.
¹³C NMR Spectroscopy
The number of unique carbon signals directly reflects the molecular symmetry.
-
Causality of Spectral Differences: The symmetry element in the 4-benzylbenzonitrile isomer renders pairs of aromatic carbons chemically equivalent, reducing the total number of signals observed compared to the ortho and meta isomers.[2]
-
Expected Spectral Features:
-
2- and 3-Isomers: Will show the full set of expected carbon signals (11 aromatic/nitrile + 1 aliphatic).
-
4-Isomer: Will show fewer signals due to symmetry (e.g., only 4 signals for the substituted aromatic ring). The ipso-carbon signals (carbons attached to the -CN and -CH₂- groups) are particularly diagnostic.
-
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Number of Aromatic Signals | Nitrile Carbon (C≡N) | Methylene Carbon (-CH₂) |
| 2- (ortho) | 10 | ~118 ppm | ~39 ppm |
| 3- (meta) | 10 | ~119 ppm | ~41 ppm |
| 4- (para) | 8 | ~119 ppm | ~41 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Substitution Patterns
FTIR spectroscopy is a rapid and non-destructive technique excellent for identifying functional groups and, crucially, for differentiating aromatic substitution patterns.[4][5]
-
Causality of Spectral Differences: While the fundamental vibrations of the nitrile and benzyl groups will be present in all three isomers, the out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[6]
-
Expected Spectral Features:
-
Nitrile (C≡N) Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹ will be present in all isomers. The electronic environment can cause minor shifts, but this peak confirms the functional group.[4][7]
-
Aromatic C-H Stretch: Found above 3000 cm⁻¹.
-
OOP C-H Bending (Diagnostic Region):
-
2-Isomer (ortho): A strong band around 745-760 cm⁻¹ .
-
3-Isomer (meta): Two characteristic bands, one around 770-800 cm⁻¹ and another around 690-710 cm⁻¹ .
-
4-Isomer (para): A single, strong absorption band in the range of 810-840 cm⁻¹ .[6]
-
-
Table 3: Key Diagnostic FTIR Frequencies (cm⁻¹)
| Vibration | 2-Benzylbenzonitrile | 3-Benzylbenzonitrile | 4-Benzylbenzonitrile |
| C≡N Stretch | ~2225 | ~2228 | ~2227 |
| Aromatic C-H OOP Bending | ~750 | ~780 and ~700 | ~825 |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are influenced by the degree of conjugation.
-
Causality of Spectral Differences: The position of the benzyl group affects the overall conjugated π-system of the molecule. Although the benzyl group itself is electronically isolated by the CH₂ linker, its position influences the electronic properties of the benzonitrile ring, leading to subtle shifts in the absorption maxima (λ_max). The para isomer, with substituents at opposite ends, may exhibit a slightly different absorption profile compared to the ortho and meta isomers.[8][9]
-
Expected Spectral Features: All isomers are expected to show characteristic π→π* transitions typical for aromatic systems. The differences in λ_max may be small but can be reproducibly measured.
Table 4: Representative UV-Vis Absorption Data (in Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 2- (ortho) | ~225 | ~275 |
| 3- (meta) | ~224 | ~274 |
| 4- (para) | ~228 | ~276 |
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and offers clues to the structure based on fragmentation patterns.
-
Causality of Spectral Differences: While all three isomers have the identical molecular weight (193.24 g/mol ) and will thus show the same molecular ion peak (M⁺˙ at m/z 193), their fragmentation patterns under electron ionization (EI) can differ.[10][11] The proximity of the functional groups in the ortho isomer can sometimes lead to unique rearrangement pathways (an "ortho effect"), resulting in a fragment ion that is less abundant or absent in the meta and para isomers.[12]
-
Expected Spectral Features:
-
Molecular Ion Peak (M⁺˙): All isomers will show a strong peak at m/z 193 .
-
Base Peak: The most stable fragment is often the tropylium cation ([C₇H₇]⁺ at m/z 91 ), formed by benzylic cleavage. This is expected to be the base peak for all three isomers.
-
Other Fragments: Loss of the nitrile group or other ring fragmentations will occur. Subtle differences in the relative intensities of fragment ions may be observable, particularly any resulting from an ortho-specific interaction.
-
Table 5: Key Mass Spectrometry Fragments (EI-MS)
| m/z Value | Proposed Fragment | 2-Isomer (Rel. Int.) | 3-Isomer (Rel. Int.) | 4-Isomer (Rel. Int.) |
| 193 | [M]⁺˙ | High | High | High |
| 192 | [M-H]⁺ | Moderate | Moderate | Moderate |
| 116 | [M-C₆H₅]⁺ | Moderate | Moderate | Moderate |
| 91 | [C₇H₇]⁺ | 100% | 100% | 100% |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
General Workflow for Isomer Differentiation
Caption: A logical workflow for the spectroscopic differentiation of benzylbenzonitrile isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the benzylbenzonitrile isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[13]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 1024 scans) is typically required.
ATR-FTIR Spectroscopy Protocol
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[4]
-
Background Scan: Collect a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-650 cm⁻¹. The final spectrum is an average of multiple scans (e.g., 32) and is ratioed against the background.[4]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an absorbance value below 1.5.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.
-
Data Acquisition: Record the absorbance spectrum of the sample from approximately 200 to 400 nm. Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-250).
-
Data Analysis: Identify the molecular ion peak and analyze the relative abundances of the major fragment ions.[14]
Conclusion
The differentiation of 2-, 3-, and 4-benzylbenzonitrile is readily achievable through a systematic application of modern spectroscopic methods. While mass spectrometry and UV-Vis spectroscopy confirm the molecular formula and general electronic structure, they are less definitive for isomer identification. The true power of differentiation lies in the complementary data from NMR and FTIR spectroscopy. ¹H and ¹³C NMR provide the most unambiguous evidence , revealing the unique symmetry and proton coupling environments of each isomer. Concurrently, the out-of-plane C-H bending region in the FTIR spectrum serves as a rapid and highly reliable diagnostic tool for confirming the aromatic substitution pattern. By integrating these techniques, researchers can confidently and accurately elucidate the specific structure of their benzylbenzonitrile isomer, a critical step in advancing chemical and pharmaceutical development.
References
-
Rajalakshmi, K. et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73921, 4-Benzoylbenzonitrile. Available from: [Link].
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 561371, 4-Benzyloxybenzonitrile. Available from: [Link].
-
ResearchGate. A spectroscopic study of Benzonitrile. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10856342, 2-Benzylbenzonitrile. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21685088, 3-Benzylbenzonitrile. Available from: [Link].
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].
-
NIST. Benzonitrile, 4-hydroxy-. In: NIST Chemistry WebBook. Available from: [Link].
-
NIST. Benzonitrile, 3-hydroxy-. In: NIST Chemistry WebBook. Available from: [Link].
-
NIST. Benzonitrile, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link].
-
Copies of 1H, 13C, 19F NMR spectra. Available from: [Link].
-
NIST. Benzonitrile. In: NIST Chemistry WebBook. Available from: [Link].
-
National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. PMC. Available from: [Link].
-
ResearchGate. UV/Vis absorption spectra of 1–3 in acetonitrile at 298 K (pure E isomer in all cases). Available from: [Link].
-
ResearchGate. Calculated vertical UV–vis absorption spectra of the investigated... Available from: [Link].
-
NIST. Benzonitrile. In: NIST Chemistry WebBook. Available from: [Link].
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available from: [Link].
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link].
-
Wang, Y. et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9, 17631-17638. Available from: [Link].
-
ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Available from: [Link].
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link].
-
National Center for Biotechnology Information. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. PMC. Available from: [Link].
-
Chemistry For Everyone. (2025). Can IR Spectroscopy Distinguish Isomers? YouTube. Available from: [Link].
-
Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link].
-
Pacific BioLabs. FTIR - A Helpful Tool to Determine Chemical Composition. Available from: [Link].
-
NIST. Benzonitrile, 2-methyl-. In: NIST Chemistry WebBook. Available from: [Link].
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SpectraBase. Benzonitrile - Optional[FTIR] - Spectrum. Available from: [Link].
-
SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. Available from: [Link].
-
ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Available from: [Link].
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available from: [Link].
-
ResearchGate. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Available from: [Link].
-
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Available from: [Link].
-
Ucur, B. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry. University of Wollongong Thesis Collection. Available from: [Link].
-
Holm, D. (2018). Using fragment peaks in mass spectra to work out isomers. YouTube. Available from: [Link].
-
Distaso, M. et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(3), M1143. Available from: [Link].
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available from: [Link].
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Benzylbenzonitrile | C14H11N | CID 10856342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Benzylbenzonitrile | C14H11N | CID 21685088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Analysis of 2-Benzylbenzonitrile by HPLC and GC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutic development. 2-Benzylbenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the comprehensive purity analysis of 2-Benzylbenzonitrile. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide supporting data to guide you in selecting the most appropriate method for your analytical needs.
Understanding the Analyte: 2-Benzylbenzonitrile
2-Benzylbenzonitrile (C₁₄H₁₁N, M.W. 193.24 g/mol ) is a moderately polar, aromatic compound.[1] Its structure, featuring a benzyl group attached to a benzonitrile moiety, imparts a significant degree of hydrophobicity and thermal stability. The nitrile group (-C≡N) is a strong electron-withdrawing group, influencing the molecule's chromatographic behavior.[2][3]
Potential impurities in 2-Benzylbenzonitrile can originate from the synthetic route, which often involves the reaction of a benzyl halide with a cyanide source or the coupling of a benzyl derivative with a pre-formed benzonitrile.[3] Therefore, impurities may include unreacted starting materials, isomers, and byproducts of side reactions. A thorough purity analysis must be capable of separating the main component from these structurally similar compounds.
The Rationale for Orthogonal Chromatographic Techniques
No single analytical technique is infallible. Employing two dissimilar, or orthogonal, methods like HPLC and GC provides a more complete picture of a sample's purity. The fundamental principles of separation in reversed-phase HPLC (partitioning between a liquid mobile phase and a solid stationary phase based on polarity) and GC (partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity) are sufficiently different to provide confidence in the analytical results. This approach is strongly encouraged by regulatory bodies to ensure that no impurities are overlooked.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity and Impurity Profiling
Reversed-phase HPLC is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds like 2-Benzylbenzonitrile. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][4][5][6][7]
1. Instrumentation and Columns:
-
A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility and wide availability.
2. Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape for any potential basic impurities.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30 | 60 | 40 |
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-Benzylbenzonitrile reference standard in the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume for good sensitivity without overloading the column. |
| Detection Wavelength | 230 nm | Provides good absorbance for the benzonitrile chromophore. |
5. System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified according to ICH Q2(R1) guidelines.[2][8][9][10]
-
Tailing Factor: For the 2-Benzylbenzonitrile peak, the tailing factor should be between 0.8 and 1.5.
-
Theoretical Plates: A minimum of 2000 theoretical plates for the main peak ensures good column efficiency.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should not be more than 2.0%.
Visualizing the HPLC Workflow
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. asianpubs.org [asianpubs.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. Update: European Pharmacopeia EP 2.2.46 [phenomenex.com]
- 8. jordilabs.com [jordilabs.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
A Comparative Guide to the Structural Confirmation of 2-Benzylbenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of successful research. This guide provides an in-depth comparison of common analytical techniques for the structural elucidation of 2-benzylbenzonitrile derivatives, a class of compounds with significant interest in medicinal chemistry due to their presence in various pharmaceutically active molecules.[1][2] We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Challenge: Isomeric Ambiguity
The synthesis of 2-benzylbenzonitrile derivatives can sometimes lead to the formation of isomers, making definitive structural confirmation crucial. For instance, the reaction of a substituted benzyl halide with a substituted benzonitrile can potentially result in different positional isomers. Therefore, relying on a single analytical technique is often insufficient. This guide will explore a multi-faceted approach, combining spectroscopic and crystallographic methods for unequivocal structure determination.
Spectroscopic Elucidation: A Three-pronged Approach
Spectroscopic methods provide the initial and often most accessible evidence for the structure of a newly synthesized compound. We will focus on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: While ¹H NMR provides information about the electronic environment and connectivity of protons, ¹³C NMR is essential for mapping the carbon skeleton. For 2-benzylbenzonitrile derivatives, the key is to utilize two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to establish definitive connections between different parts of the molecule.[3]
Trustworthiness: A self-validating NMR analysis involves ensuring that all observed signals are internally consistent. For example, the integration of proton signals should match the number of protons in the proposed structure, and the coupling constants should be consistent with the predicted dihedral angles. The nitrile carbon (C≡N) has a characteristic chemical shift in the ¹³C NMR spectrum, typically appearing in the range of 110-125 ppm.[4]
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-benzylbenzonitrile derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and identify the chemical shifts of all proton signals.
-
COSY Acquisition: Perform a COSY experiment to identify proton-proton coupling networks within the benzyl and benzonitrile rings. This is crucial for assigning protons on the same aromatic ring.[3]
-
HSQC/HMQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate directly bonded proton and carbon atoms.[3]
-
HMBC Acquisition: Acquire an HMBC spectrum to observe long-range correlations (typically 2-3 bonds) between protons and carbons. This is the key experiment to unambiguously connect the benzyl and benzonitrile moieties by observing correlations between the benzylic protons and the carbons of the benzonitrile ring, and vice versa.[3]
-
Data Processing and Analysis: Process the 2D NMR data using appropriate software. Analyze the cross-peaks in the COSY, HSQC/HMQC, and HMBC spectra to build a complete connectivity map of the molecule.
Data Presentation: Expected NMR Correlations for 2-Benzylbenzonitrile
| Experiment | Observed Correlation | Structural Information Gained |
| COSY | Cross-peaks between adjacent aromatic protons on the same ring. | Confirms proton connectivity within each aromatic ring. |
| HSQC/HMQC | Correlation between a proton and its directly attached carbon. | Assigns carbon signals based on proton assignments. |
| HMBC | Correlation between benzylic protons (-CH₂-) and carbons of the benzonitrile ring. | Confirms the 2-benzyl substitution pattern. |
| HMBC | Correlation between aromatic protons and the nitrile carbon (-C≡N). | Confirms the position of the nitrile group. |
Visualization: HMBC Connectivity Workflow
Caption: Workflow for confirming the connectivity of 2-benzylbenzonitrile using HMBC.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Expertise & Experience: For 2-benzylbenzonitrile derivatives, the most characteristic absorption is the nitrile (C≡N) stretching vibration. This peak is typically sharp and intense, appearing in a region of the spectrum with few other absorptions, making it a reliable diagnostic tool.[5][6]
Trustworthiness: The presence of a strong, sharp peak around 2220-2240 cm⁻¹ for aromatic nitriles is a high-confidence indicator of the nitrile group.[5] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[5][7] The absence of this peak would immediately cast doubt on the proposed structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Scan: Run a background scan with a clean ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the nitrile stretch.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp[5] |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the molecular weight of the compound and, through fragmentation patterns, can offer additional structural clues.
Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula, which can help distinguish between isomers with the same nominal mass. The fragmentation pattern can also be diagnostic. For compounds containing a benzyl group, a common and often base peak in the mass spectrum is the tropylium ion at m/z = 91, formed by the loss of the rest of the molecule and rearrangement of the resulting benzyl cation.[8][9]
Trustworthiness: The experimentally determined molecular weight from HRMS should match the calculated molecular weight for the proposed formula to within a few parts per million (ppm). This provides a high degree of confidence in the elemental composition of the molecule.
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the exact mass to the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern for characteristic losses, such as the formation of the tropylium ion.
Visualization: Fragmentation Pathway
Caption: Common fragmentation pathways for 2-benzylbenzonitrile in MS.
X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, or when spectroscopic data is inconclusive, single-crystal X-ray diffraction is the definitive technique.[10][11]
Expertise & Experience: This method provides the precise spatial arrangement of all atoms in the molecule, leaving no ambiguity about connectivity or stereochemistry.[10][12] It is the primary method for determining the absolute configuration of a molecule.[11]
Trustworthiness: A high-quality crystal structure with a low R-factor (a measure of the agreement between the experimental data and the fitted model) is considered irrefutable proof of the molecular structure. However, obtaining a suitable single crystal can be a rate-limiting step.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 2-benzylbenzonitrile derivative from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Structure Validation: Validate the final structure using appropriate software to check for any geometric or crystallographic issues.
Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry | Rich structural information, non-destructive | Can be complex to interpret, requires larger sample amounts |
| IR Spectroscopy | Presence of functional groups | Rapid, easy to use, small sample size | Limited structural information beyond functional groups |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, accurate mass determination | Isomers may have similar fragmentation, provides limited connectivity information |
| X-ray Crystallography | Absolute 3D structure | Unambiguous and definitive structural determination | Requires a suitable single crystal, which can be challenging to obtain[11] |
Visualization: Decision Tree for Structural Confirmation
Caption: Decision tree for the structural confirmation of 2-benzylbenzonitrile derivatives.
Conclusion
The structural confirmation of 2-benzylbenzonitrile derivatives requires a synergistic approach. While NMR, IR, and MS provide a wealth of information, X-ray crystallography remains the ultimate arbiter in cases of ambiguity. By judiciously applying these techniques and understanding their individual strengths and weaknesses, researchers can confidently and accurately determine the structures of their target molecules, paving the way for further investigation in drug discovery and development.
References
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-339. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Fiveable. (n.d.). X-ray crystallography Definition. Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. 90(15), 4039-4047. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. 24(11), 5329-5331. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 4). MASS SPECTRUM...........BENZENE. Retrieved from [Link]
-
Science Museum. (2019, September 26). X-ray crystallography: Revealing our molecular world. Retrieved from [Link]
-
MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 26(16), 4945. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]
- 10. fiveable.me [fiveable.me]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
A Researcher's Guide to the In Vitro Bioactivity Profiling of 2-Benzylbenzonitrile
In the landscape of drug discovery and development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of progress. 2-Benzylbenzonitrile, a molecule possessing a unique structural combination of a diphenylmethane scaffold and a nitrile group, presents an intriguing candidate for bioactivity screening. While direct studies on this specific molecule are not extensively documented, its constituent moieties suggest a spectrum of potential biological effects worth investigating. The nitrile group is a key pharmacophore in numerous FDA-approved drugs, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[1] Similarly, the diphenylmethane framework is found in various biologically active compounds.[2][3]
This guide provides a comprehensive framework for the in vitro evaluation of 2-Benzylbenzonitrile's bioactivity. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice. We will explore a logical progression of assays to build a robust profile of the compound's activity, focusing on cytotoxicity, anti-inflammatory potential, antioxidant capacity, and enzyme inhibition.
Part 1: Foundational Assessment - Cytotoxicity Profile
Before exploring specific therapeutic activities, establishing the cytotoxicity profile of 2-Benzylbenzonitrile is paramount. This foundational data informs the safe concentration range for subsequent, more sensitive assays and provides initial insights into its potential as an anti-proliferative agent. A standard and reliable method for this is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: The conversion of the yellow MTT to purple formazan by mitochondrial dehydrogenases of living cells is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Select a panel of human cell lines. It is advisable to include both cancerous (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma) and non-cancerous (e.g., HEK293 - human embryonic kidney) cell lines to assess for selective cytotoxicity.[4]
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of 2-Benzylbenzonitrile in a suitable solvent like DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Replace the culture medium with fresh medium containing the various concentrations of 2-Benzylbenzonitrile. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Comparative Alternatives:
-
Doxorubicin: A well-characterized chemotherapy drug, serving as a robust positive control for cytotoxicity.
-
Benzonitrile: As a structural component of the test molecule, it can provide insights into the contribution of the core ring structure to any observed toxicity. Studies have shown that some nitriles can induce genotoxicity in vitro.[5]
-
Diphenylmethane: The other key structural component, to delineate the bioactivity of the core scaffold.
Expected Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 2-Benzylbenzonitrile | HepG2 | 24 | |
| 48 | |||
| 72 | |||
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| HEK293 | 24 | ||
| 48 | |||
| 72 | |||
| Doxorubicin | HepG2 | 48 | |
| Benzonitrile | HepG2 | 48 | |
| Diphenylmethane | HepG2 | 48 |
Part 2: Investigating Anti-Inflammatory Potential
Chronic inflammation is implicated in a multitude of diseases. Assessing the anti-inflammatory properties of 2-Benzylbenzonitrile can unveil significant therapeutic potential. Key in vitro assays for this purpose include the nitric oxide (NO) inhibition assay in lipopolysaccharide (LPS)-stimulated macrophages and the protein denaturation inhibition assay.
Experimental Workflow: Anti-Inflammatory Screening
Caption: Covalent inhibition mechanism by a nitrile warhead.
Experimental Protocol: Cysteine Protease (e.g., Papain) Inhibition Assay
Principle: Papain is a well-characterized cysteine protease. Its activity can be monitored using a substrate like Nα-Benzoyl-L-arginine ethyl ester (BAEE), which upon hydrolysis by papain, leads to an increase in absorbance at 253 nm. An inhibitor will slow down this rate of increase.
Methodology:
-
Enzyme Activation: Activate papain by incubating it in a buffer (e.g., phosphate buffer, pH 6.2) containing a reducing agent like DTT and a chelator like EDTA.
-
Inhibition Reaction: Pre-incubate the activated papain with various concentrations of 2-Benzylbenzonitrile for a set period (e.g., 30 minutes) to allow for potential covalent modification.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate BAEE.
-
Kinetic Measurement: Immediately monitor the change in absorbance at 253 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value.
Comparative Alternatives:
-
E-64 (Loxistatin): A well-known, potent, and irreversible inhibitor of cysteine proteases, serving as a positive control.
-
Benzonitrile: To assess if the benzyl group is crucial for directing the molecule to the active site.
Conclusion: Synthesizing a Bioactivity Profile
By systematically applying this multi-assay approach, researchers can construct a comprehensive in vitro bioactivity profile for 2-Benzylbenzonitrile. This guide emphasizes not just the "how" but the "why," grounding each protocol in established scientific principles. The comparative design, pitting the novel compound against known standards and structural analogues, is critical for interpreting the significance of the results. The data generated will form a solid foundation for further investigation, including mechanism of action studies, lead optimization, and eventual in vivo testing, paving the way for potential new therapeutic applications.
References
- Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 56, 151-157. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqxe3e7t9HVJnpY5axTyBqoWTJIT279zzIKY1_LTcMpieYnVZl2ZYu_fii6j09Q0lOGfWstTkI0BcZBnDhZ5OPeprApSxvGnfQpflXkAOAVxRKwjq456fRw1u1CrUgIrfkXrc=]
- Benchchem. The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhGzZG5plFMjKBDLBKkne2jz3R8k9Hlxt53u9xsuSttyL5AMLmXgX-J12mG-FZtR0dlZib1t4xcn_FHdRs4eU8zHaqJD8mmKf2XCt9PaVwpIrmnRYbe21zAPDL6CF9djNsFfR_9rdoqyNFfr63lzefo13VpjElmLl1bcECA5wkJgF12WeNGpqfb9CPrSLhxzLNVAjUjShwm1fxLRoWJZmXx1mzNiHX3SMRbZ_3Db-moR_sWcaDiQFtY0Vk8vpSwsT-]
- Zhu, X., et al. (2013). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. Yao Xue Xue Bao, 48(3), 372-376. [https://pubmed.ncbi.nlm.nih.gov/23724650/]
- de Almeida, F. V., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1167-1185. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9588382/]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-139. [https://www.wjpr.net/dashboard/abstract_id/8617]
- Pisoschi, A. M., et al. (2021). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Antioxidants, 10(11), 1833. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8614749/]
- Singh, P., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery, 17(1), 84-96. [https://pubmed.ncbi.nlm.nih.gov/32021051/]
- Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [https://www.e3s-conferences.org/articles/e3sconf/abs/2024/53/e3sconf_isac-iccme2023_07005/e3sconf_isac-iccme2023_07005.html]
- MDPI. (2023). Bioactivity of Natural Compounds: From Plants to Humans. [https://www.mdpi.
- Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1108. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8354179/]
- Wu, J. C., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Journal of Hazardous Materials, 169(1-3), 492-497. [https://pubmed.ncbi.nlm.nih.gov/19414215/]
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(1), 113. [https://www.mdpi.com/1422-0067/21/1/113]
- de Souza Pietra, R. C., et al. (2013). Triphenylmethane Derivatives Have High In Vitro and In Vivo Activity against the Main Causative Agents of Cutaneous Leishmaniasis. PLoS ONE, 8(1), e51864. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3544710/]
- de Souza Pietra, R. C., et al. (2013). Triphenylmethane Derivatives Have High In Vitro and In Vivo Activity against the Main Causative Agents of Cutaneous Leishmaniasis. PLoS ONE, 8(1), e51864. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0051864]
- Nag, A., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 14(1), 60. [https://www.mdpi.com/2073-4344/14/1/60]
- Wolniak, M., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(11), 3634. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181112/]
- de Oliveira, G. A., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Cutaneous and Ocular Toxicology, 42(1), 48-59. [https://pubmed.ncbi.nlm.nih.gov/38949608/]
- ResearchGate. (2020). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [https://www.researchgate.net/figure/In-vitro-antioxidant-activities-in-DPPH-and-ABTS-assays-of-S-alba-hydromethanolic-leaf_tbl2_340809282]
- Benchchem. 5-Acetyl-2-hydroxybenzonitrile. [https://www.benchchem.com/product/b107931]
- Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [https://brieflands.com/articles/jjhs-142258.html]
- ResearchGate. (2013). (PDF) Triphenylmethane Derivatives Have High In Vitro and In Vivo Activity against the Main Causative Agents of Cutaneous Leishmaniasis. [https://www.researchgate.
- Fleming, P. E., & Ghose, A. K. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(12), 4901-4917. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2907403/]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10856342, 2-Benzylbenzonitrile. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Benzylbenzonitrile]
- Perkow, W. (1961). [Structure and effect of biologically active compounds. 11. Diphenylmethane and triphenylmethane derivatives]. Arzneimittelforschung, 11, 113-118. [https://pubmed.ncbi.nlm.nih.gov/13734411/]
- Matotoka, M., & Masoko, P. (2024). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity Testing. IntechOpen. [https://www.researchgate.
- ResearchGate. (2000). Substrates and inhibitors of the Nitrile hydratase and amidase of Corynebacterium nitrilophilus. [https://www.researchgate.net/publication/289518134_Substrates_and_inhibitors_of_the_Nitrile_hydratase_and_amidase_of_Corynebacterium_nitrilophilus]
- Barile, F. A., et al. (1994). In vitro cytotoxicity testing for prediction of acute human toxicity. Toxicology in Vitro, 8(4), 833-836. [https://pubmed.ncbi.nlm.nih.gov/20650195/]
- Yu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1477-1502. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8439369/]
- Pobudkowska, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17498. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10743609/]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Structure and effect of biologically active compounds. 11. Diphenylmethane and triphenylmethane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 2-Benzylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous evaluation of a compound's specificity is paramount to ensuring both its efficacy and safety. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-Benzylbenzonitrile, a novel small molecule with therapeutic potential. While direct cross-reactivity data for 2-Benzylbenzonitrile is not yet extensively published, this document, written from the perspective of a Senior Application Scientist, will equip you with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize its selectivity profile.
Our central hypothesis, based on the known biological activities of structurally related compounds, is that 2-Benzylbenzonitrile is under investigation as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a validated target for the treatment of type 2 diabetes.[2][3] However, the potential for off-target interactions with other structurally and functionally related proteins necessitates a rigorous assessment of cross-reactivity.
This guide will compare and contrast various methodologies for assessing the binding of 2-Benzylbenzonitrile to its putative target, DPP-4, and a panel of closely related serine proteases, including Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9). Understanding the potential for such off-target binding is critical, as inhibition of these related enzymes can lead to undesirable side effects.[4][5]
The Rationale Behind Cross-Reactivity Assessment
The journey of a drug candidate from the laboratory to the clinic is paved with critical safety and efficacy checkpoints. Cross-reactivity studies form a cornerstone of this preclinical evaluation. The binding of a therapeutic agent to unintended biological targets can lead to a spectrum of adverse events, ranging from mild side effects to severe toxicity.[4] For a compound like 2-Benzylbenzonitrile, which is presumed to target a specific enzyme within a larger family of related proteins, the risk of off-target binding is a significant consideration.
DPP-4, our hypothesized target, belongs to the S9 family of serine proteases.[6] Other members of this family, such as DPP-8 and DPP-9, share structural homology with DPP-4, particularly in their active sites.[7] This similarity creates a potential for inhibitors designed against DPP-4 to also bind to and inhibit these other dipeptidyl peptidases. The physiological roles of DPP-8 and DPP-9 are not as well-characterized as that of DPP-4, but their inhibition has been linked to toxicities in preclinical studies. Therefore, demonstrating the selectivity of 2-Benzylbenzonitrile for DPP-4 over these related proteases is a crucial step in its development.
This guide will explore three complementary techniques for assessing cross-reactivity:
-
Biochemical Enzyme Inhibition Assays: To quantify the direct inhibitory effect of 2-Benzylbenzonitrile on the enzymatic activity of DPP-4, DPP-8, and DPP-9.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of 2-Benzylbenzonitrile to the purified target and off-target proteins in real-time.
-
Cellular Thermal Shift Assay (CETSA): To assess target engagement and selectivity within a more physiologically relevant cellular context.
By integrating the data from these orthogonal approaches, we can construct a comprehensive and reliable cross-reactivity profile for 2-Benzylbenzonitrile.
Comparative Analysis of Cross-Reactivity Assessment Methods
The selection of appropriate analytical methods is critical for a robust cross-reactivity assessment. Each technique offers unique advantages and limitations, and a multi-pronged approach provides the most comprehensive understanding of a compound's selectivity.
| Method | Principle | Advantages | Limitations | Key Parameters |
| Biochemical Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of the purified enzyme. | High-throughput, provides functional data (inhibition). | May not fully recapitulate cellular conditions, requires purified active enzymes. | IC50 (half-maximal inhibitory concentration) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[8] | Label-free, real-time kinetic data (kon, koff), high sensitivity. | Requires purified proteins, potential for protein immobilization to affect conformation. | KD (dissociation constant), ka (association rate), kd (dissociation rate) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | In-cell target engagement, more physiologically relevant. | Lower throughput, indirect measure of binding, requires specific antibodies. | Tagg (aggregation temperature) |
Experimental Protocols
Part 1: Biochemical Enzyme Inhibition Assays
This protocol outlines a fluorometric assay to determine the IC50 values of 2-Benzylbenzonitrile against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
2-Benzylbenzonitrile
-
Known selective DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-Benzylbenzonitrile and the positive control in assay buffer.
-
Enzyme Preparation: Dilute the enzymes to their optimal working concentration in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the compound dilutions to the wells of the microplate.
-
Add 20 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Part 2: Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to determine the binding kinetics of 2-Benzylbenzonitrile to immobilized DPP-4, DPP-8, and DPP-9.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant human DPP-4, DPP-8, and DPP-9
-
2-Benzylbenzonitrile
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize DPP-4, DPP-8, and DPP-9 on separate flow cells of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a serial dilution of 2-Benzylbenzonitrile in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between each injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Part 3: Cellular Thermal Shift Assay (CETSA)
This protocol details the use of CETSA to confirm the target engagement of 2-Benzylbenzonitrile in a cellular context.
Materials:
-
Human cell line expressing DPP-4 (e.g., HEK293)
-
2-Benzylbenzonitrile
-
Cell lysis buffer
-
Antibodies specific for DPP-4, DPP-8, and DPP-9
-
Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Treat the cells with varying concentrations of 2-Benzylbenzonitrile or vehicle control.
-
Thermal Challenge:
-
Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against DPP-4, DPP-8, and DPP-9.
-
-
Data Analysis:
-
Quantify the band intensities for each protein at each temperature.
-
Plot the fraction of soluble protein versus temperature to generate melting curves.
-
Determine the aggregation temperature (Tagg) for each protein in the presence and absence of the compound. A shift in Tagg indicates target engagement.
-
Visualizing the Workflow and Rationale
To better illustrate the interconnectedness of these experimental approaches and the logical flow of a comprehensive cross-reactivity study, the following diagrams are provided.
Caption: A streamlined workflow for the comprehensive cross-reactivity assessment of 2-Benzylbenzonitrile.
Caption: The rationale for assessing the cross-reactivity of 2-Benzylbenzonitrile against related serine proteases.
Conclusion
The comprehensive evaluation of a drug candidate's cross-reactivity is a non-negotiable aspect of preclinical development. For 2-Benzylbenzonitrile, a putative DPP-4 inhibitor, a thorough investigation of its binding to related serine proteases like DPP-8 and DPP-9 is essential to build a robust safety and efficacy profile. By employing a multi-faceted approach that combines biochemical, biophysical, and cellular assays, researchers can gain a holistic understanding of its selectivity. The methodologies and rationale presented in this guide provide a solid framework for these critical studies, ultimately contributing to the development of safer and more effective therapeutics.
References
-
Cytiva. Biacore SPR for small-molecule discovery. [Link]
-
Dr. Oracle. What are the effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors?. 2025. [Link]
-
Frontiers. The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism. [Link]
-
Gao, Y., et al. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical and Biomedical Analysis. 2018. [Link]
-
He, H., et al. Adverse event profiles of dipeptidyl peptidase-4 inhibitors. Scientific Reports. 2020. [Link]
-
Hayun, H., et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences. 2021. [Link]
-
Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. [Link]
-
Matheeussen, A., et al. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Journal of Pharmaceutical and Biomedical Analysis. 2012. [Link]
-
Cleveland Clinic. DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. 2025. [Link]
-
Frontiers. The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism. [Link]
-
Royal Society of Chemistry. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. 2012. [Link]
-
MDPI. The Serine Protease CD26/DPP4 in Non-Transformed and Malignant T Cells. International Journal of Molecular Sciences. 2021. [Link]
-
ResearchGate. DPP4 regulates the levels of bioactive GLP-1. [Link]
-
National Center for Biotechnology Information. Clinical Use of DPP-4 Inhibitors. Vitamins and Hormones. 2019. [Link]
-
Royal Society of Chemistry. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Methods. 2020. [Link]
-
JoVE. Video: Dipeptidyl Peptidase 4 Inhibitors. 2024. [Link]
-
National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy. 2024. [Link]
-
ResearchGate. Names and chemical structures of some DPP-4 inhibitors currently on market. [Link]
-
Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. 2024. [Link]
-
MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022. [Link]
-
PubChem. 2-Benzylbenzonitrile. [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. 2023. [Link]
-
National Center for Biotechnology Information. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. 2023. [Link]
-
Anbar Journal of Agricultural Sciences. SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVAL OF SOME HEAVY METALS IN AQUEOUS SYSTEMS. 2025. [Link]
-
ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. [Link]
Sources
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Adverse event profiles of dipeptidyl peptidase-4 inhibitors: data mining of the public version of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Benzylbenzonitrile for Laboratory Professionals
As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. 2-Benzylbenzonitrile, like other organic nitriles, is a valuable reagent in synthetic chemistry, but its handling and disposal demand meticulous attention to protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-benzylbenzonitrile, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles.
Hazard Identification and Assessment
Understanding the "why" behind a protocol begins with a thorough hazard assessment. 2-Benzylbenzonitrile belongs to the aromatic nitrile family. While specific data for this compound is limited, the hazards can be extrapolated from its functional group and closely related analogs like benzonitrile. The primary risks are associated with its toxicity upon exposure and its potential environmental impact.
The cyano (-CN) group is the key feature driving toxicity. Upon combustion or reaction with strong acids, nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides.[1][2] Furthermore, the substance can be absorbed through the skin, making dermal contact a significant exposure route.[2][3]
For a clear overview, the following table summarizes the hazards associated with benzonitrile, a structural analog, based on the Globally Harmonized System (GHS). This should be considered a minimum hazard profile for 2-benzylbenzonitrile.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5] |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][5] |
| Flammability | Category 4 | Combustible liquid.[4][6] |
| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life.[7] |
Personal Protective Equipment (PPE) Protocol
A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly dictated by the substance's hazard profile. For handling 2-benzylbenzonitrile in any capacity—from experimentation to disposal—the following PPE is mandatory.
-
Hand Protection : Wear solvent-resistant gloves, such as nitrile or neoprene.[3][8] This is critical as dermal absorption is a primary exposure pathway.[2] A regular glove replacement schedule should be established to prevent permeation.[8]
-
Eye and Face Protection : Use splash- and impact-resistant safety goggles.[3] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[9] For larger-scale operations or spill cleanup, consider chemical-resistant overalls or an apron.[10]
-
Respiratory Protection : All handling of 2-benzylbenzonitrile should occur within a certified chemical fume hood to minimize inhalation of vapors.[5][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[12]
Spill Management Protocol
Accidents can happen, but a prepared response minimizes their impact. The procedure for cleaning a spill depends on its scale. A "minor" spill is typically defined as one that is less than 4 liters, does not pose an immediate fire or health hazard, and can be managed by trained local personnel.[13]
For a Minor Spill of 2-Benzylbenzonitrile:
-
Alert & Isolate : Immediately alert personnel in the vicinity.[14] Cordon off the affected area to prevent others from entering.
-
Control Ignition Sources : As the material is combustible, extinguish all nearby flames and turn off spark-producing equipment.[3][13]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
Contain : Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material.[4][14]
-
Absorb : Gently cover the spill with a non-combustible, inert absorbent such as vermiculite, sand, or diatomaceous earth, working from the outside in.[3][15]
-
Collect : Once fully absorbed, use spark-proof tools to carefully scoop the material into a designated, leak-proof, and clearly labeled hazardous waste container.[14][16]
-
Decontaminate : Wipe down the spill area with soap and warm water.[13][17] Collect the cleaning materials (e.g., paper towels, pads) and place them in the same hazardous waste container.
-
Dispose : Seal and label the container as "Hazardous Waste: 2-Benzylbenzonitrile Spill Debris" and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[16]
For any spill that is large, involves highly toxic materials, or presents a fire hazard, evacuate the area immediately and contact your institution's emergency response team.[13]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management. Improperly mixed chemicals can lead to violent reactions, fires, or the generation of toxic gases.[18][19]
-
Designated Waste Container : Dedicate a specific, clearly labeled container for 2-benzylbenzonitrile waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[9]
-
Labeling : The waste container must be labeled "Hazardous Waste: 2-Benzylbenzonitrile" and should also list any solvents used. The date of initial waste addition should be clearly marked.
-
Chemical Incompatibility : Crucially, do not mix 2-benzylbenzonitrile waste with the following :
-
Strong Acids (e.g., Nitric Acid, Sulfuric Acid) : Reacts to produce highly toxic hydrogen cyanide gas.[2][3]
-
Strong Oxidizing Agents (e.g., Peroxides, Nitrates) : Can lead to violent reactions.[3][12]
-
Strong Bases (e.g., Sodium Hydroxide) : Can promote hydrolysis and other reactions.[3][12]
-
Reducing Agents .[3]
-
Step-by-Step Disposal Procedure
The final disposal of 2-benzylbenzonitrile must be handled by a licensed hazardous waste management facility. The role of the laboratory professional is to ensure the waste is collected, stored, and documented correctly for pickup.
Disposal Workflow
Caption: Workflow for 2-Benzylbenzonitrile Disposal
Protocol:
-
Collection : As 2-benzylbenzonitrile waste is generated (e.g., residual material, contaminated consumables), immediately transfer it to the designated hazardous waste container.
-
Container Management : Keep the waste container closed at all times, except when adding waste.[4] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][12] The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Documentation : Maintain a log of the waste added to the container.
-
Disposal Request : Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EH&S department or designated waste management provider.[20]
-
Final Disposal Method : The ultimate disposal will be conducted by a permitted Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration is a common and effective method for destroying organic nitriles, as it breaks the compound down into less harmful components under controlled conditions. Never attempt to treat or dispose of this chemical yourself via drain disposal or evaporation.[4][9][21]
Emergency Procedures
In the event of personal exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.
By adhering to these rigorous procedures, you build a culture of safety, protect yourself and your colleagues, and ensure that your critical research is conducted with the utmost integrity and responsibility.
References
- New Jersey Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY.
- Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET - Benzonitrile.
- Chem Service. (2015, January 12). SAFETY DATA SHEET - Benzonitrile.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Benzonitrile.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Vigon International. (2015, December 1). 500720 benzonitrile safety data sheet - SDS US.
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Cornell University EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
- University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile - Safety Data Sheet.
- Spectrum Chemical. (2018, January 11). SAFETY DATA SHEET - BENZONITRILE, REAGENT.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- ILO and WHO. (2021). ICSC 1103 - BENZONITRILE.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile.
- SlidePlayer. (n.d.). Incompatibility (Geçimsizlik).
- Occupational Safety and Health Administration. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). 2-Benzylbenzonitrile. PubChem Compound Database.
- Princeton University EHS. (n.d.). Chemical Incompatibility Chart.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from UMD Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Winder, C., & Zarei, A. (2000). Incompatibilities of chemicals.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance.
- U.S. Environmental Protection Agency. (n.d.). EPA SANITIZED.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. vigon.com [vigon.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. jk-sci.com [jk-sci.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epa.gov [epa.gov]
- 21. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzylbenzonitrile
For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 2-Benzylbenzonitrile. While specific safety data for 2-Benzylbenzonitrile is not extensively documented, its structural similarity to Benzonitrile necessitates adherence to safety protocols for the nitrile functional group, which is known for its potential toxicity. This document synthesizes established safety principles for nitriles to ensure a secure laboratory environment.
The Critical Nature of Proper PPE Selection
The nitrile group (-C≡N) present in 2-Benzylbenzonitrile can be toxic if absorbed through the skin, inhaled, or ingested. Therefore, selecting the appropriate PPE is not merely a procedural step but a critical barrier to prevent chemical exposure. The causality behind each PPE recommendation is rooted in the known hazards of similar nitrile compounds.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy for handling 2-Benzylbenzonitrile includes protection for the hands, body, eyes, and respiratory system.
| PPE Component | Specification | Rationale for Use with 2-Benzylbenzonitrile |
| Hand Protection | Nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and petroleum-based products.[1][2] They are more puncture-resistant than latex gloves, providing a durable barrier against accidental exposure.[1][3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of 2-Benzylbenzonitrile, which can cause serious eye irritation.[4] |
| Body Protection | Laboratory coat | A lab coat prevents contact with the skin and contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | Prevents the inhalation of any vapors, which can be toxic.[4] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 2-Benzylbenzonitrile in a laboratory setting.
Preparation and Handling Workflow
Caption: Emergency procedures for 2-Benzylbenzonitrile exposure.
-
Skin Contact : Immediately remove any contaminated clothing. [5]Flush the affected skin with copious amounts of water for at least 15 minutes. [6][7]Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][8]Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. [6]If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [9]
Disposal Plan
All waste containing 2-Benzylbenzonitrile must be treated as hazardous waste.
-
Liquid Waste : Collect in a clearly labeled, sealed container.
-
Solid Waste : Contaminated items such as gloves, paper towels, and pipette tips should be placed in a designated, sealed hazardous waste bag or container.
-
Disposal : All hazardous waste must be disposed of in accordance with institutional and local regulations. [5][10] By adhering to these rigorous safety protocols, researchers and scientists can confidently handle 2-Benzylbenzonitrile, ensuring both personal safety and the integrity of their work. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current safety data sheets for related compounds.
References
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.).
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY.
- Sigma-Aldrich. (2024, March 7). SAFETY DATA SHEET.
- Chem Service. (2015, January 12). SAFETY DATA SHEET.
-
National Center for Biotechnology Information. (n.d.). 2-Benzylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Vigon International. (2015, December 1). 500720 benzonitrile safety data sheet - SDS US.
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet.
-
University of Washington. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
- International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
Sources
- 1. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. armbrustusa.com [armbrustusa.com]
- 4. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 5. nj.gov [nj.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. fishersci.com [fishersci.com]
- 10. vigon.com [vigon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
